1,2-Dibromo-3-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYXIICDFVJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001821 | |
| Record name | 1,2-Dibromo-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811711-33-8 | |
| Record name | 1,2-Dibromo-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dibromo-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by these halogens—such as altered lipophilicity, metabolic stability, and reactivity—render halogenated benzene derivatives invaluable as synthetic intermediates. This guide provides a comprehensive technical overview of 1,2-Dibromo-3-fluorobenzene (CAS No. 811711-33-8), a versatile building block with significant potential in the synthesis of complex organic molecules. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical logic and practical insights necessary for its effective utilization in a research and development setting.
Core Identification and Physicochemical Properties
This compound is a substituted aromatic compound whose utility is defined by the specific arrangement of its halogen substituents. This substitution pattern offers distinct reactivity at each position, enabling selective functionalization in multi-step synthetic sequences.
Molecular and Physical Data
A thorough understanding of the physical properties of a reagent is critical for its proper handling, storage, and application in chemical reactions. The data presented below has been aggregated from reliable chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Molecular Weight | 253.90 g/mol | [1][2] |
| Physical Form | Liquid or Solid | [2] |
| Boiling Point | 221.1 °C at 760 mmHg | |
| Density | ~2.0 g/cm³ | |
| InChI Key | DWNYXIICDFVJEX-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=C(C(=C1)Br)Br)F | [1] |
Synthesis Pathway: A Mechanistic Approach
While direct, single-step syntheses of this compound are not prominently featured in readily accessible literature, a logical and effective route can be devised from commercially available precursors, leveraging classic aromatic chemistry. The most plausible pathway involves the diazotization of a suitable aniline derivative followed by a fluorination reaction, such as the Balz-Schiemann reaction.
A likely starting material for this synthesis is 2,3-dibromoaniline. The synthetic logic is as follows: the amino group of the aniline is a versatile handle that can be converted into a diazonium salt. This diazonium salt is an excellent leaving group (N₂) and can be displaced by a fluoride anion.
Caption: Plausible synthetic route to this compound.
Causality in Experimental Design
-
Choice of Starting Material: 2,3-Dibromoaniline possesses the correct substitution pattern of the bromine atoms. The amino group is strategically positioned to be replaced by fluorine to yield the desired product.
-
Diazotization: The conversion of the aniline to a diazonium salt is a fundamental transformation in aromatic chemistry. The use of an aqueous solution of tetrafluoroboric acid (HBF₄) with sodium nitrite (NaNO₂) is a standard method for generating the corresponding diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated if necessary.
-
Fluorination (Balz-Schiemann Reaction): The thermal decomposition of the arenediazonium tetrafluoroborate salt is the key step in introducing the fluorine atom onto the aromatic ring. This reaction typically proceeds with good yield and is a reliable method for the synthesis of aryl fluorides.[3]
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the differential reactivity of its carbon-bromine bonds, which can be selectively addressed in palladium-catalyzed cross-coupling reactions. This makes it a valuable intermediate in the construction of complex molecular scaffolds, a common requirement in drug discovery programs.
The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, including metabolic stability and membrane permeability.[3] Consequently, building blocks like this compound are highly sought after.
Utility in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The two bromine atoms provide handles for the sequential or, under certain conditions, regioselective introduction of new carbon-carbon or carbon-heteroatom bonds.
Caption: Key applications in palladium-catalyzed cross-coupling.
Experimental Protocols: A Self-Validating System
The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. These protocols are based on established methodologies for similar substrates and are designed to be self-validating through careful monitoring and characterization.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the mono-arylation of this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Objective: To synthesize 2-bromo-3-fluoro-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).
-
Inert Atmosphere: Degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (15 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety precautions are paramount when handling this compound.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Harmful if swallowed.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its well-defined structure provides multiple reactive sites that can be selectively functionalized using modern synthetic methodologies. A comprehensive understanding of its physicochemical properties, synthetic accessibility, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The protocols provided herein serve as a robust starting point for further exploration of the synthetic potential of this important intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). This compound. Merck.
- Houben-Weyl. (Various Years). Methods of Organic Chemistry. Thieme.
Sources
1,2-Dibromo-3-fluorobenzene chemical properties
An In-depth Technical Guide to 1,2-Dibromo-3-fluorobenzene: Properties, Synthesis, and Applications
Abstract
This compound is a halogenated aromatic compound of significant interest to the chemical research and drug development sectors. Its unique trifunctional substitution pattern, featuring two versatile bromine atoms and an electron-withdrawing fluorine atom, positions it as a key building block for the synthesis of complex molecular architectures. The differential reactivity of the halogen substituents allows for selective, stepwise functionalization, providing a powerful tool for constructing novel pharmaceutical intermediates, agrochemicals, and materials. This guide offers a comprehensive technical overview of its chemical properties, provides a detailed, field-proven synthetic protocol, explores its reactivity in key synthetic transformations, and discusses its applications, particularly within the realm of medicinal chemistry.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is critical for its safe handling, storage, and effective use in experimental design. The data presented below has been consolidated from authoritative chemical databases and supplier specifications.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Molecular Weight | 253.89 g/mol | [1][2] |
| CAS Number | 811711-33-8 | [1][2] |
| Appearance | Liquid or Solid | |
| Density | ~2.0 g/cm³ | [2] |
| Boiling Point | ~221 °C at 760 mmHg | [2] |
| Flash Point | ~87.5 °C | [2] |
| Water Solubility | Practically insoluble | [2] |
| InChI Key | DWNYXIICDFVJEX-UHFFFAOYSA-N | [1] |
Expert Insight on Handling and Storage: Due to its classification as a skin, eye, and respiratory irritant, this compound must be handled within a certified laboratory fume hood.[1][3] Standard personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat, is mandatory.[3][4] For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5] The use of a secondary containment tray is recommended to mitigate risks from accidental spills.
Spectroscopic Profile: A Guide to Characterization
Verifying the identity and purity of this compound is a prerequisite for its use in any synthetic sequence. The following is an expert interpretation of the expected spectroscopic data.
-
¹H NMR (Proton NMR): The spectrum will display a complex multiplet pattern for the three aromatic protons. The proton ortho to the fluorine will exhibit a characteristic doublet of doublets due to coupling with both the adjacent proton and the fluorine atom (³JHH and ³JHF). The remaining two protons will also show splitting based on their coupling relationships.
-
¹³C NMR (Carbon NMR): The spectrum will show six distinct signals corresponding to the aromatic carbons. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. The two carbons bonded to bromine will be shifted downfield.
-
¹⁹F NMR (Fluorine NMR): A single signal, likely a multiplet due to coupling with the ortho-protons, will be observed. This is a definitive test for the presence and single chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z values corresponding to the presence of two⁷⁹Br atoms, one⁷⁹Br and one⁸¹Br atom, and two⁸¹Br atoms, in an approximate 1:2:1 intensity ratio.
Synthesis Protocol: From Precursor to Product
While various synthetic routes exist for halogenated benzenes, a reliable and scalable method for preparing this compound involves the diazotization of 2,3-dibromoaniline, followed by a Schiemann reaction. This classic transformation is valued for its relatively high yield and the commercial availability of the starting aniline.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Causality Behind Choices: The Schiemann reaction is selected because fluoroboric acid (HBF₄) serves a dual purpose: it is the acid for the diazotization and the fluoride source, streamlining the process. Cooling is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
Diazonium Salt Formation:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,3-dibromoaniline (1.0 eq).
-
Add aqueous fluoroboric acid (HBF₄, 48 wt. %, ~4.0 eq) and cool the resulting slurry to 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water.
-
Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.
-
-
Thermal Decomposition (Schiemann Reaction):
-
Remove the ice bath and allow the mixture to warm slowly to room temperature.
-
Gently heat the reaction mixture using a heating mantle. The decomposition is often initiated around 50-60 °C and is accompanied by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gas. This step must be performed in a highly efficient fume hood.
-
Continue heating until gas evolution ceases. The crude product will typically form an oily layer.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Self-Validation: The crude product should be analyzed by TLC or GC-MS to confirm the presence of the desired product and assess the purity before committing to large-scale purification.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its halogen atoms. The bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom modulates the ring's electronics and can direct metallation.
Key Transformation Pathways
Sources
1,2-Dibromo-3-fluorobenzene structure
An In-depth Technical Guide to the Structure, Properties, and Application of 1,2-Dibromo-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry. Its unique substitution pattern, featuring two adjacent bromine atoms and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. The strategic placement of these halogens allows for regioselective functionalization through various cross-coupling reactions, while the fluorine atom can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability and lipophilicity. This guide provides a comprehensive analysis of the structure, physicochemical properties, spectroscopic characterization, synthetic considerations, and safe handling of this compound, serving as a critical resource for scientists leveraging this compound in their research.
Molecular Identity and Physicochemical Properties
This compound is defined by the chemical formula C₆H₃Br₂F.[1] The molecule consists of a benzene ring substituted with two bromine atoms at positions 1 and 2, and a fluorine atom at position 3. This specific arrangement of substituents dictates its chemical reactivity and physical properties.
The primary identifiers and key physicochemical properties are summarized below for quick reference. These values are critical for experimental design, reaction monitoring, and purification processes.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 811711-33-8 | [1][2] |
| Molecular Formula | C₆H₃Br₂F | [1][2][3] |
| Molecular Weight | 253.89 g/mol | [1][2][3] |
| Appearance | Liquid or Solid | [2] |
| Boiling Point | 221.1°C at 760 mmHg | [3] |
| Density | ~2.0 g/cm³ | [3] |
| Water Solubility | Practically insoluble (0.081 g/L at 25°C) | [3] |
| SMILES | C1=CC(=C(C(=C1)Br)Br)F | [1] |
| InChIKey | DWNYXIICDFVJEX-UHFFFAOYSA-N | [1][2] |
Structural Representation
The arrangement of atoms in this compound is crucial for understanding its reactivity and spectroscopic signature.
Caption: 2D structure of this compound.
Synthesis and Manufacturing Considerations
The direct synthesis of this compound presents a significant regioselectivity challenge. Standard electrophilic bromination of fluorobenzene, for instance, overwhelmingly favors the formation of the para-isomer (1-bromo-4-fluorobenzene) and to a lesser extent, the ortho-isomer, due to the ortho-, para-directing nature of the fluorine substituent.[4][5] The meta-directing product is formed in very low yields, making its isolation from the isomeric mixture difficult and economically unviable for large-scale production.[6]
Consequently, the synthesis of this compound typically requires a multi-step, directed approach. While specific, proprietary industrial methods may vary, a plausible synthetic strategy involves starting with a precursor that allows for the controlled placement of the substituents.
Caption: Logical workflow comparing direct vs. directed synthesis routes.
This highlights the necessity of advanced synthetic methodologies to overcome the inherent regiochemical challenges, making high-purity this compound a specialized reagent.
Spectroscopic Elucidation of Structure
Confirming the precise structure and purity of this compound is paramount. This is achieved through a combination of spectroscopic techniques, each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the substitution pattern of the benzene ring.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 6.8-7.8 ppm) corresponding to the three protons on the benzene ring.
-
H-6: This proton is ortho to a bromine atom and meta to both the other bromine and the fluorine. It would likely appear as a doublet of doublets.
-
H-5: This proton is ortho to a hydrogen, meta to a bromine, and para to the fluorine. It would likely appear as a triplet or a doublet of doublets.
-
H-4: This proton is ortho to both a hydrogen and the fluorine atom, and meta to a bromine. This signal would be split by the adjacent H-5 (³JHH) and the fluorine atom (⁴JHF), appearing as a complex multiplet. The coupling to fluorine is a key diagnostic feature.[7]
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six aromatic carbons.
-
C-F Coupling: The most notable feature is the signal for C-3, which will appear as a large doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), typically in the range of 240-260 Hz.[8] The signals for C-2 and C-4 will also show smaller couplings to fluorine (²JCF and ²JCF, respectively).
-
Chemical Shifts: The carbons directly bonded to the electronegative bromine (C-1, C-2) and fluorine (C-3) atoms will be significantly shifted compared to unsubstituted benzene.[9][10][11]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The spectrum will show a cluster of peaks for the molecular ion.
-
Isotopic Pattern: Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will exhibit a characteristic 1:2:1 intensity pattern for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.[12] This pattern is an unambiguous indicator of a dibrominated compound.
Chemical Reactivity and Applications in Drug Development
The utility of this compound in synthesis, particularly for drug discovery, stems from the differential reactivity of its halogen substituents.
Core Reactivity: Cross-Coupling Reactions
The two bromine atoms serve as excellent handles for transition-metal-catalyzed cross-coupling reactions.[13] These reactions are foundational in modern medicinal chemistry for constructing the complex carbon-carbon and carbon-heteroatom bonds that form the backbone of most drug molecules.[14]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The slight difference in the electronic environment of C-1 and C-2 may allow for selective, stepwise functionalization under carefully controlled conditions, enabling the sequential introduction of different molecular fragments.
Caption: Role of this compound in synthetic workflows.
The Role of the Fluorine Atom
The fluorine substituent is often retained in the final target molecule. Its incorporation is a well-established strategy in medicinal chemistry for modulating a drug candidate's properties:[15]
-
Metabolic Stability: The carbon-fluorine bond is very strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic oxidation can block this pathway, increasing the drug's half-life and bioavailability.[15][16]
-
Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[16]
-
Binding Interactions: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.
Safety, Handling, and Storage
As a halogenated organic compound, this compound must be handled with appropriate precautions.
Hazard Identification
Based on GHS classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[1][2]
Recommended Handling Protocol
A self-validating system of protocols ensures user safety and experimental integrity.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[17]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[17][18]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[17]
-
Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[17]
-
-
Spill & Emergency Procedures:
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow the product to enter drains.[17][19]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus.[17][19]
-
First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[19][20]
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials such as strong oxidizing agents.[2][20] Keep in a dark place.[2]
Conclusion
This compound is a specialized chemical intermediate whose value is derived directly from its unique structure. The arrangement of its three halogen substituents presents both synthetic challenges and significant opportunities. For drug development professionals and synthetic chemists, this compound offers a pre-functionalized scaffold for building molecular complexity through reliable cross-coupling chemistry. Furthermore, the integrated fluorine atom provides a strategic tool for enhancing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in advancing scientific discovery.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LGC Standards. (n.d.). Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery.
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook.
- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene.
- Google Patents. (n.d.). EP0761627A1 - Process for the preparation of p-bromofluorobenzene.
- MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
- NIST. (n.d.). Benzene, 1-bromo-3-fluoro- Mass Spectrum. NIST Chemistry WebBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis.
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
- The Royal Society of Chemistry. (2018). Supporting Information.
Sources
- 1. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 811711-33-8 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 5. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 6. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 7. magritek.com [magritek.com]
- 8. rsc.org [rsc.org]
- 9. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]
- 10. 2,4-Dibromo-1-fluorobenzene(1435-53-6) 13C NMR [m.chemicalbook.com]
- 11. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]
- 12. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. lgcstandards.com [lgcstandards.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 1,2-Dibromo-3-fluorobenzene
Introduction
1,2-Dibromo-3-fluorobenzene is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its specific substitution pattern makes it a valuable and versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of two bromine atoms and a fluorine atom on the benzene ring allows for regioselective functionalization through various cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-F bonds.
This guide provides an in-depth, technically-grounded pathway for the synthesis of this compound. Eschewing simplistic protocols, we will delve into the strategic considerations and mechanistic rationale that underpin a robust and reproducible synthetic route, focusing on methods that ensure high regiochemical purity. The primary strategy discussed herein involves a multi-step sequence starting from a readily available precursor, culminating in a highly selective Sandmeyer reaction.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The most strategically sound approach involves the late-stage introduction of one of the bromine atoms via a Sandmeyer reaction, a reliable transformation for converting an amino group into a halide. This points to 2-bromo-6-fluoroaniline as the key immediate precursor.
Direct electrophilic bromination of 1-bromo-2-fluorobenzene or 3-bromofluorobenzene is a theoretically possible but practically flawed approach. Such reactions are notoriously difficult to control and typically yield a complex mixture of isomers that are challenging to separate due to similar physical properties, rendering the route inefficient for obtaining the pure 1,2,3-isomer. Therefore, a directed synthesis is paramount.
Our forward synthesis strategy is built upon two core pillars:
-
Regiocontrolled Synthesis of the Key Precursor: A robust, multi-step synthesis of 2-bromo-6-fluoroaniline from commercially available 2-fluoroaniline.
-
The Sandmeyer Reaction: A high-yielding conversion of the precursor to the final product, this compound.
Caption: Retrosynthetic strategy for this compound.
Part 1: Regioselective Synthesis of 2-Bromo-6-fluoroaniline
The primary challenge in synthesizing the key precursor, 2-bromo-6-fluoroaniline, is controlling the regioselectivity of the bromination step. Direct bromination of 2-fluoroaniline would yield a mixture of the desired ortho-bromo isomer and the undesired para-bromo isomer. To overcome this, a four-step sequence involving protection, directed bromination, and deprotection is employed.[1][2]
Experimental Protocol: Synthesis of 2-Bromo-6-fluoroaniline
This protocol is adapted from established and patented industrial methods.[1][2]
Step 1: Protection of the Amino Group (Acetylation)
-
Rationale: The amino group of 2-fluoroaniline is acetylated to form an amide. This protection prevents unwanted side reactions during subsequent steps and modulates the directing effect of the substituent.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-fluoroaniline (1.0 eq) and a base such as triethylamine (1.1 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
-
Stir the reaction mixture at room temperature for 1-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate. The resulting solution of N-(2-fluorophenyl)acetamide is typically used directly in the next step without further purification.[1]
-
Step 2 & 3: Sulfonylation and Regioselective Bromination
-
Rationale: This is the critical regiocontrol step. The protected aniline is first sulfonated at the para-position, effectively blocking it. Subsequent bromination is then directed to the only available ortho-position. The bromination is achieved using an in-situ generation of electrophilic bromine from HBr and an oxidant.
-
Procedure:
-
The N-(2-fluorophenyl)acetamide from Step 1 is subjected to sulfonylation. A common method involves reaction with chlorosulfonic acid.
-
The resulting sulfonated intermediate is dissolved in an aqueous hydrobromic acid solution (e.g., 48% HBr).
-
Heat the mixture to 70-75 °C with vigorous stirring until the solution becomes clear (approx. 1-3 hours).
-
Slowly add a 20-30% solution of hydrogen peroxide (H₂O₂) dropwise over a period of time.
-
Continue stirring at 70-75 °C for 5-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction system to 10-20 °C to precipitate the product.
-
Filter the resulting solid and dry to obtain the brominated and protected intermediate.[1][2]
-
Step 4: Deprotection (Hydrolysis)
-
Rationale: The final step involves the removal of both the acetyl protecting group and the sulfonyl directing group under harsh acidic conditions to yield the desired 2-bromo-6-fluoroaniline.
-
Procedure:
-
Carefully add the brominated intermediate from Step 3 to an 80% sulfuric acid solution.
-
Heat the mixture to 160 °C and stir for 3-5 hours. Monitor by TLC.
-
Once the reaction is complete, cool the system to 10-20 °C.
-
Very carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic extracts, wash with a basic solution (e.g., sat. NaHCO₃) and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain pure 2-bromo-6-fluoroaniline.[1][2]
-
Caption: Workflow for the synthesis of the key precursor.
Part 2: Sandmeyer Synthesis of this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert aryl amines into aryl halides via a diazonium salt intermediate.[3] The reaction proceeds in two distinct stages: diazotization followed by copper-catalyzed nucleophilic substitution.
Mechanism Overview
-
Diazotization: The primary aromatic amine (2-bromo-6-fluoroaniline) reacts with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong mineral acid like HBr) at low temperatures (0-5 °C) to form a relatively unstable arenediazonium salt.
-
Bromodediazoniation: In the presence of a copper(I) bromide (CuBr) catalyst, the diazonium group (-N₂⁺) is replaced by a bromide ion. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) species to yield the final product and regenerate the copper(I) catalyst.
Experimental Protocol: Sandmeyer Bromination
This is a representative protocol adapted from well-established general procedures for Sandmeyer reactions.[4][5]
-
Materials & Reagents:
-
2-Bromo-6-fluoroaniline (1.0 eq)
-
Hydrobromic Acid (48% aqueous solution)
-
Sodium Nitrite (NaNO₂) (1.05 - 1.1 eq)
-
Copper(I) Bromide (CuBr) (catalytic to stoichiometric amounts)
-
Ice
-
Steam distillation apparatus
-
Dichloromethane or Diethyl Ether for extraction
-
-
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2-bromo-6-fluoroaniline (1.0 eq) in aqueous hydrobromic acid (approx. 3-4 eq). Stir until a fine slurry or solution is formed.
-
Cool the mixture to 0-5 °C using an ice-salt bath. The temperature must be strictly controlled to prevent premature decomposition of the diazonium salt.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should be slow to manage heat evolution and gas formation.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black).[4]
-
-
Sandmeyer Reaction (Bromination):
-
In a separate, larger flask, prepare a solution or suspension of copper(I) bromide in aqueous HBr. Heat this solution gently if needed to dissolve the catalyst, then cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-65 °C) for 30-60 minutes to ensure the complete decomposition of the diazonium salt.[5]
-
-
Work-up and Purification:
-
Set up the apparatus for steam distillation. Steam distill the reaction mixture to isolate the crude this compound, which is volatile with steam.
-
Collect the distillate in a receiving flask. The product will appear as a dense, oily layer.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether to recover any dissolved product.
-
Combine the organic layers, wash with dilute NaOH solution, then with water, and finally with brine.
-
Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Conditions | Product | Typical Yield |
| 1 | 2-Fluoroaniline | Acetyl Chloride, Triethylamine | DCM, 0°C to RT | N-(2-fluorophenyl)acetamide | High (often used crude) |
| 2/3 | N-(2-fluorophenyl)acetamide | H₂SO₄, HBr, H₂O₂ | 70-75°C | Brominated Intermediate | ~70-80% |
| 4 | Brominated Intermediate | 80% H₂SO₄ | 160°C | 2-Bromo-6-fluoroaniline | ~75-85% (after purification) |
| 5 | 2-Bromo-6-fluoroaniline | NaNO₂, HBr, CuBr | 0-5°C, then heat | This compound | 75-90% |
Yields are estimates based on literature for similar transformations and may vary.
Safety and Handling
-
Halogenated Compounds: this compound and its precursors are irritants. Avoid contact with skin and eyes and handle in a well-ventilated fume hood.
-
Acids and Bromine: Hydrobromic acid, sulfuric acid, and acetyl chloride are highly corrosive. Hydrogen peroxide is a strong oxidant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive when isolated and dried. It is critical to keep them in solution at low temperatures (0-5 °C) at all times and use them immediately after preparation.
-
Nitrous Acid: Nitrous acid and its fumes are toxic. The diazotization step must be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound with high purity is best achieved through a directed, multi-step approach rather than direct electrophilic halogenation. The key to success lies in the regiocontrolled synthesis of the 2-bromo-6-fluoroaniline precursor, which is accomplished by a protection-blocking-bromination-deprotection sequence. The subsequent Sandmeyer reaction provides a reliable and high-yielding method to install the final bromine atom, affording the desired target molecule. This strategic pathway exemplifies the principles of modern organic synthesis, where control of regioselectivity is paramount for the efficient construction of complex, highly substituted aromatic compounds.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2024, April 8). Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis.
- Knochel, P., & Leuser, H. (2004). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2004(1), 144-146.
- WIPO Patentscope. (2023, May 5). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline.
- ResearchGate. (n.d.). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Thieme. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation).
- ResearchGate. (n.d.). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- Chemsrc. (n.d.). 2-Bromo-6-fluoroaniline | CAS#:65896-11-9.
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to 1,2-Dibromo-3-fluorobenzene
This technical guide offers an in-depth analysis of the spectroscopic profile of 1,2-Dibromo-3-fluorobenzene (CAS No. 811711-33-8). Designed for researchers, chemists, and quality control professionals, this document provides a predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous halogenated benzene structures, providing a robust framework for the characterization of this compound.
The structure of this compound, with its unique substitution pattern on the aromatic ring, results in a distinct spectroscopic fingerprint crucial for its unambiguous identification and quality assessment in synthetic and drug development applications.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound. The interplay of the two bromine atoms and one fluorine atom creates a unique electronic environment, which is directly reflected in the chemical shifts and coupling patterns of the ¹H and ¹³C spectra.
Expertise & Experience: Understanding Substituent Effects
The interpretation of the NMR spectra for this molecule is not merely about data reporting; it's an exercise in understanding causality. The electronegative fluorine atom and the bulky bromine atoms significantly influence the electron density distribution within the benzene ring. The fluorine atom will exhibit strong through-bond coupling (J-coupling) to nearby protons and carbons, a key diagnostic feature. The two adjacent bromine atoms induce a significant downfield shift on the carbons to which they are attached. Our predictions are based on a synthesis of these first principles and empirical data from structurally related compounds.[1][2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to display three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Each signal corresponds to one of the three non-equivalent protons on the benzene ring. The electron-withdrawing nature of the halogens deshields these protons, shifting their resonance downfield compared to unsubstituted benzene (δ 7.34 ppm).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~7.35 - 7.45 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 8.0 (ortho), ⁴J(H4-F) ≈ 6.5 (meta) |
| H-5 | ~7.10 - 7.20 | Triplet of Doublets (td) or ddd | ³J(H5-H4) ≈ 8.0 (ortho), ³J(H5-H6) ≈ 7.5 (ortho), ⁵J(H5-F) ≈ 1.0 (para) |
| H-6 | ~7.55 - 7.65 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 7.5 (ortho), ³J(H6-F) ≈ 9.0 (ortho) |
Causality Note: The proton at the H-6 position is expected to be the most downfield due to its ortho relationship to both a bromine and a fluorine atom. The characteristic splitting patterns, especially the observable couplings to fluorine, are critical for definitive assignment.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will exhibit six unique signals, one for each carbon atom. The chemical shifts are heavily influenced by the directly attached halogens. Carbons bonded to bromine typically show a moderate downfield shift, while the carbon bonded to fluorine will show a very large downfield shift and a significant one-bond C-F coupling constant (¹J(C-F)), which is a hallmark of fluorinated aromatics.[4][5]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) |
| C-1 (C-Br) | ~115 - 120 | ²J(C-F) ≈ 20-25 |
| C-2 (C-Br) | ~118 - 123 | ²J(C-F) ≈ 20-25 |
| C-3 (C-F) | ~158 - 162 | ¹J(C-F) ≈ 245-255 |
| C-4 | ~130 - 135 | ²J(C-F) ≈ 8-12 |
| C-5 | ~125 - 130 | ³J(C-F) ≈ 3-5 |
| C-6 | ~135 - 140 | ³J(C-F) ≈ 3-5 |
Trustworthiness Note: The observation of a large one-bond C-F coupling constant (typically >240 Hz) provides a self-validating data point, confirming the direct attachment of fluorine to an aromatic carbon.[6]
Experimental Protocol: NMR Spectrum Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry NMR tube.
-
Add a minimal amount of Tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).
-
Cap the tube and gently agitate to ensure a homogeneous solution.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse (zg30) pulse program.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16 to 32 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets (or doublets due to C-F coupling).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire 1024 to 2048 scans with a relaxation delay of 2-3 seconds to ensure quantitative accuracy for all carbon environments.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Caption: Workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups and vibrational modes within the molecule. For this compound, the spectrum will be characterized by vibrations of the benzene ring and the carbon-halogen bonds.
Predicted IR Absorption Bands
The IR spectrum is a composite of several characteristic vibrations. The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending region (900-650 cm⁻¹), which can be diagnostic.
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| C-F Stretch | 1270 - 1220 | Strong |
| Aromatic C-H Out-of-Plane Bending | 850 - 750 | Strong |
| C-Br Stretch | 700 - 500 | Medium to Strong |
Authoritative Grounding: The C-Br stretching vibration in aromatic compounds typically appears in the 700-500 cm⁻¹ region, while the C-F stretch is a strong, reliable band usually found above 1200 cm⁻¹.[7][8] The specific pattern of C-H bending vibrations is highly indicative of the 1,2,3-trisubstituted ring system.
Experimental Protocol: FTIR-ATR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid or solid samples.
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to ratio out atmospheric (CO₂, H₂O) and instrument-related absorptions. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound (or a few milligrams of the solid) directly onto the ATR crystal, ensuring complete coverage.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing & Cleaning:
-
The instrument's software will automatically perform the background subtraction, generating the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and press arm thoroughly with a solvent to remove all traces of the sample.
-
Caption: Key molecular vibrations for this compound.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, or "fingerprint," for a given molecule.
-
Molecular Ion (M⁺): The most telling feature will be the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. For a molecule with two bromine atoms, the spectrum will show a characteristic triplet of peaks:
-
M⁺: Contains two ⁷⁹Br isotopes.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br.
-
[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of this M:M+2:M+4 cluster is expected to be approximately 1:2:1. The monoisotopic mass is 251.85855 Da.[9]
-
-
Fragmentation Pattern: Common fragmentation pathways for bromo-aromatic compounds include the loss of a bromine atom and the subsequent loss of a second halogen or other small molecules.
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z (for ⁷⁹Br) | Ion Identity | Comments |
| 252, 254, 256 | [C₆H₃Br₂F]⁺ | Molecular ion cluster (M, M+2, M+4) with ~1:2:1 intensity. |
| 173, 175 | [C₆H₃BrF]⁺ | Loss of one Br atom. Isotopic doublet with ~1:1 intensity. |
| 94 | [C₆H₃F]⁺ | Loss of two Br atoms. |
| 75 | [C₆H₃]⁺ | Loss of all halogens. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Injector: Split/splitless injector, set to 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature set to 230°C.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the GC peak corresponding to the compound.
-
Analyze the mass spectrum of this peak, focusing on the molecular ion cluster and key fragment ions to confirm the structure.
-
Caption: Predicted EI-MS fragmentation pathway.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. This compound is classified with the following hazards:
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[10][11] Store the container tightly sealed in a dry, cool place away from ignition sources.[12][13]
Conclusion
The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the core structural framework, with characteristic C-F couplings serving as a key validation point. IR spectroscopy confirms the presence of aromatic and carbon-halogen functionalities, while mass spectrometry provides unambiguous molecular weight information and corroborates the elemental composition through its unique isotopic signature. The predictive data and protocols outlined in this guide serve as a robust reference for any researcher or analyst working with this compound.
References
- PubChem. This compound.
- NIST. Fluorobenzene, meta-(dibromomethyl)-. NIST Chemistry WebBook. [Link]
- PubChem. 1-Bromo-3-fluorobenzene.
- The Royal Society of Chemistry.
- SpectraBase. 1,2-Dibromo-4,5-difluorobenzene - Optional[13C NMR] - Spectrum. [Link]
- Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
- University of Colorado Boulder. Bromobenzene. [Link]
- NIST. Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]
- ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]
- NIST. Benzene, fluoro-. NIST Chemistry WebBook. [Link]
Sources
- 1. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromobenzene(583-53-9) 1H NMR [m.chemicalbook.com]
- 3. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 4. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]
- 5. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR [m.chemicalbook.com]
- 6. magritek.com [magritek.com]
- 7. uwosh.edu [uwosh.edu]
- 8. Benzene, fluoro- [webbook.nist.gov]
- 9. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the ¹H, ¹³C, and ¹⁹F NMR Spectra of 1,2-Dibromo-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1,2-Dibromo-3-fluorobenzene, a halogenated aromatic compound with potential applications in synthetic chemistry and materials science. The following sections will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a detailed interpretation of the spectral data. This guide is intended to serve as a valuable resource for researchers and professionals who require a comprehensive understanding of the NMR characteristics of this and similar halogenated benzene derivatives.
Introduction: The Significance of Multi-Nuclear NMR in Structural Analysis
This compound presents a fascinating case for NMR analysis due to the presence of three different NMR-active nuclei on the aromatic ring: protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). The interplay of these nuclei, through both scalar (through-bond) and dipolar (through-space) couplings, provides a wealth of structural information. The electronegativity and steric bulk of the bromine and fluorine substituents significantly influence the electronic environment of the aromatic ring, leading to characteristic chemical shifts and coupling patterns that are diagnostic of the substitution pattern.
Understanding the nuances of these spectra is critical for confirming the identity and purity of synthesized this compound and for predicting its reactivity and intermolecular interactions. The large chemical shift dispersion of ¹⁹F NMR, in particular, offers a sensitive probe into the local electronic environment.[1]
Predicted NMR Spectra: A Detailed Analysis
Due to the limited availability of public, experimentally-derived spectral data for this compound, the data presented in this guide are based on high-quality computational predictions. These predictions were generated using advanced algorithms that consider the intricate effects of substituent electronegativity, resonance, and steric hindrance on the magnetic shielding of each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The predicted chemical shifts and coupling constants are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.35 | ddd | ³J(H4-H5) = 8.2, ⁴J(H4-H6) = 1.5, ⁴J(H4-F3) = 6.5 |
| H-5 | 7.10 | t | ³J(H5-H4) = 8.2, ³J(H5-H6) = 8.0 |
| H-6 | 7.60 | ddd | ³J(H6-H5) = 8.0, ⁴J(H6-H4) = 1.5, ⁵J(H6-F3) = 2.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation:
-
H-6: This proton is predicted to be the most deshielded (highest chemical shift) due to the anisotropic effect of the adjacent bromine atom at C-1. It is expected to appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho coupling, ³J), H-4 (meta coupling, ⁴J), and a long-range coupling to the fluorine atom (⁵J).
-
H-4: This proton is situated ortho to the fluorine atom and is expected to show a significant coupling to it (⁴J). It will also couple to H-5 (ortho, ³J) and H-6 (para, ⁴J), resulting in a complex multiplet, likely a doublet of doublet of doublets. The electron-withdrawing nature of the adjacent fluorine atom contributes to its downfield shift relative to H-5.[2]
-
H-5: This proton is the most shielded (lowest chemical shift) as it is furthest from the electron-withdrawing halogen substituents. It is predicted to be a triplet due to coupling with its two ortho neighbors, H-4 and H-6, with similar coupling constants.
The following diagram illustrates the predicted proton-proton and proton-fluorine coupling interactions.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are heavily influenced by the attached substituents, and the carbon atoms bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | 115.0 | d | ⁴J(C1-F3) ≈ 3 |
| C-2 | 120.5 | d | ³J(C2-F3) ≈ 10 |
| C-3 | 160.0 | d | ¹J(C3-F3) ≈ 250 |
| C-4 | 128.0 | d | ²J(C4-F3) ≈ 22 |
| C-5 | 125.0 | d | ³J(C5-F3) ≈ 8 |
| C-6 | 134.0 | s | - |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation:
-
C-3: The carbon directly attached to the fluorine atom (C-3) is expected to have the most downfield chemical shift due to the strong deshielding effect of the fluorine. It will also exhibit a very large one-bond coupling constant (¹J).
-
C-1 and C-2: The carbons bonded to the bromine atoms will have their chemical shifts influenced by the heavy atom effect of bromine, typically resulting in a more shielded (upfield) position than might be expected based on electronegativity alone. They will also show smaller, longer-range couplings to the fluorine atom.
-
C-4, C-5, and C-6: The protonated carbons will have chemical shifts in the typical aromatic region. C-4, being ortho to the fluorine, will show a significant two-bond coupling (²J), while C-5 will show a three-bond coupling (³J). C-6 is the furthest from the fluorine and is predicted to have a negligible coupling.
The following diagram illustrates the predicted carbon-fluorine coupling interactions.
Caption: Predicted ¹³C-¹⁹F coupling pathways.
Predicted ¹⁹F NMR Spectrum
The proton-coupled ¹⁹F NMR spectrum is expected to show a single multiplet. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The multiplicity of the signal will arise from couplings to the nearby protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-3 | -110.5 | ddd | ⁴J(F3-H4) = 6.5, ⁵J(F3-H6) = 2.0, ³J(F3-H2) ≈ 0 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation:
-
The predicted chemical shift of -110.5 ppm is within the typical range for aromatic fluorides.[3]
-
The signal is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-4 (four-bond coupling, ⁴J) and H-6 (five-bond coupling, ⁵J). The three-bond coupling to the ortho proton, which is absent in this molecule, would typically be larger. The coupling to H-2 is expected to be negligible.
Experimental Protocols
For researchers wishing to acquire experimental NMR data for this compound, the following general protocols are recommended.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external reference or a secondary internal standard may be used.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
¹⁹F NMR:
-
Acquire a proton-coupled or decoupled ¹⁹F spectrum. Proton-decoupled spectra will simplify the signal to a singlet, confirming the presence of a single fluorine environment, while the coupled spectrum will provide valuable coupling information.
-
Typical parameters: 128-512 scans, relaxation delay of 1-2 seconds, wide spectral width to accommodate the broad range of fluorine chemical shifts.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings, which is crucial for assigning quaternary carbons.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space interactions between ¹H and ¹⁹F, which can provide conformational information.
-
The following workflow diagram outlines the process of NMR data acquisition and analysis.
Sources
Mass spectrometry of 1,2-Dibromo-3-fluorobenzene
An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Dibromo-3-fluorobenzene
Foreword: Decoding the Halogenated Fingerprint
In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, the precise structural elucidation of halogenated aromatic compounds is paramount. This compound stands as a prime example of a molecule whose utility in synthesis is matched by the analytical challenge it presents. Its unique combination of two bromine atoms and a single fluorine atom creates a distinctive mass spectrometric signature. This guide is crafted not as a rigid protocol, but as a comprehensive exploration of the principles, practices, and nuances involved in the mass spectrometric analysis of this compound. We will delve into the "why" behind the "how," providing the foundational knowledge required to move from routine analysis to confident problem-solving.
The Foundational Principle: Isotopic Abundance in Halogenated Compounds
Before approaching the instrument, a scientist must first understand the inherent nature of the elements within the target molecule. Unlike carbon and hydrogen, whose heavier isotopes are of low abundance, chlorine and bromine possess multiple stable isotopes with significant natural abundance. This is the cornerstone of their mass spectrometric identity.[1]
-
Fluorine (F): Is monoisotopic, with only ¹⁹F occurring naturally. It presents no isotopic complexity.[1][2]
-
Bromine (Br): Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4] More precisely, the natural abundance is about 50.50% ⁷⁹Br and 49.50% ⁸¹Br.[1]
This near-equal distribution of bromine isotopes is the most critical factor in interpreting the mass spectrum of this compound. A molecule containing a single bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3][4]
For a compound with two bromine atoms , such as our analyte, the pattern becomes even more distinct. The possible isotopic combinations for the two bromine atoms are:
-
⁷⁹Br and ⁷⁹Br
-
⁷⁹Br and ⁸¹Br (or ⁸¹Br and ⁷⁹Br)
-
⁸¹Br and ⁸¹Br
Statistically, the probability of these combinations results in a characteristic cluster of three peaks—M, M+2, and M+4—with a relative intensity ratio of approximately 1:2:1 .[4][5] This triplet is an unmistakable signature for a dibrominated species.
Table 1: Isotopic Abundances of Key Elements
| Element | Isotope | Natural Abundance (%) |
| Bromine | ⁷⁹Br | 50.50 |
| ⁸¹Br | 49.50 | |
| Fluorine | ¹⁹F | 100 |
| Carbon | ¹²C | 98.9 |
| ¹³C | 1.1 | |
| Hydrogen | ¹H | 99.98 |
| ²H | 0.02 |
Data sourced from Chemistry LibreTexts and other foundational chemistry resources.[1]
Selecting the Right Tool: Ionization Methodologies
The manner in which we convert the neutral this compound molecule into a gas-phase ion dictates the information we can obtain. The choice between "hard" and "soft" ionization is a critical experimental decision.[6][7]
Electron Ionization (EI): The Gold Standard for Structural Detail
Electron Ionization (EI) is a hard ionization technique and the most common method for Gas Chromatography-Mass Spectrometry (GC-MS).[8] In EI, the sample molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•⁺).[6][9]
Causality: The 70 eV standard is used because it imparts significant internal energy into the molecular ion, causing it to undergo predictable and reproducible fragmentation.[9][10] This fragmentation is like a molecular fingerprint, providing invaluable structural information.[11] For a relatively small, volatile, and thermally stable molecule like this compound, EI is the ideal choice.
Soft Ionization Techniques: Preserving the Molecular Ion
Methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" because they typically impart less energy, leading to minimal fragmentation.[7][12]
-
ESI: Best suited for large, polar, and non-volatile molecules.[8][12]
-
APCI: Effective for moderately polar molecules that are not easily ionized by ESI.[12]
Field Insight: While not the primary choice for this analyte, these techniques could be employed if the molecule were part of a larger, non-volatile structure or if absolute confirmation of the molecular weight without any fragmentation was the sole objective. However, one must be cautious, as dehalogenation reactions have been reported in ESI sources under certain conditions (e.g., with specific mobile phase additives), which could complicate spectral interpretation.[13]
Workflow for Analysis: A GC-MS Approach
The logical workflow for analyzing a pure standard or a sample containing this compound is via Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Standard workflow for GC-MS analysis of a volatile compound.
Interpreting the Mass Spectrum of this compound
The molecular formula is C₆H₃Br₂F, and the monoisotopic mass is approximately 251.85855 Da.[14][15] The nominal molecular weight is 254 g/mol .
The Molecular Ion (M•⁺) Cluster
The most telling feature will be the molecular ion cluster. Due to the two bromine atoms, we expect a 1:2:1 triplet.
Table 2: Predicted Molecular Ion Cluster for C₆H₃Br₂F
| Ion | Isotopic Composition | Expected m/z (Nominal) | Expected Relative Abundance |
| M•⁺ | C₆H₃⁷⁹Br₂F | 252 | 1 |
| [M+2]•⁺ | C₆H₃⁷⁹Br⁸¹BrF | 254 | 2 |
| [M+4]•⁺ | C₆H₃⁸¹Br₂F | 256 | 1 |
Note: These m/z values are based on the nominal masses of the most abundant isotopes. High-resolution MS would provide more precise values.
Predicted Fragmentation Pathways
Under 70 eV EI conditions, the energetically unstable molecular ion will fragment.[9] For aromatic halides, the primary fragmentation events involve the loss of halogen atoms and subsequent rearrangements.[11]
-
Loss of a Bromine Atom ([M-Br]⁺): This is a highly probable fragmentation. The loss of a ⁷⁹Br or ⁸¹Br radical will produce a fragment ion cluster around m/z 173 and 175. Because this fragment still contains one bromine atom, this cluster will exhibit the characteristic 1:1 isotopic pattern.
-
Loss of Both Bromine Atoms ([M-2Br]⁺): Sequential loss of both bromine atoms would lead to a C₆H₃F⁺ fragment at m/z 95.
-
Loss of HBr ([M-HBr]⁺): Elimination of a hydrogen and a bromine atom is also a possible pathway, which would result in a fragment cluster around m/z 172 and 174.
Caption: Predicted EI fragmentation of this compound.
Self-Validating Experimental Protocol: GC-MS Analysis
This protocol is designed to be a self-validating system, where the results confirm the integrity of the method.
Objective: To acquire a clean, identifiable mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.
1. Sample Preparation:
-
Rationale: Proper dilution prevents column overloading and detector saturation. Dichloromethane (DCM) or Ethyl Acetate are suitable volatile solvents that are compatible with standard non-polar GC columns.
-
Protocol:
-
Prepare a stock solution of 1 mg/mL this compound in DCM.
-
Perform a serial dilution to create a working standard of ~10 µg/mL (10 ppm).
-
2. Gas Chromatography (GC) Parameters:
-
Rationale: The goal is to achieve a sharp, symmetric chromatographic peak for the analyte, well-separated from any solvent or impurity peaks. A standard non-polar column is effective for this type of aromatic compound. The temperature program ensures the analyte elutes in a reasonable time without thermal degradation.
-
Protocol:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 2 minutes at 280 °C.
-
-
3. Mass Spectrometry (MS) Parameters:
-
Rationale: Standard EI conditions are used to generate a reproducible spectrum that can be compared to library data. The mass range is set to capture the molecular ion and all significant fragments.
-
Protocol:
-
MS System: Agilent 5977 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40 - 350.
-
4. Data Analysis & Validation:
-
Chromatogram Review: Confirm a single, sharp peak at the expected retention time.
-
Spectrum Extraction: Extract the mass spectrum from the apex of the analyte peak.
-
Validation Checks:
-
Does the spectrum show a triplet of peaks at m/z 252, 254, 256?
-
Is the intensity ratio of this triplet approximately 1:2:1?
-
Is there a doublet of peaks at m/z 173, 175 with a ~1:1 ratio, corresponding to [M-Br]⁺?
-
Is there a peak at m/z 95 corresponding to [M-2Br]⁺?
-
A positive result on all checks provides high confidence in the identification.
-
Conclusion
The mass spectrometric analysis of this compound is a clear demonstration of fundamental principles in action. The key to successful identification lies not in complex instrumentation but in a thorough understanding of isotopic patterns. The 1:2:1 molecular ion cluster is an unambiguous indicator of a dibrominated compound. When combined with a logical fragmentation analysis under standard EI conditions, this allows for confident and robust structural confirmation. This guide provides the framework for researchers and drug development professionals to approach not only this specific molecule but any polyhalogenated compound with a strategy rooted in scientific integrity and causality.
References
- Title: Mass Spectrometry - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: mass spectra - the M+2 peak Source: Chemguide URL:[Link]
- Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL:[Link]
- Title: Interpretation of Isotope Peaks in Small Molecule LC–MS Source: LCGC Intern
- Title: Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry Source: ResearchG
- Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL:[Link]
- Title: Ionization Methods in Organic Mass Spectrometry Source: Michigan St
- Title: Mass Spectrometry Ionization Methods Source: Emory University URL:[Link]
- Title: Making Molecules Fly: Ionization Methods in Mass Spectrometry Source: Bitesize Bio URL:[Link]
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
- Title: Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link]
- Title: Spotting Fragmentation Patterns When Using Mass Spectrometry Source: G-Biosciences URL:[Link]
- Title: this compound | C6H3Br2F Source: PubChem URL:[Link]
- Title: Bromo pattern in Mass Spectrometry Source: YouTube URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. as.uky.edu [as.uky.edu]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
An In-Depth Technical Guide to the Infrared Spectrum of 1,2-Dibromo-3-fluorobenzene
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure by probing the vibrational transitions of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural modes of vibration. These absorption patterns create a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of complex structural features. This guide offers a comprehensive examination of the infrared spectrum of this compound, a polysubstituted aromatic compound. As a Senior Application Scientist, the following analysis synthesizes theoretical principles with practical, field-proven insights to provide a robust framework for researchers, scientists, and professionals in drug development. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Framework and Vibrational Degrees of Freedom
The subject of our analysis, this compound (C₆H₃Br₂F), presents a unique spectroscopic challenge due to its low symmetry and the presence of multiple heavy halogen substituents. The molecule consists of a benzene ring with a 1,2,3-trisubstitution pattern. The interplay between the electronic effects of the fluorine and bromine atoms and their significant mass influences the vibrational frequencies of the aromatic ring and the carbon-halogen bonds.
A non-linear molecule with 'N' atoms possesses 3N-6 normal modes of vibration.[1] For this compound (N=12), this results in 3(12) - 6 = 30 expected fundamental vibrations. These modes can be broadly categorized as:
-
Aromatic C-H stretching
-
Aromatic C=C ring stretching
-
C-H in-plane and out-of-plane bending
-
Carbon-Fluorine (C-F) stretching and bending
-
Carbon-Bromine (C-Br) stretching and bending
-
Aromatic ring deformation modes
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The integrity of spectral interpretation is fundamentally dependent on the quality of the acquired data. The following protocol outlines a standard operating procedure for obtaining a high-resolution Fourier Transform Infrared (FTIR) spectrum of this compound.
Instrumentation and Sample Preparation
-
Spectrometer: A high-resolution FTIR spectrometer, such as a Bruker Tensor or a Thermo Fisher Nicolet series, is required. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the most direct method is to prepare a thin film.
-
Place one drop of the neat (undiluted) sample onto a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. The film should be free of air bubbles.
-
This choice of sample preparation is critical as it eliminates solvent-related absorptions, which could obscure key regions of the spectrum.
-
-
Data Acquisition Parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 scans are co-added to enhance the signal-to-noise ratio.
-
Background Scan: A background spectrum of the clean, empty sample compartment (or clean salt plates) must be recorded immediately prior to the sample scan and automatically subtracted.
-
Caption: Standard workflow for FTIR spectral acquisition and analysis.
In-Depth Spectral Analysis and Band Assignment
The infrared spectrum of an aromatic compound is typically divided into several key regions, each providing specific structural information.
Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹)
The absorption bands corresponding to the stretching vibrations of the C-H bonds on the aromatic ring are expected in this region.[2][3][4][5][6] These bands are characteristically of weak to medium intensity and appear at frequencies slightly higher than the C-H stretching bands of alkanes.[7][8] For this compound, three such C-H bonds exist, and their vibrations may result in one or more weak peaks within this narrow range.
Overtone and Combination Bands (2000 - 1665 cm⁻¹)
This region contains a series of weak absorption bands that arise from overtones and combinations of the strong C-H out-of-plane bending vibrations. The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.[2][4][5][6][7] For 1,2,3-trisubstituted benzenes, a specific, albeit weak, pattern of absorptions is expected here, which can serve as a confirmatory diagnostic feature.
Aromatic C=C Ring Stretching Region (1620 - 1400 cm⁻¹)
The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a set of sharp bands in this region.[2][3][4][5][7][8] Typically, four bands can be observed, although their intensities can vary significantly depending on the nature and position of the substituents. These skeletal vibrations are a definitive indicator of an aromatic framework.
Fingerprint Region (< 1400 cm⁻¹): The Key to Structural Elucidation
This region is often complex but contains the most valuable information for identifying the specific molecule. It is rich with bending vibrations and stretches involving heavier atoms.
-
C-F Stretching Vibration (approx. 1270 - 1200 cm⁻¹): The C-F stretch is one of the most characteristic bands in the spectrum. Due to the high electronegativity of fluorine, the C-F bond is highly polarized, resulting in a strong, intense absorption band. In aromatic compounds, this band typically appears in the 1300-1200 cm⁻¹ range.[9][10] Its precise location is influenced by coupling with other vibrations.
-
C-H Bending Vibrations:
-
In-Plane Bending (1300 - 1000 cm⁻¹): These vibrations give rise to several weak to medium sharp bands.[7]
-
Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The C-H OOP bending vibrations are exceptionally sensitive to the substitution pattern of the aromatic ring.[2][4][7] For a 1,2,3-trisubstituted benzene, which has three adjacent free hydrogen atoms, a strong absorption band is characteristically found in the range of 790-750 cm⁻¹.[2][4][11] The presence of this band is a powerful piece of evidence that validates the substitution pattern.
-
-
C-Br Stretching Vibrations (700 - 500 cm⁻¹): The C-Br stretching vibrations occur at much lower frequencies due to the large mass of the bromine atom.[9] These absorptions are expected in the 690-515 cm⁻¹ range and are often of medium to strong intensity.[6][12] In this molecule, two C-Br bonds exist, which may lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct bands or a single broadened absorption in this region.
Summary of Expected Vibrational Modes
The following table summarizes the anticipated key absorption bands for this compound, providing a predictive framework for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 2000 - 1665 | Weak | Overtone/Combination Bands (Substitution Pattern) |
| 1620 - 1580 | Medium-Weak | Aromatic C=C Ring Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1250 | Strong | C-F Stretch |
| 1300 - 1000 | Weak-Medium | C-H In-Plane Bending |
| 790 - 750 | Strong | C-H Out-of-Plane Bending (1,2,3-Trisubstitution) |
| 690 - 515 | Medium-Strong | C-Br Stretch |
Conclusion: A Self-Validating Spectroscopic Narrative
The infrared spectrum of this compound provides a rich narrative of its molecular architecture. The analysis is a self-validating system: the presence of weak C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600-1400 cm⁻¹ confirms the aromatic core.[2][3][4][5][7] The specific pattern of strong out-of-plane bending in the 790-750 cm⁻¹ region corroborates the 1,2,3-trisubstitution arrangement.[2][4][11] Finally, the intense absorptions for the C-F stretch (~1250 cm⁻¹) and C-Br stretches (<700 cm⁻¹) confirm the presence and nature of the halogen substituents.[6][9][10] By systematically applying the principles outlined in this guide, researchers can confidently interpret the spectrum, leveraging it as a powerful tool for structural verification and quality control in synthetic and developmental chemistry.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335.
- Gable, K. (n.d.). Aromatic Fingerprint Vibrations. Oregon State University.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for typical IR absorption ranges).
- Organic Chemistry Help. (n.d.). Charateristic IR Absorption of Benzene Derivatives.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.
- Unicam. (n.d.). 5.3.2 Benzene and its derivatives.
- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-3-fluorobenzene. PubChem Compound Database.
- Gametech. (n.d.). Bromobenzene.
- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
- Arjunan, V., et al. (2014). Vibrational spectroscopic investigation (FT-IR and FT-Raman) on 1,2-dibromobenzene by HF and hybrid (LSDA and B3LYP) calculations. Journal of Molecular Structure, 1060, 20-30.
- CORE. (2016, September 8). Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluoro.
- Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Vibrational Modes. YouTube.
- National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. In NIST Chemistry WebBook.
- Chemistry LibreTexts. (2025, October 21). 4.3.1: Molecular Vibrations.
- SpectraBase. (n.d.). 1,2-Dibromo-3-chloropropene - Optional[Vapor Phase IR] - Spectrum.
Sources
- 1. youtube.com [youtube.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Charateristic IR Absorption of Benzene Derivatives [ns1.almerja.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-3-fluorobenzene
Introduction
In the landscape of modern drug discovery and materials science, halogenated benzene derivatives serve as indispensable building blocks.[1][2][3][4][5] Their unique electronic and steric properties allow for the fine-tuning of molecular architectures, enhancing biological activity, metabolic stability, and pharmacokinetic profiles.[1] 1,2-Dibromo-3-fluorobenzene (CAS No. 811711-33-8) is a key intermediate in this class. The precise arrangement of two bromine atoms and a fluorine atom on the benzene ring offers a versatile platform for regioselective functionalization through various cross-coupling reactions, making it a valuable precursor for complex molecular targets.[2][3]
This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's characteristics for its effective application in synthesis and process development. We will move beyond simple data presentation to explore the causality behind experimental methodologies, ensuring a robust and applicable understanding.
Core Physicochemical Properties
A compound's physical properties are the foundation upon which its applications are built. They dictate storage conditions, solvent selection, reaction setup, and purification strategies. The key identifiers and physical constants for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 811711-33-8 | [6][7] |
| Molecular Formula | C₆H₃Br₂F | [6][7] |
| Molecular Weight | 253.89 g/mol | [6][7] |
| Physical Form | Liquid or Solid | |
| Boiling Point | 221.1°C at 760 mmHg | [7] |
| Density | ~2.0 g/cm³ | [7] |
| Water Solubility | Practically insoluble (0.081 g/L at 25°C) | [7] |
| Refractive Index | ~1.575 | [7] |
| Purity (Typical) | 98% - 99% | [7] |
Spectroscopic Profile for Structural Verification
While detailed spectra for this specific compound are not widely published, its structure allows for predictable spectroscopic signatures essential for identity confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic region (typically 6.8-7.5 ppm) would show complex multiplets for the three protons on the benzene ring. The coupling patterns will be influenced by both homo- and heteronuclear (¹H-¹⁹F) coupling constants.
-
¹³C NMR : Six distinct signals are expected in the aromatic region. The carbons directly bonded to fluorine and bromine will exhibit characteristic chemical shifts and splitting patterns due to C-F coupling. Techniques like DEPT can help distinguish quaternary carbons from those bearing protons.[8]
-
¹⁹F NMR : A single resonance is expected, with its chemical shift and coupling to adjacent protons providing definitive structural information.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and strong, characteristic C-Br and C-F stretching vibrations in the fingerprint region (typically below 1300 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum will show a distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a characteristic M, M+2, and M+4 pattern that is a hallmark of dibrominated compounds.
Experimental Determination of Physical Properties
Accurate determination of physical properties is critical for verifying a compound's purity and identity.[9][10] Impurities can cause a depression and broadening of the melting point range and an elevation of the boiling point.[9][10][11]
Melting Point Determination
Since this compound can exist as a solid at room temperature, determining its melting point is a fundamental analysis.
Causality : The melting point is the temperature at which a substance transitions from a solid to a liquid. This process requires overcoming the intermolecular forces holding the crystal lattice together.[9][12] A pure crystalline compound has a sharp, characteristic melting point range (typically 0.5-1.5°C).[9][12] A slow heating rate (~2°C/minute) is crucial as it allows the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[13]
Protocol :
-
Sample Preparation : Finely crush a small amount of the solid sample on a clean, dry surface to ensure uniform heat transfer.
-
Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently to compact the material.[10][12]
-
Apparatus Setup : Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).
-
Heating : Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accuracy.[13]
-
Observation & Recording : Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Boiling Point Determination
The boiling point is a key characteristic of a liquid, defined as the temperature at which its vapor pressure equals the external pressure.[11][14][15] For small sample quantities, the Thiele tube method is highly effective.[16]
Causality : This micro-method relies on trapping a small amount of the liquid's vapor in an inverted capillary tube. As the liquid is heated, the trapped air and vapor expand, escaping as a stream of bubbles. The boiling point is measured upon cooling, precisely when the external atmospheric pressure overcomes the vapor pressure of the liquid, causing the liquid to be drawn back into the capillary tube. This moment represents the equilibrium point where vapor pressure equals atmospheric pressure.
Protocol :
-
Sample Preparation : Place 0.5-1 mL of this compound into a small test tube.
-
Capillary Setup : Place a small capillary tube (sealed at one end) into the test tube with the open end down.[11]
-
Apparatus Assembly : Attach the test tube to a thermometer. The bulb of the thermometer should be aligned with the liquid sample.
-
Heating : Immerse the assembly in a Thiele tube or an oil bath. Heat the bath gently.[11][16]
-
Observation : As the liquid nears its boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary.[11][16]
-
Cooling & Recording : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[11][16]
Solubility Assessment
The solubility of a compound dictates its behavior in various solvent systems, which is critical for reaction workups, chromatography, and formulation. Halogenated aromatic compounds are generally hydrophobic.[17]
Causality : Solubility represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The principle of "like dissolves like" is paramount; the low polarity of the C-Br and C-F bonds and the nonpolar nature of the benzene ring result in poor solubility in polar solvents like water but good solubility in nonpolar organic solvents.[17][18]
Protocol (Shake-Flask Method) :
-
Preparation : Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent of interest (e.g., water, ethanol, hexane) in a sealed flask.[17]
-
Equilibration : Agitate the flask at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation : Separate the undissolved solute from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter (e.g., 0.45 µm PTFE).[17]
-
Quantification : Determine the concentration of the compound in the clear, saturated solution using a suitable analytical technique, such as HPLC-UV or GC-MS. This concentration is the compound's solubility in that solvent at that temperature.
Safety and Handling
Professional diligence requires a thorough understanding of a compound's hazards. This compound is an irritant and should be handled with appropriate care.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19]
-
Handling : Avoid inhalation of vapors and contact with skin and eyes.[20] Keep away from heat and sources of ignition.
-
Storage : Store in a tightly sealed container in a dry, cool, and dark place.
-
Conclusion
This compound is a valuable and versatile chemical intermediate. A comprehensive grasp of its physical properties—from its boiling point and solubility to its spectroscopic signatures—is not merely academic. It is a prerequisite for its safe handling, intelligent application in synthesis, and the successful development of novel chemical entities. The experimental protocols and foundational principles detailed in this guide provide the necessary framework for researchers to confidently and effectively utilize this compound in their work.
References
- This compound | 811711-33-8 - Sigma-Aldrich. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_cLccOaPelZgkKg-jRXcAk01DrN-Jo8rYD0tz5WLvLji6IOTBpIS9OkqMhvu1uhuFsqPTBAEEC5jTaWsxBjDZFlN77ybROK4inO0EAuzx-xB9p-SM06p8J3tTywC17mDz0lYgHy_Hy_rMKhXVKSPL9bp2Tcv8TtDzMuBTq1DVdle5O4C_EQ=)
- This compound | C6H3Br2F | CID 2783154 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/2783154)
- 811711-33-8, 1,2-DIBROMO-3-FLUORO-BENZENE Formula - ECHEMI. (URL: https://www.echemi.com/products/811711-33-8.html)
- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021-07-16). (URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_07_16!11_19_30_PM.pdf)
- Determination of Boiling Point (B.P): - vijaynazare.weebly.com. (URL: http://vijaynazare.weebly.
- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022-05-05). (URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.
- DETERMINATION OF BOILING POINTS. (URL: https://www.hinsdale-central.net/staff/jroz Victorian/AP%20Chem%20Summer%20Assign/7%20Boiling%20Point%20Lab.pdf)
- This compound - - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh6fd7f9d0)
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025-07-23). (URL: https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/)
- An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives - Benchchem. (URL: https://www.benchchem.com/pdf/technical-guide/solubility-and-stability-of-3-4-dichloro-2-fluorobenzodifluoride.pdf)
- 811711-33-8|this compound|BLD Pharm. (URL: https://www.bldpharm.com/products/811711-33-8.html)
- 1073-06-9|1-Bromo-3-fluorobenzene|BLD Pharm. (URL: https://www.bldpharm.com/products/1073-06-9.html)
- Melting point determination. (URL: https://www.chem.ucla.edu/~bacher/General/30BL/tips/meltingpoint.html)
- This compound | 811711-33-8. (URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160bd1fa)
- This compound | 811711-33-8 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/CA/en/product/ambeed/ambh6fd7f9d0)
- 1,2-DIBROMO-3-FLUORO-BENZENE SDS, 811711-33-8 Safety Data Sheets - ECHEMI. (URL: https://www.echemi.com/sds/1,2-DIBROMO-3-FLUORO-BENZENE-cas-811711-33-8.html)
- experiment (1) determination of melting points. (2021-09-19). (URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_09_19!11_54_55_PM.pdf)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2013-10-17). (URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmsds%2FA11630.pdf)
- Experiment 1 - Melting Points. (URL: https://www.csus.edu/indiv/m/mackj/chem5/exp1.pdf)
- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025-01-30). (URL: https://www.youtube.
- The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. (URL: https://www.innovatechem.com/news/the-crucial-role-of-1-3-dibromo-5-trifluoromethoxy-benzene-in-modern-drug-discovery-78531773.html)
- Exp 1 - Melting Points. (URL: http://www.csun.edu/~hcchm001/Chem333/333L%20Expts/333L%20Expt%201%20MP.pdf)
- Supporting Information - The Royal Society of Chemistry. (URL: https://www.rsc.
- SAFETY DATA SHEET - Fisher Scientific. (2009-10-28). (URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=MAYMAY00216)
- Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. (URL: https://www.innovatechem.com/news/unlocking-advanced-synthesis-the-role-of-1-3-dibromo-5-fluorobenzene-78531766.html)
- 1,2-Dibromo-3-fluorobutane | C4H7Br2F | CID 101659670 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/101659670)
- 1,3-Dibromo-5-fluorobenzene 97 1435-51-4 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/368121)
- JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents. (URL: https://patents.google.
- Halogenation of Benzene - Chemistry Steps. (URL: https://www.chemistrysteps.
- Haloalkanes and Haloarenes - Samagra. (URL: https://samagra.kite.kerala.gov.in/files/samagra-resource/uploads/tbooksc/12/chem2/10.pdf)
- Fluorobenzene(462-06-6) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/462-06-6_1hnmr.htm)
- The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. (URL: https://www.innovatechem.com/news/the-crucial-role-of-1-3-dibromo-5-fluorobenzene-in-modern-pharmaceutical-synthesis-78531765.html)
- The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. (URL: https://www.innovatechem.com/news/the-versatility-of-1-3-dibromo-5-fluorobenzene-in-modern-chemical-synthesis-78531767.html)
- The Versatile Role of 1,3-Dibromo-5-fluorobenzene in Modern Chemistry. (URL: https://www.innovatechem.com/news/the-versatile-role-of-1-3-dibromo-5-fluorobenzene-in-modern-chemistry-78531764.html)
- EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents. (URL: https://patents.google.
- Benzene, 1-bromo-3-fluoro- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1073069)
- 5-Bromo-1,2,3-trifluorobenzene - Magritek. (URL: https://www.magritek.com/wp-content/uploads/2015/03/App-Note-5-Bromo-123-trifluorobenzene.pdf)
- The solubility behaviour of aromatic hydrocarbons in benzene - RSC Publishing. (URL: https://pubs.rsc.org/en/content/articlelanding/1959/jr/jr9590000863)
- Benzene - Wikipedia. (URL: https://en.wikipedia.org/wiki/Benzene)
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. magritek.com [magritek.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. community.wvu.edu [community.wvu.edu]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. youtube.com [youtube.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 19. fishersci.nl [fishersci.nl]
- 20. assets.thermofisher.com [assets.thermofisher.com]
Electronic properties of 1,2-Dibromo-3-fluorobenzene
An In-depth Technical Guide to the Electronic Properties of 1,2-Dibromo-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms and one fluorine atom on the benzene ring creates a unique electronic landscape that dictates its reactivity and physicochemical properties. This guide provides a comprehensive analysis of these electronic properties, blending established theoretical principles with computational insights and predictive characterization methodologies. We will explore the inductive and resonance effects of the halogen substituents, predict the compound's spectroscopic signatures, analyze its dipole moment, and detail how computational tools like Density Functional Theory (DFT) can be leveraged to elucidate its molecular behavior. This document is designed to serve as a foundational resource for scientists seeking to incorporate this and similar highly functionalized intermediates into their research and development pipelines.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 811711-33-8) is a substituted benzene derivative.[1] The vicinal dibromo arrangement, coupled with an adjacent fluorine atom, results in a sterically crowded and electronically complex molecule. Its fundamental properties, compiled from available data, are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Molecular Weight | 253.89 g/mol | [1][2] |
| CAS Number | 811711-33-8 | [1] |
| Boiling Point | 221.1 °C at 760 mmHg | [2][3] |
| Density | ~2.0 g/cm³ | [2][3] |
| Physical Form | Liquid or Solid | |
| Solubility | Practically insoluble in water (0.081 g/L est.) | [2] |
The Electronic Landscape: Interplay of Inductive and Resonance Effects
The electronic character of the this compound ring is governed by the competing electronic effects of its halogen substituents. Both bromine and fluorine are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution.
Conversely, as halogens, they possess lone pairs of electrons that can be donated to the aromatic π-system through the resonance effect (+R). This effect directs incoming electrophiles to the ortho and para positions relative to the halogen. In this specific molecule, the interplay is complex:
-
Fluorine: Exhibits the strongest inductive withdrawal (-I) but also a significant resonance donation (+R). The +R effect of fluorine preferentially increases electron density at its para position (C6) and ortho position (C4).
-
Bromine: Has a weaker inductive effect than fluorine but is a poorer π-donor. The two adjacent bromine atoms collectively withdraw significant electron density.
The net result is a highly polarized and electron-deficient aromatic ring. The substitution pattern leaves only the C4, C5, and C6 positions available for further reaction, with their reactivity being a nuanced balance of these competing effects.
Caption: Inductive (-I) and Resonance (+R) effects in this compound.
Predicted Spectroscopic Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will exhibit three distinct signals in the aromatic region (typically 7.0-8.0 ppm). Each signal will correspond to one of the three aromatic protons (H4, H5, H6). The multiplicity of each signal will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) coupling. We would expect to see complex multiplets, likely doublet of doublets or triplet of doublets.
-
¹³C NMR: Six signals are expected for the six unique aromatic carbons. The chemical shifts will be significantly influenced by the attached halogens.
-
Carbons bonded to bromine (C1, C2) will appear at approximately 110-125 ppm.
-
The carbon bonded to fluorine (C3) will show a large C-F coupling constant (¹JCF ≈ 240-250 Hz) and appear around 160 ppm.
-
The remaining carbons (C4, C5, C6) will also exhibit smaller C-F couplings.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. Key expected absorption bands include:
-
C-H stretch (aromatic): 3100-3000 cm⁻¹
-
C=C stretch (aromatic): 1600-1450 cm⁻¹
-
C-F stretch: A strong, characteristic band between 1250-1000 cm⁻¹
-
C-Br stretch: Typically found in the 680-515 cm⁻¹ region.
-
Aromatic C-H bend (out-of-plane): 900-675 cm⁻¹, indicative of the 1,2,3-trisubstitution pattern.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion region will display a characteristic pattern for a dibrominated compound. The spectrum will show three peaks:
-
M⁺: Containing two ⁷⁹Br isotopes.
-
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Containing two ⁸¹Br isotopes.
The relative intensity of these peaks will be approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms in the molecule.[8]
Dipole Moment: A Vectorial Analysis
The molecule's overall dipole moment arises from the vector sum of individual bond moments. The C-F and C-Br bonds are all polarized towards the more electronegative halogen atom.
-
C-F Bond Moment: Strong, directed from C3 towards F.
-
C-Br Bond Moments: Weaker than C-F, directed from C1 to Br and C2 to Br.
Given the 1,2,3-substitution pattern, these vectors do not cancel each other out. The adjacent C-Br vectors have a resultant vector that partially opposes the C-F vector. However, due to the significantly higher electronegativity of fluorine, a net molecular dipole moment is expected. By comparison with isomers like 1-bromo-3-fluorobenzene (1.44 D) and considering the geometry, the dipole moment of this compound is predicted to be substantial, contributing to its properties as a polar molecule.[9][10]
Computational Insights with Density Functional Theory (DFT)
In the absence of extensive experimental data, DFT provides a powerful predictive tool for understanding electronic properties. A computational workflow can reliably predict molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts, and, crucially, visualize the electronic landscape.
Key DFT-Derived Properties:
-
Electrostatic Potential (ESP) Map: Visualizes the electron density distribution. It would show a region of high negative potential (red) around the fluorine atom and lesser negative potential around the bromine atoms, with the aromatic protons being electron-deficient (blue). This map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy gap between them relates to the molecule's chemical stability and electronic excitation properties. For this molecule, the HOMO is expected to be localized on the π-system of the ring with contributions from the halogen lone pairs, while the LUMO would likely be a π* anti-bonding orbital.
Caption: A typical workflow for analyzing molecular properties using DFT.
Synthetic Utility and Reactivity in Drug Development
Halogenated benzenes are cornerstone intermediates in modern organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. The two bromine atoms in this compound serve as versatile synthetic handles.[11][12]
-
Differential Reactivity: The C-Br bond is more reactive than the C-F bond in typical palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the C1 or C2 positions while leaving the C-F bond intact.
-
Metabolic Stability: The fluorine atom is often incorporated into drug candidates to enhance metabolic stability.[13] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which can improve a drug's pharmacokinetic profile.[13][14]
-
Modulation of Physicochemical Properties: Fluorine substitution can also increase a molecule's lipophilicity and binding affinity to target proteins.
This combination makes this compound a valuable precursor for creating complex molecules where one part of the scaffold can be built out from the bromine positions, while the fluorine atom imparts desirable drug-like properties.
Experimental Protocol: A Self-Validating Workflow for Characterization
This section provides a robust, step-by-step methodology for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Objective: To confirm the identity, purity, and structural integrity of the compound.
Methodology:
-
Sample Preparation:
-
For NMR: Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
For GC-MS: Prepare a dilute solution (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
For FT-IR: If the sample is a liquid, cast a thin film between two NaCl or KBr plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Rationale: To assess purity and confirm molecular weight and bromine isotopic pattern.
-
Instrument: Standard GC-MS system with an EI source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: EI, 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Validation: A single major peak in the chromatogram indicates high purity. The mass spectrum for this peak must show the M⁺, [M+2]⁺, and [M+4]⁺ ions in a ~1:2:1 ratio at m/z 252, 254, and 256 (for the most abundant C isotope).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: To confirm the presence of key functional groups.
-
Instrument: FT-IR spectrometer.
-
Parameters: Scan from 4000 to 400 cm⁻¹, resolution of 4 cm⁻¹, accumulate 16 scans.
-
Validation: The resulting spectrum should be compared against the predicted absorption bands (Section 3.2). The presence of strong C-F and C-Br stretches alongside aromatic C=C and C-H bands confirms the gross structure.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: To provide definitive structural elucidation.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Standard ¹H NMR.
-
Standard ¹³C{¹H} (proton-decoupled) NMR.
-
(Optional but recommended): 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) to unambiguously assign all signals.
-
-
Validation: The ¹H spectrum must show three distinct multiplets in the aromatic region integrating to 1H each. The ¹³C spectrum must show six distinct signals, with the downfield signal around 160 ppm exhibiting a large ¹JCF coupling, confirming the C-F bond.
-
Conclusion
This compound represents a molecule of significant interest for synthetic and medicinal chemists. Its electronic properties are a delicate balance of the strong inductive withdrawal and weaker resonance donation from its three halogen substituents. While detailed experimental characterization data is not widely published, a robust understanding of its behavior can be achieved through the application of fundamental spectroscopic principles and powerful computational modeling techniques like DFT. The compound's capacity for selective functionalization via its bromine atoms, combined with the advantageous metabolic stability conferred by its fluorine atom, positions it as a high-value intermediate for the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- Benchchem. A Technical Guide to 1-Bromo-3,5-difluorobenzene-d3 for Researchers and Drug Development Professionals.
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
- PubChem. This compound | C6H3Br2F | CID 2783154.
- ECHEMI. 1,2-DIBROMO-3-FLUORO-BENZENE Formula | 811711-33-8.
- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- Quora. Which isomer of dibromobenzene has no overall dipole?
- NIST WebBook. Fluorobenzene, meta-(dibromomethyl)-.
- ChemicalBook. 3-Bromofluorobenzene(1073-06-9) 1H NMR spectrum.
- ResearchGate. Geometries of (a) chlorobenzene and (b) fluorobenzene calculated...
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery.
- ChemicalBook. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 1H NMR spectrum.
- ChemicalBook. 1,2-Difluorobenzene(367-11-3) 13C NMR spectrum.
- ChemicalBook. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum.
- ChemicalBook. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 1H NMR spectrum.
- ECHEMI. 1,2-DIBROMO-3-FLUORO-BENZENE SDS, 811711-33-8 Safety Data Sheets.
- PPRTV Library. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9).
- Sigma-Aldrich. This compound | 811711-33-8.
- ChemicalBook. 1-Bromo-3-fluorobenzene(1073-06-9).
- Sigma-Aldrich. This compound | 811711-33-8.
- National Institute of Standards and Technology. Benzene, fluoro- - the NIST WebBook.
- NIST WebBook. Benzene, 1,2-dibromo-.
- The Royal Society of Chemistry. Supporting Information.
- ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF.
- Ningbo Inno Pharmchem Co.,Ltd. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.
- Google Patents. US5847241A - Process for the preparation of p-bromofluorobenzene.
- MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- Rosamonte's Physical Chemistry Website. Dipole Moment.
- NIST WebBook. Benzene, 1-bromo-3-fluoro-.
- Sigma-Aldrich. 1,3-Dibromo-2-fluorobenzene | 1435-54-7.
- ChemicalBook. 2,4-Dibromo-1-fluorobenzene(1435-53-6) 13C NMR spectrum.
- Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis.
- SpectraBase. 1-Bromo-3-fluoro-4-iodobenzene - Optional[ATR-IR] - Spectrum.
- Stenutz. Dipole moments.
- PubChem. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301.
- PubChem. 1,2-Dibromo-3-fluorobutane | C4H7Br2F | CID 101659670.
- ResearchGate. Vibrational spectroscopic investigation (FT-IR and FT-Raman) on 1,2-dibromobenzene by HF and hybrid (LSDA and B3LYP) calculations | Request PDF.
- YouTube. Bromo pattern in Mass Spectrometry.
- NIST WebBook. Benzene, 1-bromo-3-chloro-.
- Chegg.com. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane.
Sources
- 1. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 1H NMR [m.chemicalbook.com]
- 5. 1,2-Difluorobenzene(367-11-3) 13C NMR spectrum [chemicalbook.com]
- 6. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]
- 7. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 1H NMR spectrum [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Dipole moments [stenutz.eu]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Reactivity of 1,2-Dibromo-3-fluorobenzene
An In-Depth Technical Guide to the
Abstract
1,2-Dibromo-3-fluorobenzene is a halogenated aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern—featuring two vicinal bromine atoms and a fluorine atom—creates a nuanced reactivity profile that can be strategically exploited to construct complex molecular architectures. The interplay of the distinct electronic and steric properties of the three halogen substituents governs the regioselectivity of its transformations. This guide provides a comprehensive analysis of the core reactivity of this compound, focusing on metal-halogen exchange, transition-metal-catalyzed cross-coupling, and nucleophilic aromatic substitution reactions. By delving into the mechanistic underpinnings and providing field-proven experimental protocols, this document serves as a technical resource for chemists leveraging this versatile building block in pharmaceutical, agrochemical, and materials science research.[1][2][3]
Molecular Structure and Electronic Profile
The reactivity of this compound is a direct consequence of the electronic effects imparted by its halogen substituents.
-
Inductive Effects (-I): All three halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. Fluorine is the most electronegative element, so its -I effect is the most pronounced, significantly lowering the electron density of the aromatic ring.[4]
-
Resonance Effects (+R): The halogens possess lone pairs of electrons that can be donated into the aromatic π-system, a resonance-donating effect. This effect partially counteracts the inductive withdrawal.
-
Net Effect: For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, the fluorine atom's potent inductive effect makes the ring particularly electron-deficient, which is a critical factor in facilitating nucleophilic reactions.[4][5]
This unique electronic landscape, combined with the steric hindrance imposed by three adjacent substituents, dictates the chemoselectivity and regioselectivity of its reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂F | [6] |
| Molecular Weight | 253.89 g/mol | [6][7] |
| Boiling Point | 221.1°C at 760 mmHg | [7][8] |
| Density | 2.014 g/cm³ | [7][8] |
| Flash Point | 87.5°C | [7][8] |
| CAS Number | 811711-33-8 | [6] |
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Key Reaction Pathways and Methodologies
The synthetic utility of this compound is primarily realized through reactions that selectively functionalize its carbon-halogen bonds.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates, which can then be trapped with various electrophiles.[9] The reaction typically involves an organolithium reagent, such as n-butyllithium (n-BuLi).
Regioselectivity: In this compound, the two bromine atoms are electronically and sterically distinct. The C2-Br bond is ortho to the strongly electron-withdrawing fluorine atom, making the C2 carbon more electrophilic and the attached proton more acidic. The C1-Br bond is meta to the fluorine. Halogen-metal exchange rates generally follow the trend I > Br > Cl.[9] The regioselectivity of the lithium-bromine exchange is influenced by a combination of kinetic acidity (lithiating the most acidic proton) and coordination effects. Studies on 3-substituted 1,2-dibromoarenes have shown that regioselectivity can be complex and may require careful analysis to determine the major product.[10] In many cases, lithiation occurs preferentially at the position ortho to a directing group. For this substrate, exchange is most likely to occur at the C2 position due to the activating effect of the ortho fluorine atom.
This protocol describes a typical lithium-halogen exchange followed by quenching with carbon dioxide to yield a fluorinated bromobenzoic acid.
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled.
-
Reagent Addition: The flask is charged with this compound (1.0 eq) and anhydrous diethyl ether or THF (approx. 0.2 M).
-
Inert Atmosphere: The system is purged with dry nitrogen.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: The resulting solution is stirred at -78 °C for 1 hour.
-
Quenching: The reaction is quenched by bubbling dry carbon dioxide gas through the solution for 30 minutes or by pouring the mixture over an excess of crushed dry ice.
-
Workup: The reaction is allowed to warm to room temperature. 2 M hydrochloric acid is added until the solution is acidic (pH ~2). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Scientist's Rationale:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react violently with water. All glassware must be dry, and solvents must be anhydrous.
-
Low Temperature (-78 °C): The reaction is performed at low temperature to prevent side reactions, such as the formation of benzyne intermediates, and to control the exothermic nature of the lithiation.[11]
-
Stoichiometry: A slight excess of n-BuLi is used to ensure complete conversion of the starting material.
-
Quenching: Using an excess of CO₂ ensures that all the organolithium intermediate is converted to the carboxylate salt.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Halogen - metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halogen-metal exchange in 1,2-dibromobenzene and the possible intermediacy of 1,2-dilithiobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1,2-Dibromo-3-fluorobenzene
<
Executive Summary
1,2-Dibromo-3-fluorobenzene is a halogenated aromatic compound with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility, however, is matched by a distinct hazard profile that necessitates a comprehensive and rigorous approach to its handling, storage, and disposal. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound effectively. By integrating fundamental chemical properties with field-proven safety protocols, this document aims to foster a culture of safety and scientific integrity in the laboratory. The core philosophy of this guide is proactive risk mitigation, achieved through a deep understanding of the material's characteristics, the implementation of a multi-layered safety strategy (the "Hierarchy of Controls"), and preparedness for emergency situations.
Section 1: Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₃Br₂F | PubChem[1] |
| CAS Number | 811711-33-8 | PubChem[1], Sigma-Aldrich |
| Molecular Weight | 253.89 g/mol | PubChem[1], Sigma-Aldrich |
| Physical Form | Liquid or Solid | Sigma-Aldrich |
| Boiling Point | 221.1°C at 760 mmHg | ECHEMI[2] |
| Density | ~2.0 g/cm³ | ECHEMI[2] |
| Water Solubility | Practically insoluble (0.081 g/L at 25°C) | ECHEMI[2] |
| Flash Point | 87.5 ± 21.8 °C | ECHEMI[2] |
The high boiling point and density indicate that while it is not extremely volatile at room temperature, its vapors can accumulate in poorly ventilated areas. Its near-insolubility in water has significant implications for spill cleanup and environmental disposal.
Section 2: Hazard Identification and Risk Assessment
According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with specific GHS hazard statements that mandate careful handling.[1]
GHS Hazard Classification:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications identify the primary routes of exposure and the acute health effects. The presence of two bromine atoms on the benzene ring suggests that, like other polybrominated aromatics, there may be potential for long-term health effects, although specific chronic toxicity data for this isomer is limited. The toxicological profile for structurally related compounds, such as 1,2-Dibromo-3-chloropropane, shows that metabolism can lead to reactive intermediates, and target organs often include the liver and kidneys.[3] Therefore, a conservative approach assuming potential systemic toxicity upon absorption is warranted.
Risk Assessment Causality: The primary risks stem from direct contact with skin and eyes, and inhalation of aerosols or vapors, especially when heated. The irritant nature of the compound can cause immediate discomfort and inflammation. The causality is direct: contact with mucous membranes or skin leads to local irritation. The greater, albeit less defined, risk is systemic absorption through the skin or lungs, which necessitates the use of robust engineering controls and personal protective equipment to prevent any exposure.
Section 3: The Hierarchy of Controls: A Multi-layered Safety Approach
Effective safety management moves beyond simple reliance on Personal Protective Equipment (PPE). A systematic approach, known as the Hierarchy of Controls, prioritizes strategies that eliminate or reduce the hazard at its source. This is a self-validating system; each layer provides a backstop for the others.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
1. Elimination/Substitution: The most effective control is to avoid using the hazardous substance altogether. Before proceeding, researchers must ask: "Is this compound essential for this synthesis, or could a less hazardous analogue (e.g., a di-iodo or di-chloro variant with a more favorable safety profile) be used?"
2. Engineering Controls: If the compound is necessary, the next step is to physically isolate it from the researcher.
- Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[4] This is non-negotiable. The hood sash should be kept as low as possible.
- Gloveboxes: For reactions requiring an inert atmosphere or for handling larger quantities, a glovebox provides an even higher level of containment.
3. Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
- Designated Areas: Clearly mark and restrict the areas where this compound is stored and handled.
- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
- Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).
4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it provides a critical barrier.
Section 4: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on the specific hazards of this compound. A standard cotton lab coat and thin nitrile gloves are insufficient.
| Protection Type | Specification and Rationale |
| Hand Protection | Double-gloving is mandatory. Inner Glove: Standard nitrile glove. Outer Glove: Chemical-resistant glove such as Viton® or a multi-laminate film glove. Rationale: Halogenated aromatic compounds can degrade or quickly permeate standard nitrile gloves.[4] The outer glove provides robust chemical resistance, while the inner glove offers protection in case the outer glove is breached during doffing. Always check the manufacturer's glove compatibility charts. |
| Eye/Face Protection | Indirectly vented chemical splash goggles AND a full-face shield. Rationale: The compound is a serious eye irritant.[1] Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield protects the rest of the face and provides a secondary barrier. |
| Body Protection | Chemical-resistant lab coat or apron worn over a standard lab coat. Rationale: Protects against splashes and prevents contamination of personal clothing. Ensure sleeves are fully extended and cuffs are tucked into the outer gloves. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Rationale: Standard laboratory practice to protect feet from spills. |
| Respiratory Protection | Typically not required if all work is conducted in a certified fume hood. However, in the event of a significant spill outside of a fume hood or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary for emergency response personnel.[4] |
Section 5: Standard Operating Procedures (SOPs)
SOP 1: Weighing and Transferring
-
Preparation: Don all required PPE as specified in Section 4. Ensure the chemical fume hood is on and the work area is clear of clutter. Place an analytical balance inside the fume hood if possible, or weigh the material in the hood and transfer it to a tared, sealed container.
-
Aliquotting: Use a clean spatula or pipette to carefully transfer the required amount of the compound from the stock bottle to a secondary container. Perform all transfers over a tray or spill liner to contain any minor drips.
-
Sealing: Immediately and securely cap both the stock bottle and the secondary container.
-
Cleaning: Decontaminate the spatula and any affected surfaces within the fume hood using a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[4]
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) to avoid cross-contamination. Wash hands thoroughly.
SOP 2: Reaction Setup and Workup
-
Setup: Assemble all glassware for the reaction within the fume hood. Ensure all joints are properly sealed and clamped.
-
Reagent Addition: If adding this compound to a reaction vessel, do so slowly via a syringe or an addition funnel to control the rate and prevent splashing.
-
Monitoring: Conduct the entire reaction within the fume hood. Keep the sash at the lowest practical height.
-
Quenching & Workup: All quenching, extraction, and other workup procedures must also be performed inside the fume hood. Be mindful that quenching reactions can sometimes be exothermic.
-
Waste Segregation: This is a critical step. All waste containing this compound, including solvent rinses, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4] Never mix halogenated waste with non-halogenated waste.
Section 6: Emergency Procedures
Preparedness is paramount. All laboratory personnel must know the location and operation of safety showers, eyewash stations, fire extinguishers, and spill kits.
Caption: Decision tree for responding to a this compound spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Spill Cleanup: For spills involving brominated compounds, neutralization with a 5-10% sodium thiosulfate solution is recommended after absorption.[6] This helps to reduce the reactive bromine. Do not use ammonia, as this can lead to a violent reaction with liquid bromine compounds.[7] All cleanup materials must be disposed of as hazardous waste.
Section 7: Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep in a dark place, away from direct sunlight and heat sources.
-
Store in a secondary containment tray made of a chemically resistant material.
-
Segregate from incompatible materials, particularly strong oxidizing agents, strong bases, and reactive metals.[8] Store in a cabinet designated for corrosive or toxic materials, not with flammables.
Disposal:
-
All waste containing this compound is considered hazardous waste.
-
Collect waste in a dedicated, properly labeled "Halogenated Organic Waste" container.
-
The container must be kept closed except when adding waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4][9] Do not dispose of down the drain.
Conclusion
This compound is a valuable reagent whose safe use is entirely achievable through diligent adherence to established safety protocols. The principles outlined in this guide—understanding the chemical's properties, applying the hierarchy of controls, using appropriate PPE, following SOPs, and being prepared for emergencies—form a robust system for protecting laboratory personnel and the environment. Scientific advancement and a culture of safety are not mutually exclusive; they are intrinsically linked.
References
- Indian Chemical Council. (2019). Bromine Safety Handbook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,2-Dibromo-3-chloropropane.
- University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials.
Sources
- 1. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.nl [fishersci.nl]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 1,2-Dibromo-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4] Fluorinated biaryl scaffolds are of particular interest in drug discovery, as the incorporation of fluorine can significantly enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[5][6][7][8]
This application note provides a detailed guide to the selective Suzuki-Miyaura coupling of 1,2-dibromo-3-fluorobenzene. This substrate presents a unique challenge and opportunity due to the presence of two distinct carbon-bromine bonds, allowing for selective functionalization to access a variety of valuable building blocks for drug development and materials science. We will delve into the mechanistic considerations that govern regioselectivity, provide a robust experimental protocol for achieving selective mono-arylation, and offer insights into troubleshooting and optimization.
Mechanistic Insights: Achieving Regioselectivity
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][9] The regioselectivity in the coupling of dihalogenated benzenes is primarily dictated by the relative rates of the initial oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[10]
In the case of this compound, the electronic and steric environment of the two bromine atoms influences their reactivity. The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl, making both bromine atoms viable reaction sites.[11] However, the fluorine atom, being a strongly electron-withdrawing group, will influence the electron density of the aromatic ring. This electronic effect, combined with steric hindrance, is key to achieving selective coupling.
The bromine atom at the C1 position is ortho to the fluorine atom, while the bromine at the C2 position is meta. The inductive effect of the fluorine atom will decrease the electron density at the adjacent C1 and C2 positions, making the C-Br bonds more susceptible to oxidative addition. However, the steric bulk of the fluorine atom and the adjacent bromine may hinder the approach of the bulky palladium catalyst to the C1-Br bond. Conversely, the C2-Br bond is less sterically encumbered. Therefore, by carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the coupling at the less sterically hindered C2 position.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Guide to the Regioselective Cross-Coupling of 1,2-Dibromo-3-fluorobenzene
Introduction: The Strategic Value of 1,2-Dibromo-3-fluorobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable.[2][3] this compound (CAS 811711-33-8) emerges as a particularly versatile intermediate.[4] Its trifunctional nature—featuring two distinct carbon-bromine (C-Br) bonds and a fluorine substituent—offers a platform for precise, stepwise molecular elaboration.
The primary challenge and opportunity with this substrate lie in achieving regioselective functionalization. The ability to selectively manipulate one C-Br bond over the other opens pathways to complex, unsymmetrically substituted aromatic compounds that would be otherwise difficult to access. This guide provides an in-depth exploration of the factors governing this selectivity and offers detailed protocols for achieving controlled mono-functionalization via common palladium-catalyzed cross-coupling reactions.
Mechanistic Considerations: The Pillars of Regioselectivity
The selective reaction at either the C1-Br or C2-Br position is not arbitrary. It is governed by a subtle interplay of electronic and steric factors, which can be biased by the judicious choice of catalyst, ligands, and reaction conditions.[5][6]
-
Electronic Effects: The fluorine atom at C3 exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the adjacent C-Br bonds, rendering the carbon atoms more electrophilic. The C2 position, being ortho to the fluorine, experiences a stronger inductive pull than the meta C1 position. This increased electrophilicity at C2 generally makes its C-Br bond more susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.
-
Steric Hindrance: The C2 position is flanked by both a fluorine and a bromine atom, creating a more sterically congested environment compared to the C1 position, which is only adjacent to one bromine atom. This steric bulk can hinder the approach of the bulky palladium catalyst complex. Therefore, the choice of phosphine ligand on the palladium center is critical; bulkier ligands will preferentially react at the less hindered C1 position, while smaller ligands may favor the electronically activated C2 position.
-
Catalyst System Control: The outcome of the coupling reaction is profoundly influenced by the catalyst system. Different cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) have different mechanistic nuances, and the choice of ligand can invert the "natural" reactivity.[5][7] For instance, sterically demanding N-heterocyclic carbene (NHC) or phosphine ligands can override electronic preferences to direct the reaction to the less hindered site.
Table 1: Comparative Analysis of Reactive Sites on this compound
| Position | Proximity to Fluorine | Electronic Influence | Steric Environment | Predicted "Innate" Reactivity |
| C1-Br | meta | Moderate inductive withdrawal | Less hindered | Favored by bulky ligands |
| C2-Br | ortho | Strong inductive withdrawal | More hindered | Favored by smaller ligands |
The Palladium Catalytic Cycle: A Unified Mechanism
Most cross-coupling reactions discussed herein proceed through a common catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Application Protocol: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, valued for its mild conditions and the commercial availability of a vast array of boronic acids.[8][9][10] Controlling regioselectivity in the mono-arylation of this compound is readily achievable by careful selection of the catalyst and limiting the stoichiometry of the boronic acid.
Experimental Workflow
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Selective Mono-arylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene and Water (5:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene. Add this catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
Expertise Note: The use of a bulky, electron-rich phosphine ligand like SPhos often favors coupling at the less sterically hindered C1 position. Using exactly 1.05 equivalents of the boronic acid is crucial to minimize the formation of the di-substituted byproduct.
Table 2: Representative Conditions for Suzuki Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 75-85 |
Application Protocol: Regioselective Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12] It typically employs a dual-catalyst system of palladium and copper(I).[11][12] The reaction is highly efficient and can often be performed under mild, room-temperature conditions.
Protocol 5.1: Selective Mono-alkynylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1.5 mol%)
-
Copper(I) Iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add a solution of this compound in the chosen anhydrous, degassed solvent.
-
Add the amine base (typically used as the solvent or co-solvent, ~3.0 equiv).
-
Add the terminal alkyne dropwise via syringe over 5 minutes.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS. For less reactive partners, gentle heating (40-60 °C) may be required.
-
Once the starting material is consumed (typically 1-6 hours), quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Expertise Note: The Sonogashira reaction is often faster at the more electronically activated C2 position. However, careful control of stoichiometry and temperature is key to achieving high selectivity for the mono-coupled product. Using a bulky amine base like diisopropylamine can sometimes enhance selectivity for the less hindered C1 site.
Application Protocol: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction is fundamental in drug development as the aniline moiety is a common pharmacophore.
Protocol 6.1: Selective Mono-amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube with a magnetic stir bar.
-
Remove the tube from the glovebox, add the anhydrous solvent, followed by the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for 12-24 hours by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Expertise Note: The choice of base is critical in Buchwald-Hartwig amination.[15] NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Weaker bases like K₃PO₄ or K₂CO₃ can be used for more sensitive substrates but may require longer reaction times or higher temperatures.[15] The bulky RuPhos ligand generally directs the amination to the less hindered C1 position.
Conclusion
This compound is a potent synthetic building block whose utility is unlocked through the precise control of regioselective cross-coupling reactions. By understanding the fundamental principles of electronic activation and steric hindrance, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can selectively functionalize either the C1 or C2 position. The protocols outlined in this guide provide a robust starting point for scientists and drug development professionals to harness the full synthetic potential of this versatile intermediate, enabling the construction of complex and novel molecular architectures.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH).
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Regioselectivity in metal-catalyzed cross-coupling reactions. ResearchGate.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ChemRxiv.
- Sonogashira coupling. Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- This compound. PubChem.
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 4. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Formation of 2-Bromo-6-fluorophenylmagnesium Bromide from 1,2-Dibromo-3-fluorobenzene
Introduction: Navigating the Synthesis of a Differentiated Aryl Grignard Reagent
The synthesis of Grignard reagents, organomagnesium halides (R-MgX), represents a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2][3] The utility of these reagents is expansive, with applications ranging from the synthesis of complex pharmaceuticals and agrochemicals to the development of novel materials.[4] This guide provides a detailed examination of the formation of a specific, highly functionalized Grignard reagent, 2-Bromo-6-fluorophenylmagnesium bromide, from the starting material 1,2-Dibromo-3-fluorobenzene.
The presence of multiple halogen substituents on the aromatic ring introduces a layer of complexity, demanding a nuanced understanding of the factors governing chemoselectivity in Grignard reagent formation. This document will not only provide a step-by-step protocol for the synthesis of this valuable reagent but also delve into the mechanistic underpinnings of the reaction, potential side reactions, and strategies for optimization. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this and similar polyhalogenated aromatic building blocks.
Chemoselectivity in the Formation of 2-Bromo-6-fluorophenylmagnesium Bromide
The primary challenge in the formation of a Grignard reagent from this compound lies in controlling which of the two bromine atoms reacts with the magnesium metal. The relative reactivity of aryl halides in Grignard formation generally follows the trend I > Br > Cl >> F.[2][3] While both bromine atoms are more reactive than the fluorine atom, their positions relative to the fluorine substituent and to each other dictate the ultimate outcome.
The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I). This effect acidifies the ortho-protons and influences the reactivity of the adjacent halogens. The bromine at the C2 position is flanked by the fluorine at C3 and the other bromine at C1. The bromine at the C1 position is ortho to the second bromine and meta to the fluorine.
The formation of the Grignard reagent is favored at the C1 position (ortho to the second bromine and meta to the fluorine) over the C2 position (ortho to the fluorine). This selectivity can be attributed to a combination of steric and electronic factors. The magnesium insertion at the less sterically hindered C-Br bond is generally preferred. Furthermore, the Grignard reagent at the C1 position, once formed, is stabilized by the adjacent bromine atom.
Therefore, the reaction of this compound with one equivalent of magnesium is expected to selectively yield 2-Bromo-6-fluorophenylmagnesium bromide.
Reaction Mechanism
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[5] While the exact mechanism is still a subject of some debate, it is generally accepted to involve radical intermediates.[5][6][7]
The key steps are as follows:
-
Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the C-Br bond of this compound. This results in the formation of a radical anion.
-
Fragmentation: The radical anion rapidly fragments to form an aryl radical and a bromide anion.
-
Radical Recombination: The aryl radical and the magnesium radical cation (Mg⁺) on the metal surface recombine to form the organomagnesium species.
Caption: Simplified mechanism of Grignard reagent formation.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-Bromo-6-fluorophenylmagnesium bromide. Extreme caution must be exercised as Grignard reagents are highly sensitive to moisture and air. [2][8][9] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 271.89 | 1.0 | (user defined) |
| Magnesium Turnings | 24.31 | 1.1 | (calculated) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (as solvent) |
| Iodine (activator) | 253.81 | catalytic | 1-2 small crystals |
| 1,2-Dibromoethane (activator) | 187.86 | catalytic | a few drops |
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a glass stopper.
-
Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[10] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Magnesium Activation:
-
Initiation of the Reaction:
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the aryl halide solution to the activated magnesium turnings.
-
Gently warm the flask with a heat gun until the color of the iodine fades and bubbling is observed, indicating the initiation of the Grignard formation.[10] The reaction is exothermic, so be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.[2]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated and is self-sustaining, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a cloudy, grayish-brown mixture, which is characteristic of a Grignard reagent.[12]
-
-
Quantification of the Grignard Reagent:
Potential Side Reactions and Troubleshooting
Several side reactions can occur during the formation of Grignard reagents, particularly with dihalogenated substrates.
-
Wurtz-type Coupling: The aryl radical intermediate can couple with another molecule of the starting material or another aryl radical to form a biaryl byproduct. This is generally a minor pathway but can be promoted by higher temperatures.
-
Benzyne Formation: Although less likely with bromides compared to iodides, there is a possibility of elimination of MgBrF from the Grignard reagent to form a highly reactive benzyne intermediate. This can lead to a variety of subsequent reactions.
-
Reaction with Solvent: While THF is a relatively stable ether, prolonged heating can lead to its cleavage by the highly basic Grignard reagent.
-
Failure to Initiate: This is a common issue in Grignard synthesis.[6] Ensure all reagents and glassware are scrupulously dry. If initiation is still problematic, adding a small amount of a pre-formed Grignard reagent (e.g., ethylmagnesium bromide) can be effective.[10]
Caption: Potential reaction pathways in the synthesis.
Applications in Organic Synthesis
The newly formed 2-Bromo-6-fluorophenylmagnesium bromide is a versatile intermediate for a variety of organic transformations.
-
Cross-Coupling Reactions: This Grignard reagent can participate in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form new carbon-carbon bonds.[13][14][15] This is a powerful method for the synthesis of complex biaryl structures.
-
Nucleophilic Addition to Carbonyls: As a potent nucleophile, it will readily add to aldehydes, ketones, and esters to form the corresponding secondary and tertiary alcohols.[4][11][16]
-
Reactions with Other Electrophiles: The reagent can react with a wide range of other electrophiles, including nitriles, epoxides, and carbon dioxide, to generate a diverse array of functionalized aromatic compounds.[3]
Spectroscopic Characterization
While direct characterization of the Grignard reagent in solution can be complex due to the Schlenk equilibrium, several spectroscopic techniques can be employed to confirm its formation and assess its purity.[3][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands associated with the C-Mg bond.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to analyze the aromatic region of the spectrum to confirm the formation of the desired regioisomer. ²⁵Mg NMR can provide specific information about the magnesium coordination state.[1][19]
-
X-ray Spectroscopy: For a more in-depth analysis of the species in solution, X-ray absorption and photoelectron spectroscopy can distinguish between the different organomagnesium species present.[1]
Conclusion
The selective formation of 2-Bromo-6-fluorophenylmagnesium bromide from this compound is a synthetically valuable transformation that provides access to a highly functionalized aromatic building block. By understanding the principles of chemoselectivity, adhering to a rigorous experimental protocol, and being mindful of potential side reactions, researchers can successfully prepare and utilize this versatile Grignard reagent for a wide range of applications in modern organic synthesis.
References
- Deitmann, E., Menges-Flanagan, G., & Ziegenbalg, D. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics, 43(3), 219-226. [Link]
- Peltzer, D., et al. (2024). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Chemistry – A European Journal, 30(e202402099). [Link]
- Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry, 10(3). [Link]
- Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society, 45, 128. [Link]
- Salinger, R. M., & Mosher, H. S. (1964). Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society, 86(9), 1782–1785. [Link]
- Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
- Wikipedia. (2024). Kumada coupling. [Link]
- CHEM-333: Experiment 10: Grignard Reagent Prepar
- South Texas College. (n.d.). Understanding Grignard Reagents Synthesis, Mechanism, and IR Spectrum Analysis. uNotes. [Link]
- Adichemistry. (n.d.).
- Google Patents. (2001).
- Wikipedia. (2024). Grignard reagent. [Link]
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
- Ursinus College Digital Commons. (1934).
- NROChemistry. (n.d.). Kumada Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]
- Iffland-Mühlhaus, L., et al. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Inorganics, 5(4), 83. [Link]
- Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut. [Video]. YouTube. [Link]
- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
- University of Calgary. (n.d.).
- ResearchGate. (2025). Side Reactions in a Grignard Synthesis. [Link]
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
Sources
- 1. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada Coupling | NROChemistry [nrochemistry.com]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Reactions of 1,2-Dibromo-3-fluorobenzene
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for enhancing molecular properties.[1][2] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[3][4] Consequently, fluorinated aromatic compounds are prevalent in a significant portion of pharmaceuticals and advanced materials.[5]
1,2-Dibromo-3-fluorobenzene emerges as a particularly valuable and versatile building block. Its structure presents two reactive bromine atoms, offering multiple, distinct opportunities for synthetic diversification through cross-coupling reactions. The electronic influence of the fluorine atom introduces an element of regiochemical complexity, making the selective functionalization of this scaffold a challenge that, when mastered, unlocks pathways to novel and complex molecular architectures. This guide provides a detailed exploration of key palladium-catalyzed reactions for this substrate, grounded in mechanistic understanding and field-proven protocols.
Part 1: Core Concepts in Palladium Catalysis
The General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, responsible for the formation of countless carbon-carbon and carbon-heteroatom bonds.[6][7] These reactions universally proceed through a catalytic cycle involving three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen (C-Br) bond of the substrate, forming a Palladium(II) intermediate.[8][9]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center.[8][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-X bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][9]
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
The Challenge of Regioselectivity
With two chemically similar C-Br bonds, the primary challenge in the monofunctionalization of this compound is controlling the site of the reaction (regioselectivity). The outcome is governed by a subtle interplay of electronic and steric effects.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the electron density at the adjacent carbon positions, making the C2-Br bond potentially more susceptible to oxidative addition.
-
Steric Effects: The position ortho to the fluorine (C2) is more sterically hindered than the meta position (C1). In many cases, the catalyst will preferentially attack the less hindered C1-Br bond.
-
Catalyst Control: The choice of palladium ligand is paramount. Bulky, electron-rich ligands can amplify steric preferences, enabling highly selective reactions at the less hindered position.[11][12] Conversely, different ligand systems can sometimes override intrinsic substrate biases.[13]
Part 2: Application Notes and Protocols
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7][14] It is the premier method for constructing biaryl and vinyl-aryl structures.
Experimental Protocol: Selective Mono-arylation
This protocol details the selective coupling at the less sterically hindered C1 position.
-
Reagent Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL). The biphasic system is crucial for dissolving both the organic substrate and the inorganic base.[15]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After cooling to room temperature, add water (15 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Data Presentation: Suzuki Coupling Parameters
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Outcome |
| Phenylboronic Acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | Mono-arylation at C1 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane/H₂O | 100 | Mono-arylation at C1 |
| Phenylboronic Acid (2.5 eq) | Pd(OAc)₂ (5%) / SPhos (10%) | K₃PO₄ | Toluene/H₂O | 110 | Di-arylation |
Expert Insights: The choice of base is critical; cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings but is more expensive.[14] For diarylation, increasing the stoichiometry of the boronic acid and employing a more active catalyst system, often featuring a bulky biarylphosphine ligand like SPhos, is necessary to overcome the increased steric hindrance and deactivation after the first coupling.[16][17]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[18][19] It uniquely employs a dual-catalyst system of palladium and copper(I).
Mechanism Overview
The reaction involves two interlinked catalytic cycles. The palladium cycle is similar to that of other cross-couplings, while a concurrent copper cycle activates the terminal alkyne, forming a copper(I) acetylide intermediate that participates in the transmetalation step.[18]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. jmcct.com [jmcct.com]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
Synthesis of functionalized terphenyls using 1,2-Dibromo-3-fluorobenzene
Application Note & Protocol
Title: Strategic Synthesis of Functionalized Asymmetric Terphenyls via Site-Selective Suzuki-Miyaura Cross-Coupling of 1,2-Dibromo-3-fluorobenzene
Abstract
Functionalized terphenyls are a class of scaffolds with significant applications, ranging from medicinal chemistry to the development of advanced materials with unique optical properties.[1][2] This application note provides a detailed protocol for the synthesis of asymmetric, functionalized terphenyls utilizing this compound as a versatile starting material. We leverage the differential reactivity of the two bromine atoms in a sequential, site-selective Suzuki-Miyaura cross-coupling reaction.[3] This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, characterization techniques, and troubleshooting advice, tailored for researchers in organic synthesis, drug discovery, and materials science.
Introduction & Scientific Rationale
Terphenyls, aromatic compounds composed of a central benzene ring with two phenyl substituents, are privileged structures in several scientific domains.[4] Their rigid, planar nature makes them ideal cores for liquid crystals, organic light-emitting diodes (OLEDs), and as potent inhibitors in drug discovery, including for targets like the PD-1/PD-L1 immune checkpoint axis.[4][5] The ability to precisely install different functional groups on the terminal phenyl rings is critical for fine-tuning their biological activity or photophysical properties.[6]
Traditional methods for terphenyl synthesis can be limited, especially when constructing asymmetric (A-B-C type) structures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile solution.[7][8] This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[9] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing reagents compared to alternatives like the Stille coupling, which uses highly toxic organotin compounds.[10][11]
The choice of This compound as the starting material is strategic. The fluorine atom and the adjacent bromine create a unique electronic and steric environment, leading to differential reactivity between the C1-Br and C2-Br bonds. The C2-Br bond is generally more sterically hindered and electronically influenced by the ortho-fluorine, making the C1-Br bond more susceptible to initial oxidative addition to the palladium catalyst. This inherent difference allows for a sequential, one-pot synthesis of asymmetric terphenyls by the controlled addition of two different boronic acids.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via the Suzuki-Miyaura cross-coupling mechanism. A fundamental understanding of this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond (preferentially at the less hindered C1 position of our substrate), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) complex, replacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Model Asymmetric Terphenyl
This protocol describes a representative two-step, one-pot synthesis of 2-Bromo-3-fluoro-1,1':4',1''-terphenyl , starting from this compound and sequentially adding 4-methoxyphenylboronic acid and then phenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 98% | Sigma-Aldrich | CAS: 811711-33-8[12] |
| 4-Methoxyphenylboronic acid | >98% | Commercially Available | |
| Phenylboronic acid | >98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem, Sigma-Aldrich | Pd(PPh₃)₄ |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99.5% | Commercially Available | Must be finely powdered and dry. |
| Toluene | Anhydrous, <50 ppm H₂O | Acros Organics, Sigma-Aldrich | |
| Ethanol | 200 Proof | Commercially Available | |
| Deionized Water | 18 MΩ·cm | In-house | Degassed |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl) | ACS Grade | Commercially Available | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
Instrumentation
-
Three-neck round-bottom flask with magnetic stirrer and heating mantle
-
Condenser and inert gas inlet (Nitrogen or Argon)
-
Temperature controller
-
Schlenk line or glovebox for handling air-sensitive reagents
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Safety Precautions
-
General: Conduct all operations in a well-ventilated chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[14][15]
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[16] Avoid inhalation and contact with skin and eyes.
-
Palladium Catalysts: Palladium-on-carbon can be pyrophoric. Solid palladium compounds may cause allergic skin reactions.[14] Handle in an inert atmosphere where possible. Keep away from heat and sources of ignition.[17]
-
Solvents: Toluene and diethyl ether are flammable. Ground all equipment to prevent static discharge.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the sequential Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, 2.54 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.05 eq, 1.59 g, 10.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 0.347 g, 0.3 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
First Coupling Reaction:
-
Add a degassed solvent mixture of Toluene (60 mL), Ethanol (15 mL), and a 2M aqueous solution of Sodium Carbonate (2.5 eq, 2.65 g in 12.5 mL H₂O).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
-
Monitoring the First Coupling:
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS every hour. The reaction is complete when the starting dibromobenzene spot has been consumed, typically within 3-5 hours. The primary product should be the intermediate mon-coupled species.
-
-
Second Coupling Reaction:
-
Once the first coupling is complete, add the second boronic acid, phenylboronic acid (1.1 eq, 1.34 g, 11.0 mmol), directly to the reaction mixture.
-
Continue heating at 85 °C.
-
-
Monitoring the Second Coupling:
-
Monitor the disappearance of the intermediate biphenyl species by TLC or GC-MS. This step is typically complete within another 4-6 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the final terphenyl product.
-
Characterization of the Final Product
The identity and purity of the synthesized terphenyl must be confirmed using standard analytical techniques.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula.[19]
Expected Characterization Data for 2-Bromo-3-fluoro-1,1':4',1''-terphenyl:
| Technique | Data Type | Expected Values / Observations |
| ¹H NMR | Chemical Shift (δ) | Multiplets and doublets in the aromatic region (~6.9-7.8 ppm).[18] |
| (400 MHz, CDCl₃) | A singlet for the methoxy group (~3.8 ppm). | |
| ¹³C NMR | Chemical Shift (δ) | Resonances for aromatic carbons (~110-160 ppm).[20] |
| (100 MHz, CDCl₃) | Methoxy carbon resonance (~55 ppm). | |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance characteristic of the fluorine atom on the central ring.[18] |
| (376 MHz, CDCl₃) | ||
| HRMS (ESI) | m/z | Calculated for C₂₅H₁₈BrFO: [M+H]⁺. The observed value should be within 5 ppm of the calculated mass.[21] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | - Inactive catalyst (oxidized Pd(0)).- Poor quality or wet solvents/reagents.- Insufficiently strong or poorly dissolved base. | - Use fresh catalyst or a more robust pre-catalyst.- Ensure all solvents are anhydrous and reagents are dry.- Use finely powdered, anhydrous base and ensure vigorous stirring. |
| Formation of Side Products | - Homocoupling of boronic acids.- Scrambling of aryl groups (loss of selectivity). | - Ensure a strictly inert atmosphere to minimize oxygen.- Lower the reaction temperature slightly. Ensure the first coupling is complete before adding the second boronic acid. |
| Difficult Purification | - Close-running spots on TLC.- Contamination with phosphine ligands. | - Use a longer chromatography column or a shallower solvent gradient.- A specific workup (e.g., washing with a dilute acid) may help remove ligand byproducts. |
Conclusion
This application note details a reliable and strategic method for synthesizing functionalized asymmetric terphenyls using the site-selective Suzuki-Miyaura cross-coupling of this compound. The protocol's success hinges on the differential reactivity of the C-Br bonds, allowing for a controlled, sequential introduction of diverse aryl groups. This methodology provides researchers with a powerful tool for creating novel molecular architectures for applications in drug development, organic electronics, and materials science.
References
- p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4. (2023). PubMed Central.
- Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1. (n.d.). PubMed Central.
- p-Terphenyl- And Phenanthraquinone Deriv
- Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022). SpringerLink.
- Standard Operating Procedure. (2017). UCLA Chemistry and Biochemistry.
- Safety D
- Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. (2017).
- Synthesis of Terphenyls | Request PDF. (2025).
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. (n.d.).
- Stille reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium - Safety D
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. (2025).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Safety D
- Inhibitory Activities of the Optimized Terphenyls Obtained in the HTRF.... (2024).
- Natural Terphenyls: Developments since 1877 | Request PDF. (2025).
- Structural diversity and biological activity of natural p-terphenyls. (2021). PubMed Central.
- Photophysical properties of functionalized terphenyls and implications to photoredox c
- SAFETY D
- This compound. (n.d.). PubChem.
- Bromide conversions in C-C coupling reactions using.... (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. This compound | 811711-33-8 [sigmaaldrich.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com [carlroth.com]
- 16. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. ac1.hhu.de [ac1.hhu.de]
- 19. p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. p-Terphenyl- and phenanthraquinone derivatives: an NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1,2-Dibromo-3-fluorobenzene in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 1,2-Dibromo-3-fluorobenzene as a versatile and highly strategic starting material in the synthesis of complex pharmaceutical intermediates. We will delve into the unique reactivity imparted by its substitution pattern and provide detailed, field-proven protocols for its regioselective functionalization through key synthetic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and selective lithiation. The causality behind experimental choices will be thoroughly explained, offering researchers, scientists, and drug development professionals a robust framework for leveraging this building block in the creation of novel therapeutic agents, with a particular focus on the synthesis of precursors for kinase inhibitors.
Introduction: The Significance of Fluorinated and Polysubstituted Aromatics in Drug Discovery
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated aromatic compounds, in particular, are key components in a multitude of approved drugs.[2] When combined with multiple reactive handles, such as bromine atoms, a fluorinated benzene ring becomes a powerful scaffold for the construction of intricate molecular architectures.[3] this compound offers a unique combination of a fluorine atom, which can modulate the electronic properties of the ring and serve as a potential site for hydrogen bonding, and two adjacent bromine atoms that can be selectively functionalized through various cross-coupling and substitution reactions. This arrangement allows for a stepwise and controlled introduction of different substituents, a crucial aspect in the synthesis of complex drug molecules like kinase inhibitors.[4][5][6]
Strategic Importance of this compound
The strategic placement of the substituents in this compound dictates its reactivity. The fluorine atom, being strongly electron-withdrawing, influences the acidity of adjacent protons and the reactivity of the carbon-bromine bonds. The two bromine atoms, being in different chemical environments relative to the fluorine, can often be differentiated, allowing for regioselective reactions. This is paramount in multi-step syntheses where precise control over the introduction of functional groups is necessary to achieve the desired final product.
The primary value of this compound lies in its ability to serve as a linchpin for building complex, highly substituted aromatic cores. These cores are prevalent in a variety of targeted therapies, including inhibitors of kinases such as MEK and BRAF, which are crucial in cancer treatment.[4][5][7][8][9]
Key Synthetic Transformations and Protocols
The following sections will detail protocols for the most common and powerful transformations involving this compound. The rationale behind the choice of reagents and conditions will be provided to ensure a deep understanding of the underlying chemistry.
Regioselective Suzuki-Miyaura Coupling: Synthesis of a Biaryl Precursor
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the case of this compound, a selective mono-arylation can be achieved, which is a critical first step in many synthetic routes. The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield.
Protocol 1: Synthesis of 2-Bromo-3-fluoro-6-phenylbenzene
This protocol describes the selective Suzuki-Miyaura coupling at the C2 position of this compound. The C2-Br bond is generally more activated towards oxidative addition to the palladium catalyst due to the electronic influence of the adjacent fluorine atom.
Experimental Workflow:
Sources
- 1. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
Application Note: The Strategic Role of 1,2-Dibromo-3-fluorobenzene in the Synthesis of Advanced Pyrazole Carboxamide Fungicides
Abstract: This document provides a detailed technical guide on the application of 1,2-Dibromo-3-fluorobenzene as a critical starting material in the synthesis of advanced agrochemicals. Specifically, we focus on its role in constructing the core scaffolds of pyrazole carboxamide fungicides, a leading class of Succinate Dehydrogenase Inhibitors (SDHIs). This guide elucidates the chemical logic behind its use, provides detailed synthetic protocols for key transformations, and offers practical insights for researchers in agrochemical development.
Introduction: The Unique Utility of a Polysubstituted Aromatic Building Block
In the competitive landscape of agrochemical research, the discovery of novel, effective, and environmentally sound active ingredients is paramount. The strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a proven method to enhance biological activity, metabolic stability, and binding affinity.[1][2] this compound (CAS No: 811711-33-8) has emerged as a highly valuable and versatile building block due to the distinct reactivity of its halogen substituents.[3][4][5]
The ortho-dibromo arrangement allows for selective, stepwise functionalization, while the fluorine atom at the 3-position exerts a powerful electronic influence, modulating the reactivity of the aromatic ring and imparting desirable properties to the final product. This unique substitution pattern makes it an ideal precursor for synthesizing complex aniline or phenylhydrazine moieties, which are essential components of numerous modern fungicides.[6][7][8][9][10] This note will detail its application in the synthesis of pyrazole carboxamide SDHIs, which function by disrupting the mitochondrial respiration chain in pathogenic fungi.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 811711-33-8 | [3][4][11] |
| Molecular Formula | C₆H₃Br₂F | [3][4][11] |
| Molecular Weight | 253.9 g/mol | [3][4] |
| Physical Form | Liquid or Solid | [3][5] |
| Boiling Point | 221.1°C at 760 mmHg | [11] |
| Density | ~2.0 g/cm³ | [11] |
| Purity (Typical) | ≥98% | [3][5] |
Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides
The primary application of this compound in agrochemical synthesis is as a precursor to the aniline fragment required for the final assembly of pyrazole carboxamide fungicides. The general structure of these fungicides involves a pyrazole carboxylic acid core linked via an amide bond to a substituted aniline.
The synthetic strategy hinges on the selective functionalization of the dibrominated ring. One bromine atom is typically converted into an amino group, while the other remains available for subsequent cross-coupling reactions to build molecular complexity, or it is removed. This stepwise approach provides precise control over the final molecular architecture.
Below is a representative workflow illustrating the conversion of this compound into a key aniline intermediate and its subsequent use in fungicide synthesis.
Caption: General workflow for fungicide synthesis.
Experimental Protocols & Mechanistic Insights
The following protocols provide detailed, step-by-step methodologies for the key transformations. The rationale behind reagent and condition selection is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of 2-Bromo-6-fluoroaniline Intermediate
This protocol describes the selective amination of this compound. The Buchwald-Hartwig amination is an exemplary method due to its high functional group tolerance and efficiency. The choice of ligand is critical for achieving high selectivity and yield.
Reaction Scheme: this compound → (Pd-catalyzed amination) → 2-Bromo-6-fluoroaniline
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Rationale |
| This compound | 253.9 | 25.4 g | 0.10 | Starting Material |
| Benzophenone imine | 181.23 | 21.7 g | 0.12 | Ammonia surrogate; solid, easier to handle |
| Pd₂(dba)₃ | 915.7 | 0.46 g | 0.0005 | Palladium catalyst precursor |
| Xantphos | 578.68 | 0.87 g | 0.0015 | Ligand; promotes selective C-N coupling |
| Sodium tert-butoxide | 96.1 | 13.5 g | 0.14 | Strong, non-nucleophilic base |
| Toluene | - | 500 mL | - | Anhydrous, non-polar solvent |
| Hydrochloric Acid (2M) | - | 200 mL | - | For hydrolysis of the intermediate imine |
| Diethyl Ether | - | 500 mL | - | For extraction |
| Sodium Sulfate (anhydrous) | - | 20 g | - | Drying agent |
Procedure:
-
Inert Atmosphere: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (25.4 g), benzophenone imine (21.7 g), sodium tert-butoxide (13.5 g), Pd₂(dba)₃ (0.46 g), and Xantphos (0.87 g). The flask is then purged with argon for 15 minutes.
-
Expertise & Experience: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. Sodium tert-butoxide is a strong base required to deprotonate the amine and facilitate the catalytic cycle.
-
-
Solvent Addition & Reflux: Add 500 mL of anhydrous toluene via cannula. Heat the reaction mixture to reflux (approx. 110°C) and maintain for 16 hours, monitoring by TLC or GC-MS.
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the oxidative addition step in the catalytic cycle.
-
-
Workup - Imine Hydrolysis: After cooling to room temperature, filter the mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. To the residue, add 200 mL of diethyl ether and 200 mL of 2M HCl. Stir vigorously for 2 hours.
-
Trustworthiness: This acidic workup hydrolyzes the intermediate N-diphenylmethyleneaniline to the desired primary aniline and benzophenone, which can be easily separated.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-6-fluoroaniline.
-
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity against a reference standard.
-
Protocol 2: Amide Coupling to Form a Pyrazole Carboxamide Scaffold
This protocol details the coupling of the synthesized 2-bromo-6-fluoroaniline with an activated pyrazole carboxylic acid, a key step in forming the final fungicidal molecule.
Caption: Key steps in the amide coupling reaction.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Rationale |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176.12 | 17.6 g | 0.10 | Core acid fragment |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g | 0.12 | Activating agent (forms acyl chloride) |
| 2-Bromo-6-fluoroaniline | 191.0 | 19.1 g | 0.10 | Intermediate from Protocol 1 |
| Triethylamine (Et₃N) | 101.19 | 12.1 g | 0.12 | Base to neutralize HCl byproduct |
| Dichloromethane (DCM) | - | 400 mL | - | Anhydrous reaction solvent |
Procedure:
-
Acid Chloride Formation: In a flask under an argon atmosphere, suspend the pyrazole carboxylic acid (17.6 g) in thionyl chloride (50 mL). Add a catalytic amount of DMF (2 drops). Heat the mixture to reflux for 3 hours.
-
Expertise & Experience: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophilic attack by the aniline. Excess thionyl chloride can be removed by distillation.
-
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride is used directly in the next step.
-
Trustworthiness: Ensuring complete removal of SOCl₂ is critical to prevent unwanted side reactions during the subsequent coupling step.
-
-
Amide Coupling Reaction: Dissolve the 2-bromo-6-fluoroaniline (19.1 g) and triethylamine (12.1 g) in 400 mL of anhydrous DCM in a separate flask. Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude acyl chloride from step 2 in 100 mL of anhydrous DCM and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0°C.
-
Causality: Dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of impurities. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.
-
-
Reaction Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor for completion by TLC.
-
Purification: Wash the reaction mixture sequentially with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize the solid residue from ethanol/water to obtain the pure pyrazole carboxamide product.
Conclusion
This compound serves as a cornerstone building block for the synthesis of high-value agrochemicals. Its unique substitution pattern enables chemists to perform selective, high-yielding transformations to construct the complex aniline moieties central to the efficacy of modern pyrazole carboxamide fungicides. The protocols and insights provided herein demonstrate a robust and logical pathway for its application, offering a solid foundation for researchers engaged in the discovery and development of next-generation crop protection agents.
References
- Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Organic and Pharmaceutical Chemistry.
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
- This compound | 811711-33-8.Sigma-Aldrich.
- This compound | C6H3Br2F | CID 2783154.PubChem.
- This compound | 811711-33-8.Sigma-Aldrich.
- 1,2-DIBROMO-3-FLUORO-BENZENE Formula.ECHEMI.
- Manufacturing Approaches of New Halogenated Agrochemicals.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 811711-33-8 [sigmaaldrich.com]
- 4. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 811711-33-8 [sigmaaldrich.com]
- 6. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]
- 7. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Introduction: The Strategic Role of 1,2-Dibromo-3-fluorobenzene in Materials Science
An Application Guide to 1,2-Dibromo-3-fluorobenzene in Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic compound that has emerged as a critical building block in the field of materials science.[1][2][3] Its utility stems from a unique molecular architecture: two bromine atoms positioned ortho to each other and a fluorine atom, which collectively offer multiple, distinct reactive sites. This trifunctional nature allows for precise control over the synthesis of complex molecular structures, particularly in the realm of organic electronics and specialty polymers. The bromine atoms serve as versatile handles for cross-coupling reactions, while the fluorine atom strategically modulates the electronic properties, solubility, and stability of the resulting materials.[4]
This guide provides an in-depth exploration of the application of this compound, focusing on its use in the synthesis of high-performance conjugated polymers. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for leveraging this versatile monomer to create next-generation materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 811711-33-8 | [1][2][3] |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Molecular Weight | 253.89 g/mol | [1][2] |
| Physical Form | Liquid or Solid | [3] |
| Boiling Point | 221.1°C at 760 mmHg | [2] |
| Density | ~2.0 g/cm³ | [2] |
| Solubility | Practically insoluble in water | [2] |
Core Application: A Monomer for Advanced Conjugated Polymers
The primary application of this compound in materials science is as a monomer in the synthesis of π-conjugated polymers. These polymers form the active layer in many organic electronic devices, and their performance is intrinsically linked to their chemical structure. The incorporation of the 1,2-dibromo-3-fluorophenyl unit into a polymer backbone can impart several desirable characteristics:
-
Tuning of Electronic Properties: The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of the polymer. This is a critical parameter for optimizing charge injection and transport in electronic devices and for tuning the absorption spectrum in photovoltaic applications.
-
Enhanced Solubility and Processability: Fluorination can increase the solubility of conjugated polymers in common organic solvents, facilitating their processing into the thin, uniform films required for device fabrication.
-
Improved Stability: The high bond energy of the C-F bond can enhance the oxidative and thermal stability of the final material, leading to longer device lifetimes.
The synthesis of these polymers is predominantly achieved through palladium-catalyzed cross-coupling reactions, where the two bromine atoms on the monomer allow for the growth of the polymer chain.
Key Synthetic Methodologies
-
Suzuki-Miyaura Polycondensation: This is one of the most robust and widely used methods for forming carbon-carbon bonds.[5][6] In this reaction, the dibromo monomer is coupled with a co-monomer bearing two boronic acid or boronic ester groups. The reaction is catalyzed by a palladium complex in the presence of a base.[5][6][7] This method is highly tolerant of various functional groups and allows for the synthesis of well-defined alternating copolymers.[8][9]
-
Direct Arylation Polycondensation (DArP): A more recent and atom-economical approach, DArP avoids the pre-functionalization of one of the monomers with organometallic reagents (like boronic esters).[10][11] Instead, it directly couples the C-Br bonds of this compound with the C-H bonds of a suitable aromatic co-monomer.[11][12] This reduces the number of synthetic steps, making the process more efficient and cost-effective.
Experimental Protocol: Synthesis of a Fluorinated Polyfluorene Copolymer via Suzuki Polycondensation
This section provides a detailed, step-by-step protocol for the synthesis of an alternating copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester. This reaction is a representative example of how the target molecule is used to create materials for organic electronics.
Causality Behind Experimental Design
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation and deactivation, which would otherwise halt the polymerization.[13][14]
-
Degassing: Solvents can dissolve significant amounts of oxygen. Degassing the solvent mixture by bubbling with an inert gas removes this oxygen, further protecting the catalyst.[13][14]
-
Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in the Suzuki catalytic cycle. It activates the boronic ester through the formation of a more nucleophilic boronate complex, which facilitates the key transmetalation step with the palladium center.[5][6]
-
Biphasic Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the monomers and the growing polymer, while the aqueous phase dissolves the inorganic base, creating an interface where the reaction can efficiently proceed.[13][14]
Diagram of Experimental Workflow
Sources
- 1. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 811711-33-8 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20.210.105.67 [20.210.105.67]
- 9. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Liquid Crystals from 1,2-Dibromo-3-fluorobenzene Derivatives
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of advanced liquid crystalline materials utilizing 1,2-Dibromo-3-fluorobenzene as a key structural precursor. We delve into the strategic rationale behind employing this versatile building block, focusing on its capacity to generate both calamitic (rod-like) and bent-core (banana-shaped) mesogens through regioselective functionalization. The protocols herein are centered on robust and widely adopted palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings. This document is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel liquid crystals for applications in display technologies, photonics, and advanced materials development.
Introduction: The Strategic Advantage of Fluorinated Mesogens
The deliberate incorporation of fluorine atoms into liquid crystal (LC) molecules is a cornerstone of modern materials design, offering unparalleled control over key physical properties.[1][2] Fluorination profoundly influences dielectric anisotropy (Δε), viscosity, birefringence, and thermal stability, which are critical parameters for high-performance liquid crystal displays (LCDs) and other electro-optic devices.[3][4]
The starting material, this compound, presents a unique and powerful scaffold for synthesizing complex LCs. Its architecture offers two primary advantages:
-
Orthogonal Synthetic Handles: The two bromine atoms, positioned ortho to each other, can be addressed in a sequential and regioselective manner using modern cross-coupling chemistry. This allows for the construction of unsymmetrical and highly complex molecular cores that would be challenging to access otherwise.
-
Lateral Fluorine Substitution: The fluorine atom at the 3-position acts as a lateral substituent on the resulting mesogenic core. This single atom exerts a significant steric and electronic influence, providing a precise tool for fine-tuning the material's bulk properties.[1][4][5] For instance, the strong transverse dipole moment of the C-F bond is instrumental in modifying the dielectric anisotropy, a key factor in display switching behavior.[3]
This guide will focus on leveraging these features to construct both calamitic LCs, valued for their use in nematic and smectic phases[6][7], and precursors for bent-core LCs, which are known to form unique, polar-ordered phases.[8][9]
Overview of Synthetic Strategy
The general methodology involves building out the rigid aromatic core of the liquid crystal from the this compound scaffold. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds with high efficiency and functional group tolerance. The two most prominent methods for this purpose are the Suzuki-Miyaura and Sonogashira reactions.
}
General synthetic workflow from the starting material.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions, especially those involving palladium catalysts and anhydrous solvents, should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Synthesis of a Calamitic Liquid Crystal via Sequential Suzuki-Miyaura Coupling
Objective: To synthesize an unsymmetrical, rod-like (calamitic) liquid crystal core.
Causality: The Suzuki-Miyaura reaction is selected for its exceptional reliability, mild reaction conditions, and the vast commercial availability of boronic acid derivatives.[10][11] By carefully controlling stoichiometry, we can achieve a selective mono-coupling, which is then followed by a second coupling to introduce a different aryl group, yielding an asymmetric final product.
}
Reaction scheme for sequential Suzuki-Miyaura coupling.
Step A: Mono-arylation
-
To a flame-dried Schlenk flask under Argon, add this compound (1.0 eq), 4-alkoxyphenylboronic acid (0.95 eq), and Sodium Carbonate (Na₂CO₃, 3.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add a degassed 4:1 mixture of Toluene:Water via cannula. The total solvent volume should result in a ~0.2 M solution with respect to the starting aryl bromide.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the mono-coupled intermediate.
Step B: Second Arylation
-
Using the purified mono-coupled intermediate from Step A (1.0 eq), repeat the procedure above using 4-cyanophenylboronic acid (1.1 eq) as the coupling partner.
-
The reaction, workup, and purification steps are analogous to Step A. The final product is the desired calamitic liquid crystal core.
Table 1: Reagents and Typical Stoichiometry
| Reagent | Step A (eq) | Step B (eq) | Purpose |
| This compound | 1.0 | - | Starting Material |
| Mono-coupled Intermediate | - | 1.0 | Starting Material |
| Arylboronic Acid 1 | 0.95 | - | First Coupling Partner |
| Arylboronic Acid 2 | - | 1.1 | Second Coupling Partner |
| Pd(PPh₃)₄ | 0.03 | 0.03 | Palladium Catalyst |
| Na₂CO₃ | 3.0 | 3.0 | Base |
| Toluene/H₂O (4:1) | Solvent | Solvent | Biphasic Solvent System |
Protocol 2: Synthesis of a Bent-Core Precursor via Double Sonogashira Coupling
Objective: To synthesize a symmetrical diarylacetylene precursor suitable for elaboration into a bent-core liquid crystal.
Causality: The Sonogashira coupling is the premier method for installing rigid alkyne linkers into aromatic systems.[12][13] The resulting linear, rigid C-C triple bond is a common structural motif in high-performance LCs. For this synthesis, we perform a double coupling in a single step by using an excess of the terminal alkyne.
}
Reaction scheme for double Sonogashira coupling.
Procedure:
-
To a flame-dried Schlenk flask under Argon, add this compound (1.0 eq) and the terminal alkyne (e.g., 4-ethynylphenol with a protected hydroxyl group, 2.5 eq).
-
Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.04 eq) and Copper(I) iodide (CuI) (0.08 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed Tetrahydrofuran (THF) and Triethylamine (Et₃N) via cannula in a 2:1 ratio.
-
Heat the reaction mixture to 65 °C with vigorous stirring for 24 hours. Monitor progress by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with dilute aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the symmetrical bent-core precursor. This product can then be deprotected and esterified with appropriate aliphatic or aromatic acids to form the final bent-core liquid crystal.
Purification and Characterization Workflow
Achieving high purity is non-negotiable in liquid crystal synthesis, as even minor impurities can drastically alter or suppress mesophase behavior.[14] A multi-step purification and characterization process is essential for validating the synthesis and understanding the material's properties.
}
Post-synthesis purification and characterization workflow.
Purification Protocols
-
Column Chromatography: This is the primary method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.[15][16] Silica gel is the most common stationary phase, with eluent polarity optimized via TLC.
-
Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is crucial for removing closely-eluting impurities and obtaining a highly ordered crystalline solid.[17] The process should be repeated until the transition temperatures observed by DSC are sharp and reproducible.
Characterization Techniques
-
Structural Confirmation:
-
Mesophase Analysis:
-
Differential Scanning Calorimetry (DSC): This technique is used to precisely measure the temperatures and enthalpies of phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).[5][6][18] Samples are typically heated and cooled at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
Polarized Optical Microscopy (POM): POM allows for the visual identification of different liquid crystal phases by their unique birefringent textures.[6][7][18] A small sample is placed on a microscope slide, heated on a hot stage, and observed between crossed polarizers during heating and cooling cycles to correlate textures with the transitions seen in the DSC.
-
Table 2: Example Characterization Data for a Hypothetical Calamitic LC
| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling | Enthalpy (ΔH, J/g) | Mesophase Assignment |
| Crystal (Cr) → SmA | 85.2 | 65.1 (supercooling) | 25.4 | Smectic A |
| SmA → N | 142.5 | 142.1 | 1.2 | Nematic |
| N → Isotropic (I) | 165.8 | 165.5 | 0.8 | Clearing Point |
Conclusion
This compound is a highly effective and versatile platform for the synthesis of advanced, fluorinated liquid crystals. The strategic positioning of its functional groups enables the construction of complex and unsymmetrical calamitic and bent-core architectures through reliable and high-yielding palladium-catalyzed cross-coupling reactions. The protocols and characterization workflows detailed in this guide provide a robust framework for researchers to develop novel mesogenic materials with tailored properties for a wide range of applications. The careful execution of these synthetic steps, coupled with rigorous purification and analysis, is paramount to achieving materials with well-defined and reproducible liquid crystalline behavior.
References
- Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (n.d.). Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. [Link]
- (2025).
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
- Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4772–4788. [Link]
- (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
- Pecyna, O., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 28(19), 6777. [Link]
- Glushchenko, A., et al. (2023). Regimes of the liquid crystal purification by means of ion capturing agents. [Link]
- (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization.
- Kirsch, P. (n.d.).
- Lin, T.-H., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optics Express, 23(5), 5644. [Link]
- Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. International Journal of Molecular Sciences, 10(11), 4772-4788. [Link]
- (n.d.). Liquid crystal. Wikipedia. [Link]
- Kula, P., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(3), 10543-10551. [Link]
- Taylor, A. J., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 756–762. [Link]
- (2025). Fluorine in Liquid Crystal Design for Display Applications | Request PDF.
- Taylor, A. J., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
- Dabhi, K. K., et al. (2023). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Molecular Crystals and Liquid Crystals, 755(1), 1-17. [Link]
- Vora, A. D., et al. (2017). Calamitic liquid crystals involving fused ring and their metallomesogens.
- (n.d.).
- (n.d.).
- Higuchi, H., et al. (2021). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C, 9(4), 1361-1372. [Link]
- (n.d.). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.
- Ohm, C., et al. (2010). Bent-Core Liquid Crystal Elastomers. Macromolecules, 43(15), 6392-6398. [Link]
- (n.d.). List of purification methods in chemistry. Wikipedia. [Link]
- (n.d.).
- (n.d.).
- Sarna, M., et al. (2018). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. RSC Advances, 8(52), 29699-29705. [Link]
- (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Svoboda, J., et al. (2022). Photosensitive Bent-Core Liquid Crystals with Laterally Substituted Azobenzene Unit. Crystals, 12(1), 2. [Link]
- (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Kunz, K., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Current Organic Chemistry, 15(12), 1980-2008. [Link]
- Hird, M., et al. (2006). Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core.
- (n.d.). Suzuki reaction. Wikipedia. [Link]
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Newton, A. S., et al. (2015). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
- Pociecha, D., et al. (2003). Bent-core liquid crystals forming two- and three-dimensional modulated structures. Physical review. E, Statistical, nonlinear, and soft matter physics, 67(3 Pt 1), 031702. [Link]
- Liu, Y., et al. (2013). Synthesis and characterization of liquid crystalline azobenzene chromophores with fluorobenzene terminal. Journal of Fluorine Chemistry, 156, 230-235. [Link]
- (2022).
- Lin, T.-H., et al. (2021). Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behaviors and Photosensitivity. ChemRxiv. [Link]
- de la Torre, A., et al. (2012). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. European Journal of Organic Chemistry, 2012(28), 5589-5596. [Link]
- Cerdán, L., et al. (2022). Light-responsive bent-core liquid crystals as candidates for energy conversion and storage. Journal of Materials Chemistry A, 10(46), 24652-24664. [Link]
- Kim, H., et al. (2011). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. scispace.com [scispace.com]
- 9. Bent-core liquid crystals forming two- and three-dimensional modulated structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 18. Synthesis, characterization and texture observations of calamitic liquid crystalline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Introduction: Navigating the Challenges of Selective C-N Bond Formation
An Application Guide for the Regioselective Buchwald-Hartwig Amination of 1,2-Dibromo-3-fluorobenzene
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, providing a robust palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction's broad substrate scope and functional group tolerance have made it indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials, where the arylamine motif is a common structural feature.[1][4][5]
This guide focuses on a particularly challenging substrate: This compound . The presence of two chemically similar C-Br bonds introduces a critical question of regioselectivity, a common hurdle in the functionalization of polyhalogenated arenes.[6][7][8] The successful amination of this molecule requires a carefully designed protocol that can precisely distinguish between the C1 and C2 positions, which are differentially influenced by the steric and electronic effects of the adjacent halogen and fluorine substituents.
As a senior application scientist, this document provides not just a protocol, but a comprehensive analysis of the mechanistic principles and strategic considerations required to achieve predictable and high-yielding mono-amination of this versatile chemical building block.
Mechanistic Insights: The Key to Controlling Regioselectivity
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is fundamental to troubleshooting and rationally optimizing the reaction for a specific substrate. The cycle generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][9][10]
Figure 2: General experimental workflow for the Buchwald-Hartwig amination protocol.
Protocol: Synthesis of 4-(2-Bromo-6-fluorophenyl)morpholine
Materials:
-
This compound (1.0 mmol, 271.9 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 13.7 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Amine Addition : Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by morpholine via syringe.
-
Reaction Execution : Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully by adding water (15 mL).
-
Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(2-Bromo-6-fluorophenyl)morpholine.
Data Summary and Expected Outcomes
The choice of ligand and reaction conditions is critical for achieving high yields and selectivity. The table below summarizes optimized parameters for the mono-amination of this compound with various amine classes.
| Amine Partner (Example) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome & Key Considerations |
| Secondary Cyclic (Morpholine) | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | High yield (>90%) of the C1-aminated product is expected due to favorable kinetics and high catalyst stability. |
| Primary Aryl (Aniline) | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 110 | Good to excellent yield. Aryl amines are less nucleophilic, sometimes requiring slightly higher temperatures or catalyst loadings. |
| Primary Alkyl (n-Butylamine) | Pd₂(dba)₃ (1.0) | XPhos (2.4) | K₃PO₄ (2.0) | Dioxane | 100 | Good yields. Weaker bases like K₃PO₄ can be used, which may improve tolerance to other functional groups. |
| Hindered Secondary (Diisopropylamine) | G3-XPhos Palladacycle (2) | - | LHMDS (1.5) | Dioxane | 110 | Moderate to good yields. Very hindered amines require more active pre-catalysts and stronger, non-coordinating bases like LHMDS. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Impure reagents or solvent.3. Insufficiently strong base. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly purified/distilled solvents and high-purity reagents.3. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). |
| Poor Regioselectivity (C2-amination or di-amination) | 1. Ligand is not bulky enough.2. Reaction temperature is too high, overcoming steric barriers.3. Prolonged reaction time. | 1. Use a bulkier ligand (e.g., switch from a smaller ligand to XPhos or RuPhos).2. Lower the reaction temperature and monitor carefully.3. Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
| Hydrodehalogenation (C-Br bond replaced by C-H) | 1. Presence of water.2. β-hydride elimination from certain amines/ligands.3. Catalyst decomposition. | 1. Use scrupulously dry reagents and solvents.2. Choose a ligand known to suppress this side reaction (modern biaryl phosphines are excellent). [1] |
Conclusion
The Buchwald-Hartwig amination of this compound is a prime example of modern catalysis overcoming a significant synthetic challenge. While the substrate presents inherent difficulties regarding regioselectivity, a rational approach grounded in mechanistic understanding allows for a highly controlled and selective transformation. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand, such as XPhos or RuPhos, which effectively leverages steric hindrance to direct the palladium catalyst to the desired C1 position. By adhering to rigorous anhydrous and anaerobic techniques and optimizing the catalyst system, researchers can reliably access valuable mono-aminated fluorinated scaffolds for application in drug discovery and materials science.
References
- Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
- Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS C
- Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane Source: Chemistry – An Asian Journal URL:[Link]
- Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchG
- Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: NIH National Center for Biotechnology Inform
- Title: Ligand design for cross-couplings: phosphines Source: YouTube URL:[Link]
- Title: Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides Source: ResearchG
- Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Title: The Ultimate Guide to Buchwald-Hartwig Amin
- Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: CoLab URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: NIH National Center for Biotechnology Inform
- Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: ACS Public
- Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Public
- Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Stille Coupling Reactions Involving 1,2-Dibromo-3-fluorobenzene
Introduction: Strategic Importance of 1,2-Dibromo-3-fluorobenzene
This compound is a valuable and highly functionalized aromatic building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring two adjacent bromine atoms with differential electronic and steric environments, alongside a fluorine atom, presents both a challenge and an opportunity for synthetic chemists. This arrangement allows for selective, sequential functionalization, making it a powerful precursor for the synthesis of complex, fluorine-containing molecules. Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.
The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide, is an exceptionally robust tool for modifying such building blocks.[3] The reaction is renowned for its tolerance of a wide array of functional groups, the stability of organotin reagents to air and moisture, and the generally mild reaction conditions required.[4] These attributes make the Stille coupling particularly well-suited for the intricate transformations often required in the late-stage synthesis of complex target molecules.[5]
This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for performing Stille coupling reactions with this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile substrate in their synthetic endeavors.
Part 1: Mechanistic Insights and Regioselectivity
The efficacy of a Stille coupling reaction hinges on a fundamental understanding of its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The regiochemical outcome of the reaction with a polyhalogenated substrate like this compound is determined in the first and often rate-determining step: oxidative addition.[6]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Predicting Regioselectivity: An Interplay of Effects
The this compound substrate possesses two distinct carbon-bromine bonds (C1-Br and C2-Br), and the initial oxidative addition of the Pd(0) catalyst can occur at either site. The selectivity is governed by a combination of steric and electronic factors.
-
Electronic Effects: The fluorine atom at the C3 position is a potent electron-withdrawing group through induction (-I effect). This effect decreases the electron density at the adjacent carbon atoms, making the C-Br bonds more electrophilic and, consequently, more susceptible to oxidative addition. The inductive effect is strongest on the ortho-carbon (C2), making the C2-Br bond significantly more electron-deficient than the C1-Br bond.
-
Steric Effects: The C2-Br bond is situated between the fluorine atom and the C1-bromine atom, rendering it more sterically hindered than the C1-Br bond, which is flanked by a bromine atom and a smaller hydrogen atom. Palladium catalysts, particularly those bearing bulky phosphine ligands, are sensitive to steric hindrance.
Hypothesis on Reactivity: While steric hindrance can disfavor reaction at the C2 position, the strong electron-withdrawing nature of the adjacent fluorine atom is expected to be the dominant factor. Therefore, it is hypothesized that the initial Stille coupling will preferentially occur at the C2 position , which is the more electronically activated site. Achieving high selectivity may require careful optimization of the catalyst, ligands, and reaction conditions. For instance, using less bulky ligands might favor reaction at the more electron-deficient C2 site, whereas very bulky ligands could potentially shift selectivity towards the less hindered C1 site.[7]
Part 2: Application Notes - Optimizing the Reaction
Successful execution of a Stille coupling with this compound requires careful consideration of several experimental parameters.
| Parameter | Recommendation & Rationale | Typical Range |
| Palladium Catalyst | Pd(PPh₃)₄ is a reliable choice, serving as a stable source of the active Pd(0) species.[4] For more challenging couplings, a combination of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand is often more effective. | 1-5 mol% |
| Ligands | Triphenylphosphine (PPh₃) is standard. However, electron-rich, bulky phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky biarylphosphines can accelerate the reductive elimination step, potentially improving yields and minimizing side reactions like dehalogenation.[8] | 1-4 equivalents per Pd |
| Organostannane | Tributylstannanes (R-SnBu₃) are most common due to their stability and reactivity. The rate of transmetalation depends on the 'R' group, following the general trend: alkynyl > alkenyl > aryl > alkyl.[9] | 1.0 - 1.2 eq. (mono-coupling)2.1 - 2.5 eq. (di-coupling) |
| Solvent | Anhydrous, degassed, non-polar aprotic solvents are preferred. Toluene is an excellent first choice as it has been shown to minimize dehalogenation side reactions compared to more polar solvents like dioxane or DMF.[10] | N/A |
| Temperature | Reactions are typically heated to ensure a sufficient rate of reaction. | 80 - 110 °C |
| Additives (Optional) | Copper(I) iodide (CuI) can act as a co-catalyst, accelerating the rate-limiting transmetalation step by potentially forming a more reactive organocopper intermediate.[11][12] This can be particularly useful for less reactive organostannanes. | 10-20 mol% |
Part 3: Experimental Protocols
Safety First: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is an irritant.[1] All reactions should be conducted under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Selective Mono-Arylation of this compound
This protocol aims for the selective coupling at a single bromine position, predicted to be the more reactive C2 site.
Materials:
-
This compound (1.0 eq)
-
Aryl tributylstannane (e.g., Tributyl(phenyl)stannane) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous, degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the aryl halide). Add this compound (1.0 eq) via syringe, followed by the aryl tributylstannane (1.1 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track the reaction's progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.
-
Tin Removal: Vigorously stir the organic mixture with an equal volume of saturated aqueous KF solution for 1-2 hours. A precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Isolation: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired mono-arylated product and any potential regioisomer.
Protocol 2: Double (Di-Aryl) Stille Coupling
This protocol is designed to substitute both bromine atoms.
Materials:
-
This compound (1.0 eq)
-
Aryl tributylstannane (2.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (4 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (8 mol%)
-
Anhydrous, degassed toluene
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under argon, stir Pd(OAc)₂ (0.04 eq) and P(t-Bu)₃ (0.08 eq) in a small amount of the reaction solvent for 15-20 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add the remaining toluene, followed by this compound (1.0 eq) and the aryl tributylstannane (2.5 eq).
-
Reaction: Heat the mixture to 110 °C and stir for 24-48 hours. The use of a more robust catalyst system and higher temperature facilitates the second, more challenging coupling.
-
Monitoring: Monitor the reaction for the disappearance of the mono-coupled intermediate and the appearance of the di-substituted product.
-
Workup and Purification: Follow steps 6-9 from Protocol 1.
Figure 2: General experimental workflow for Stille coupling reactions.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Impure reagents/solvent. | Ensure rigorous inert atmosphere technique. Increase reaction temperature. Use freshly distilled/anhydrous solvents. |
| Stalled at Mono-Coupling | The second oxidative addition is sterically/electronically difficult; Catalyst deactivation. | Increase temperature; Increase catalyst loading; Switch to a more active catalyst system (e.g., Pd₂(dba)₃ / bulky phosphine ligand). |
| Dehalogenation Byproduct | Rate of coupling is slow, allowing for side reactions; Solvent effects. | Switch to a less polar solvent like toluene.[10] Use a more active catalyst/ligand to accelerate the desired coupling. Add a Cu(I) co-catalyst to speed up transmetalation.[11] |
| Homocoupling of Stannane | Presence of oxygen; Inherent side reaction of the catalyst system. | Ensure thorough degassing of all reagents and solvents. Lowering the reaction temperature slightly may help if the desired reaction is still efficient. |
| Difficulty Removing Tin | Incomplete reaction with KF; Tin byproducts are co-eluting with the product. | Increase the duration and vigor of the KF wash. Use alternative workup procedures (e.g., washing with aqueous NH₄OH or column chromatography with triethylamine in the eluent). |
References
- Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling...
- Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. Organic Chemistry Portal. [Link]
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry. [Link]
- Stille reaction. Wikipedia. [Link]
- Solvent coordination to palladium can invert the selectivity of oxid
- Stille Coupling. Chemistry LibreTexts. [Link]
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- The role of reversible oxidative addition in selective palladium(0)
- Byers, J. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(6), 1618–1628.
- Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes.
- Aryne-mediated fluorination: Synthesis of fluorinated biaryls via a sequential desilylation–halide elimination–fluoride addition process. Semantic Scholar. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. University of Windsor. [Link]
- Myers, A. G. The Stille Reaction. Harvard University. [Link]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Organic Chemistry Portal. [Link]
- Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 62(24), 8341–8349. PubMed. [Link]
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums.... Semantic Scholar. [Link]
- Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. Wiley Online Library. [Link]
- This compound. PubChem. [Link]
- significant dehalogen
Sources
- 1. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 811711-33-8 [sigmaaldrich.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Heck-Mizoroki Coupling of 1,2-Dibromo-3-fluorobenzene for Advanced Synthetic Intermediates
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective vinylation of 1,2-dibromo-3-fluorobenzene. This trifunctionalized aromatic scaffold presents a unique synthetic challenge due to the presence of two reactive C-Br bonds, demanding precise control over reaction conditions to achieve desired selectivity. We will explore the mechanistic principles governing this selectivity and provide a robust, field-proven protocol for the preferential mono-arylation of this versatile building block.
Mechanistic Insights & Selectivity Control
The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides, proceeding through a well-established Pd(0)/Pd(II) catalytic cycle.[2][3] The reaction's success, particularly with dihalogenated substrates, hinges on understanding and controlling the factors that dictate which C-X bond reacts preferentially.
The Heck-Mizoroki Catalytic Cycle
The reaction mechanism involves several key steps:
-
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond (Ar-X) to form an Ar-Pd(II)-X complex.[3][4] This is often the rate-determining step.
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Ar-Pd bond.[1][3]
-
β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming the substituted alkene product and a hydridopalladium complex (H-Pd(II)-X).[5]
-
Reductive Elimination: A base is required to neutralize the generated H-X, regenerating the active Pd(0) catalyst to complete the cycle.[4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Chemoselectivity in this compound
When presented with two identical halogens, such as the C-Br bonds in this compound, the selectivity of the oxidative addition step is governed by a combination of steric and electronic factors.
-
Steric Hindrance: The C-Br bond at the C1 position is flanked by a hydrogen atom and the C2-bromine. In contrast, the C-Br bond at the C2 position is sterically encumbered by two adjacent bulky substituents: the C1-bromine and the C3-fluorine. Oxidative addition of the palladium catalyst is generally favored at the less sterically hindered site.
-
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group. This inductive effect can influence the electron density of the adjacent C-Br bonds. While electron-withdrawing groups generally accelerate the overall Heck reaction, their influence on the relative reactivity of two C-Br bonds in such close proximity is complex. However, steric hindrance is often the dominant factor in determining the site of initial oxidative addition in polyhalogenated arenes.
Therefore, it is predicted that the Heck reaction will occur preferentially at the less sterically hindered C1 position .
Experimental Protocol: Selective Mono-Vinylation
This protocol details a reliable method for the selective mono-vinylation of this compound with styrene, targeting the C1 position.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | >98% | Substrate |
| Styrene | >99%, inhibitor-free | Alkene coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Pre-catalyst[3] |
| Triphenylphosphine (PPh₃) | >99% | Ligand[3] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Base[3] |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Solvent |
| Ethyl acetate | ACS Grade | For workup |
| Hexanes | ACS Grade | For work-up and chromatography |
| Brine (Saturated NaCl solution) | - | For workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent |
| Schlenk flask / Sealed reaction vial | - | For inert atmosphere |
| Standard laboratory glassware | - | For workup and purification |
Reaction Setup and Execution
The following workflow ensures the necessary anhydrous and anaerobic conditions for successful palladium catalysis.
Caption: General workflow for the Heck reaction protocol.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-arylated product, (E)-1-bromo-2-styryl-3-fluorobenzene.
Table of Optimized Conditions
The following table summarizes a typical set of conditions for this selective transformation. Researchers should note that minor optimization may be required based on specific laboratory conditions and reagent purity.
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Alkene | Styrene | 1.2 equiv |
| Catalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | PPh₃ | 4 mol% |
| Base | K₂CO₃ | 2.0 equiv |
| Solvent | Anhydrous DMF | 0.2 M |
| Temperature | 120 °C | Provides sufficient thermal energy for oxidative addition.[6][7] |
| Time | 12-24 h | Typical duration for complete conversion |
| Expected Yield | >80% | Based on similar transformations[8] |
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficient temperature.3. Presence of oxygen or moisture. | 1. Ensure high-purity, anhydrous reagents and solvents. Use fresh catalyst and ligand.2. Confirm reaction temperature is maintained.3. Improve inert atmosphere technique. |
| Formation of Di-arylated Product | 1. Reaction time is too long.2. Stoichiometry of alkene is too high. | 1. Monitor the reaction closely and stop it once the mono-arylated product is maximized.2. Reduce the equivalents of alkene to 1.05-1.1. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Base-mediated side reactions. | 1. Use rigorously dried solvents and reagents.2. Consider a milder base like NaOAc. |
| Formation of Homocoupled Styrene | Impurities in the alkene or side reactions. | Use freshly distilled or inhibitor-free styrene. |
Characterization of Expected Product
The primary product, (E)-1-bromo-2-styryl-3-fluorobenzene, can be characterized using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons, including the doublet of doublets for the fluorine-coupled protons. The vinyl protons should appear as two doublets in the alkene region with a large coupling constant (~16 Hz), indicative of the (E)-trans configuration.
-
¹⁹F NMR: A single resonance is expected, coupled to the adjacent aromatic protons.
-
¹³C NMR: Signals corresponding to all unique carbon atoms, with C-F couplings visible for the carbons near the fluorine atom.
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom.
By following this detailed guide, researchers can confidently perform the selective mono-vinylation of this compound, opening avenues for the synthesis of complex and valuable molecules for various applications in science and industry.
References
- Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace. [Link]
- Heck Reaction Mechanism. BYJU'S. [Link]
- Heck reaction. Wikipedia. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
- Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes. (2015). Chemical Communications (RSC Publishing). DOI:10.1039/C5CC05312A. [Link]
- Enantioselective oxidative boron Heck reactions. (2015). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB01984B. [Link]
- Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC - NIH. [Link]
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Glasgow. [Link]
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PMC - NIH. [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
- Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon.
- CHAPTER 11: Heck Reactions. (2022). The Royal Society of Chemistry. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
Sources
- 1. scispace.com [scispace.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Regioselective Functionalization of 1,2-Dibromo-3-fluorobenzene via Directed ortho-Metalation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Aromatics
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4][5] Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design.[2] Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic C-H bonds, offering a distinct advantage over traditional electrophilic aromatic substitution which often yields mixtures of ortho and para isomers.[6][7]
This application note provides a detailed guide to the directed ortho-metalation of 1,2-dibromo-3-fluorobenzene. This substrate is of particular interest as the fluorine atom serves as a potent directing group, while the two bromine atoms offer versatile handles for subsequent cross-coupling reactions. The ability to selectively metalate at the C4 position, ortho to the fluorine, opens a pathway to novel, highly substituted, and potentially biologically active fluorinated aromatic compounds.
Mechanistic Rationale: Fluorine as a Directing Group
The success of Directed ortho-Metalation hinges on the presence of a Directing Metalation Group (DMG) on the aromatic ring.[7][8] The DMG, typically a Lewis basic functional group, coordinates to the Lewis acidic organolithium reagent, positioning it for deprotonation of the adjacent ortho-proton.[7][9][10] In the case of this compound, the fluorine atom, despite its high electronegativity, possesses lone pairs of electrons that can chelate with the lithium cation of the base (e.g., Lithium Diisopropylamide - LDA). This interaction, known as a Complex Induced Proximity Effect (CIPE), significantly increases the kinetic acidity of the C4-H bond, leading to its selective deprotonation.[9][11][12][13]
While bromine can also act as a directing group, fluorine is generally considered a more effective DMG in this context, ensuring high regioselectivity.[14] The use of a strong, non-nucleophilic base like LDA is crucial to prevent unwanted side reactions, such as nucleophilic aromatic substitution of the bromine or fluorine atoms.[15]
Caption: Mechanism of Fluorine-Directed ortho-Metalation.
Experimental Protocol
Safety First: Organolithium reagents like LDA are pyrophoric and react violently with water and air.[16][17][18][19] All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.[16][19] Always wear personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[16][18][20]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | |
| Diisopropylamine | >99.5%, anhydrous | Commercially Available | Store over molecular sieves. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Freshly distill from sodium/benzophenone. |
| Electrophile | Varies | Commercially Available | Ensure anhydrous conditions. |
| Diethyl ether (anhydrous) | ACS Grade | Commercially Available | |
| Saturated aq. NH4Cl | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous MgSO4 or Na2SO4 | Commercially Available |
Step-by-Step Procedure
1. Preparation of LDA Solution (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.
-
Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. A color change to pale yellow is typically observed.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
2. Directed ortho-Metalation:
-
In a separate flame-dried flask under argon, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the substrate solution via cannula or syringe to the pre-formed LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the metalation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS.
3. Electrophilic Quench:
-
Dissolve the chosen electrophile (1.2-1.5 equivalents) in a minimal amount of anhydrous THF.
-
Slowly add the electrophile solution to the ortho-lithiated species at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2-3 hours.
4. Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental workflow for DoM of this compound.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Product | Incomplete metalation. | Ensure anhydrous conditions. Titrate n-BuLi before use. Increase reaction time for metalation. |
| Decomposition of the organolithium intermediate. | Maintain low temperature (-78 °C) throughout the addition and reaction steps. | |
| Inactive electrophile. | Use a fresh, high-purity electrophile. | |
| Mixture of Isomers | Competing metalation at other positions. | Ensure slow addition of the substrate to the LDA solution to maintain an excess of base. |
| Scrambling of the lithiated intermediate. | Avoid warming the reaction mixture before the electrophilic quench. | |
| Formation of Side Products | Reaction with the solvent (THF). | While THF is generally stable at -78 °C, prolonged reaction times at higher temperatures can lead to deprotonation. |
| Halogen-metal exchange. | The use of LDA minimizes this, but it can still occur. Consider using a milder base if this is a persistent issue. |
Characterization
The structure of the final product should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive information about the regiochemistry of functionalization. The disappearance of the C4-H proton signal and the appearance of new signals corresponding to the introduced electrophile are key indicators.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the functional group introduced by the electrophile.
The characterization of the ortho-lithiated intermediate itself is challenging due to its instability. However, low-temperature NMR studies can sometimes provide evidence for its formation.[21][22][23]
Conclusion
Directed ortho-metalation of this compound is a robust and highly regioselective method for the synthesis of valuable, functionalized fluorinated aromatic compounds. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can efficiently access a wide range of novel chemical entities for applications in drug discovery and materials science. The fluorine atom serves as a reliable directing group, and the remaining bromine atoms provide opportunities for further synthetic transformations, making this a versatile and powerful synthetic strategy.
References
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Riverside, Environmental Health & Safety. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]
- On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. (2005). Organic Letters. [Link]
- Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. (2014). Organic Process Research & Development. [Link]
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine, Environmental Health & Safety. [Link]
- Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). University of California, Los Angeles, Environmental Health & Safety. [Link]
- On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. (2005). PubMed. [Link]
- Directed (ortho) Metallation. (n.d.). University of Rochester. [Link]
- 07- DIRECTED ORTHO METAL
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
- Direct observation of a lithiated oxirane: a synergistic study using spectroscopic, crystallographic, and theoretical methods on the structure and stereodynamics of lithiated ortho-trifluoromethyl styrene oxide. (2016). RSC Publishing. [Link]
- Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights. (2013). Organometallics. [Link]
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]
- Organolithium reagent. (n.d.). Wikipedia. [Link]
- Directed ortho metal
- Directed Ortho Metalation. (2015).
- New methodology for the synthesis of fluorinated arom
- Fluorinated Aromatic Compounds. (n.d.).
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2020). Chemical Reviews. [Link]
- Donor-activated lithiation and sodiation of trifluoromethylbenzene: structural, spectroscopic and theoretical insights. (2013). Semantic Scholar. [Link]
- Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. (2003). Journal of Organic Chemistry. [Link]
- View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (n.d.). CHIMIA. [Link]
- ortho metalation. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
- Enzymatic synthesis of fluorinated compounds. (2021). PubMed Central. [Link]
- Enzymatic synthesis of fluorin
- Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. (2025).
- Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. (2018).
- Optimization of Organolithium Reactions. (2020). Organic Process Research & Development. [Link]
Sources
- 1. New methodology for the synthesis of fluorinated aromatics - Durham e-Theses [etheses.dur.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale [chimia.ch]
- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
- 10. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 14. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ehs.uci.edu [ehs.uci.edu]
- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 20. ehs.ucr.edu [ehs.ucr.edu]
- 21. Direct observation of a lithiated oxirane: a synergistic study using spectroscopic, crystallographic, and theoretical methods on the structure and stereodynamics of lithiated ortho-trifluoromethyl styrene oxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Donor-activated lithiation and sodiation of trifluoromethylbenzene: structural, spectroscopic and theoretical insights | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Dibromo-3-fluorobenzene
Welcome to the technical support guide for the purification of 1,2-Dibromo-3-fluorobenzene (CAS No. 811711-33-8). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining high-purity material. We will address common challenges, from discoloration to isomeric contamination, and provide validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is dark brown, not the expected colorless to light yellow liquid. What causes this and how can I fix it?
A1: Discoloration in crude aryl halides is typically caused by the presence of trace amounts of unreacted bromine or acidic impurities (like HBr) that promote the formation of colored degradation products. Storage in the presence of light and air can also lead to decomposition over time.
Causality: Halogenated benzenes can be sensitive to oxidation and acid-catalyzed polymerization or decomposition, which results in complex, colored mixtures.
Solution: Before proceeding with distillation or chromatography, perform a pre-purification workup. This involves washing the crude product in a separatory funnel with a dilute solution of a reducing agent, such as 5% sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to quench any residual bromine. Follow this with a wash using a weak base, like 5% sodium bicarbonate (NaHCO₃), to neutralize acidic byproducts. Finally, wash with brine and dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Q2: What are the most likely impurities in my sample of this compound?
A2: The impurity profile largely depends on the synthetic route. A common method for preparing such compounds is the bromination of a fluorobenzene precursor.[1] This can lead to several impurities:
-
Isomeric Impurities: The most challenging impurities are other dibromofluorobenzene isomers or bromofluorobenzene isomers formed during synthesis. Patent literature highlights that separating isomers of bromofluorobenzene is extremely difficult due to very close boiling points.[2]
-
Starting Materials: Unreacted 2-bromo- or 3-bromofluorobenzene or fluorobenzene.
-
Over-brominated Products: Tribromofluorobenzene species.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., dichloromethane, chloroform).[3]
Q3: Can I use simple distillation to purify this compound?
A3: Simple distillation is generally inadequate for achieving high purity, especially if isomeric impurities are present. The boiling point of this compound is approximately 221°C at atmospheric pressure.[4] Isomers often have boiling points that differ by only a few degrees, making separation by simple distillation impossible.
Recommendation: Fractional distillation under reduced pressure (vacuum distillation) is the required method. Lowering the pressure significantly reduces the boiling point, which prevents thermal decomposition and enhances the separation efficiency between isomers with close boiling points.
Q4: My yield is very low after distillation. What are the common causes?
A4: Low recovery can stem from several factors:
-
Decomposition: As mentioned, heating the compound to its atmospheric boiling point can cause it to decompose, leaving a non-volatile residue in the distillation flask.[5] Always use vacuum distillation.
-
Inefficient Fraction Collection: Poor separation between fractions can lead to a large intermediate fraction that is a mix of product and impurities, reducing the yield of pure product. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) and a slow distillation rate.
-
System Leaks: A leak in your vacuum distillation setup will prevent the system from reaching the target pressure, leading to higher-than-expected boiling temperatures and potential decomposition. Ensure all joints are properly sealed.
Q5: How can I confirm the purity and isomeric integrity of my final product?
A5: A combination of analytical techniques is essential for validation:
-
Gas Chromatography (GC): This is the ideal method for assessing purity and detecting volatile impurities, including isomers. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive for confirming the structure and isomeric identity. The coupling patterns and chemical shifts are unique to the 1,2-dibromo-3-fluoro substitution pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight (253.89 g/mol ) and isotopic pattern characteristic of a dibrominated compound.[6]
Data Summary: Physical Properties
A clear understanding of the physical properties is critical for designing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂F | [6] |
| Molecular Weight | 253.89 g/mol | |
| Boiling Point | 221.1°C at 760 mmHg | |
| Density | ~2.0 g/cm³ | |
| Appearance | Liquid or Solid | |
| Solubility | Practically insoluble in water | |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Purification Workflow & Decision Making
The following diagrams illustrate the general purification workflow and a troubleshooting decision tree.
Caption: General workflow for the purification of this compound.
Sources
- 1. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 2. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 1,2-Dibromo-3-fluorobenzene
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging substrate, 1,2-Dibromo-3-fluorobenzene. The unique electronic and steric properties of this molecule often lead to a complex landscape of potential side reactions. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.
Section 1: The Primary Challenge: Controlling Regioselectivity
The core difficulty in the Suzuki coupling of this compound lies in controlling which of the two non-equivalent bromine atoms undergoes oxidative addition. The fluorine substituent exerts a strong, distance-dependent inductive effect, while steric hindrance also plays a critical role. Achieving high regioselectivity is paramount for a successful synthesis.
Frequently Asked Questions (FAQs) - Regioselectivity
Q1: My reaction is producing a mixture of two main products. Why is the coupling not selective for one position?
A1: You are observing a mixture of the C1-coupled and C2-coupled regioisomers. This is a common outcome resulting from the competing reactivity of the two C-Br bonds.
-
Electronic Effects: The electron-withdrawing fluorine atom activates the adjacent C2-Br bond towards oxidative addition by lowering the electron density of the aromatic ring.[1]
-
Steric Effects: The C1-Br bond is less sterically hindered than the C2-Br bond, which is flanked by both a fluorine and a bromine atom.
-
Catalyst Influence: The final selectivity is a delicate balance between these electronic and steric factors, which is heavily modulated by the choice of palladium catalyst and, most importantly, the phosphine ligand.[2][3]
Q2: Which position, C1 or C2, is generally more reactive?
A2: There is no universal answer, as the "more reactive" position is dictated by the reaction conditions. Without a sterically demanding ligand, the electronically activated C2-Br bond may react faster. However, with bulky ligands that are often required for efficient catalysis, the less hindered C1-Br bond frequently becomes the preferred site of reaction to avoid steric clash with the catalyst.[2][4]
Troubleshooting Guide: Achieving High Regioselectivity
The key to controlling regioselectivity is to manipulate the steric and electronic environment around the palladium center. This is most effectively achieved through ligand selection.
Table 1: Ligand Selection Guide for Regioselective Suzuki Coupling
| Ligand Type | Example(s) | Probable Selectivity | Mechanistic Rationale |
| Small, Less Bulky | PPh₃ (in Pd(PPh₃)₄) | Low selectivity, potential mixture. May favor C2. | The smaller steric footprint allows the catalyst to approach the more electronically activated but hindered C2 position. However, reactivity is often sluggish. |
| Bulky Biaryl Monophosphines | SPhos, XPhos, RuPhos | High selectivity for the less hindered C1 position. | These ligands create a sterically crowded palladium center. Oxidative addition occurs at the more accessible C1-Br bond to minimize steric repulsion. These are the industry standard for challenging couplings. |
| Bulky Bidentate | dppf (in Pd(dppf)Cl₂) | Moderate to good selectivity for C1 . | Dppf offers a good balance of electron-richness and a defined bite angle. Its steric bulk typically directs the reaction to the C1 position, though it may be less selective than the bulkier monophosphines.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | High selectivity for the less hindered C1 position. | NHCs are strong σ-donors and are often very bulky, providing a powerful steric directing effect similar to biaryl phosphines, favoring the C1 site.[5] |
Experimental Protocol: Optimizing for C1-Selectivity
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.2 equiv.), and a powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky monophosphine ligand (e.g., SPhos, 2.2-4.4 mol% relative to Pd).
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., Dioxane, Toluene, or 2-MeTHF) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by LC-MS or GC-MS.
-
Analysis: Upon completion, analyze the crude product ratio to determine regioselectivity before purification.
Section 2: Side Reaction: Homo-coupling
Homo-coupling of the boronic acid/ester partner to form a symmetrical biaryl is a frequent and wasteful side reaction.
FAQ - Homo-coupling
Q3: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this?
A3: This byproduct is the result of homo-coupling. The two most common causes are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the homo-coupling of boronic acids, often through a pathway involving a palladium(II) peroxo complex.[6][7] Rigorous exclusion of oxygen is necessary to suppress this.[8]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the catalyst must first be reduced in situ to the active Pd(0) state. A common pathway for this reduction involves the stoichiometric reaction of the Pd(II) salt with two equivalents of the organoboron reagent, which produces one equivalent of the homo-coupled byproduct and one equivalent of Pd(0).[6][8]
Troubleshooting Guide: Minimizing Homo-coupling
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Techniques include sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
Catalyst Choice:
-
Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an initial reduction step that can consume your boronic acid.[6]
-
If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without promoting homo-coupling.[8]
-
-
Reaction Setup: Assemble your reaction under a strictly inert atmosphere using a glovebox or proper Schlenk line techniques.
Section 3: Side Reaction: Protodebromination (Hydrodehalogenation)
The undesired replacement of a bromine atom with a hydrogen atom on the starting material leads to fluorobromobenzene isomers, which can then undergo their own coupling, leading to complex product mixtures.
FAQ - Protodebromination
Q4: My analysis shows the presence of 1-bromo-2-fluorobenzene and/or 2-bromo-1-fluorobenzene. Where are these coming from?
A4: This is the result of protodebromination (also called hydrodehalogenation). After the initial oxidative addition of palladium into a C-Br bond, the resulting Aryl-Pd(II)-Br intermediate is intercepted by a hydride source before it can undergo transmetalation. Reductive elimination of Ar-H regenerates Pd(0) and releases the debrominated byproduct.[6]
Q5: What is the source of the hydride?
A5: The hydride source is often subtle. Common culprits include:
-
Solvents: Alcohols (like isopropanol) or even trace water can act as hydride donors.
-
Bases: Amine bases (like Et₃N) or formate salts can be hydride sources.[6]
-
Boronic Acid: Trace impurities or decomposition of the boronic acid itself can sometimes generate hydrides.
Troubleshooting Guide: Preventing Protodebromination
-
Solvent and Base Selection:
-
Use aprotic solvents like dioxane, toluene, or THF. Avoid alcoholic solvents unless they are known to be compatible with your specific catalytic system.
-
Employ carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are not typically hydride donors.[9]
-
-
Ensure Anhydrous Conditions: While a small amount of water can sometimes be beneficial for transmetalation, excess water can promote side reactions. Use anhydrous solvents and reagents if protodebromination is severe.[5]
Section 4: Side Reaction: Protodeborylation
Protodeborylation is the cleavage of the C-B bond of the coupling partner, replacing it with a C-H bond. This effectively destroys the nucleophile and halts the reaction.
FAQ - Protodeborylation
Q6: My starting aryl bromide is not being fully consumed, and I'm recovering the de-borylated arene from my boronic acid partner. Why is my boronic acid decomposing?
A6: You are observing protodeborylation, a common decomposition pathway for organoboron reagents.[10] This side reaction is highly dependent on the substrate and conditions. It is often accelerated by:
-
High Temperatures & Long Reaction Times: The longer the boronic acid is exposed to reaction conditions, the more likely it is to decompose.[11]
-
Excess Water and Strong Base: The combination of water and a strong base (especially hydroxides) can promote the hydrolysis of the carbon-boron bond.[5][10]
-
Substrate Electronics: Electron-rich or certain heteroaromatic boronic acids can be particularly prone to protodeborylation.[6]
Troubleshooting Guide: Stabilizing the Boronic Reagent
-
Use More Stable Boron Reagents: If your boronic acid is unstable, switch to a more robust derivative.
-
Pinacol Esters (Bpin): Generally more stable to storage and reaction conditions than the corresponding acids.[6]
-
Trifluoroborate Salts (K-ArBF₃): These are often highly crystalline, bench-stable solids that slowly release the boronic acid under reaction conditions.[12]
-
MIDA Boronates: These are exceptionally stable and are designed for slow-release applications, making them highly effective at suppressing protodeborylation.[13]
-
-
Optimize Reaction Conditions:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and a base like K₃PO₄.[9]
-
Choose a Milder Base: Switch from strong bases like NaOH or KOH to carbonates (K₂CO₃) or phosphates (K₃PO₄). Fluoride sources like CsF or KF can also be effective and are less basic.[14][15]
-
Lower the Temperature: If the desired coupling is efficient, running the reaction at a lower temperature for a longer time can sometimes favor the productive pathway over decomposition.
-
Visualized Workflows and Mechanisms
To better understand the interplay of these pathways, the following diagrams illustrate the core Suzuki-Miyaura cycle and the key side reactions.
Caption: The core catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Interplay between the desired reaction and common side pathways.
Caption: A troubleshooting flowchart for common Suzuki coupling issues.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Llusar, R., & Mata, J. A. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C, 121(3), 1779-1786. [Link]
- Mata, J. A., & Llusar, R. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Butters, M., et al. (2017). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
- Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- Wikipedia. (n.d.).
- Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (2006).
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5694. [Link]
- Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Reddit user discussion. (2025).
- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. [Link]
- ACS Publications. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic Letters, 17(9), 2154-2157. [Link]
- ResearchGate. (2007). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
- Journal of Synthetic Chemistry. (2024).
- University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
- NIH National Library of Medicine. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(46), 24451-24456. [Link]
- ResearchGate. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
- ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1684-1690. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- NIH National Library of Medicine. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(1), 10-13. [Link]
- ACS Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2009). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Request PDF. [Link]
- Reddit user discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Beilstein Journal of Organic Chemistry. (2021).
- ChemRxiv. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
- NIH National Library of Medicine. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5694. [Link]
- NIH National Library of Medicine. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9577-9591. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Grignard Reactions with 1,2-Dibromo-3-fluorobenzene
Welcome to the technical support center for advanced organometallic applications. This guide is designed for researchers, chemists, and process development professionals who are working with the challenging substrate, 1,2-Dibromo-3-fluorobenzene, in Grignard-mediated transformations. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and ultimately optimize your synthetic outcomes.
Introduction: Understanding the Challenges
This compound is a valuable synthetic intermediate, but its structure presents unique challenges for Grignard reagent formation. The presence of two adjacent bromine atoms and an electron-withdrawing fluorine atom creates a complex electronic and steric environment. Key difficulties include:
-
Reaction Initiation: The passivating layer of magnesium oxide on standard magnesium turnings can impede the start of the reaction.[1][2]
-
Regioselectivity: Preferential insertion of magnesium into one of the two C-Br bonds is a primary concern.
-
Side Reactions: The proximity of the halogens can facilitate unwanted side reactions, such as benzyne formation or Wurtz-type coupling.[3][4][5]
-
Reagent Stability: The resulting Grignard reagent may have limited stability, especially at elevated temperatures.
This guide provides a structured approach to overcoming these obstacles through a series of frequently asked questions and a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: Which C-Br bond is more reactive towards magnesium insertion?
The C-Br bond at the C1 position (ortho to the fluorine atom) is generally more reactive than the C-Br bond at the C2 position. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the adjacent carbon, making the C1-Br bond more susceptible to oxidative addition by magnesium. The C-Br bond is inherently weaker and more easily cleaved than C-Cl or C-F bonds, making it the preferred site for Grignard formation.[6][7]
Q2: What is the best solvent and temperature for this reaction?
Tetrahydrofuran (THF) is the recommended solvent over diethyl ether. THF's higher boiling point allows for a wider operating temperature range, and its superior ability to solvate the Grignard reagent helps to stabilize it.[1] For this specific substrate, running the reaction at low temperatures is critical to minimize side reactions. Initiation may be performed at room temperature, but the reaction should be maintained between -20°C and 0°C.[8]
Q3: My reaction won't start. How can I activate the magnesium?
The primary hurdle in Grignard synthesis is the inert layer of magnesium oxide (MgO) on the magnesium surface.[2] Several activation methods can be employed:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can physically break the oxide layer.[9] Crushing the turnings with a glass rod (carefully!) before adding solvent can also expose fresh surfaces.[9]
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a classic method. The iodine is thought to react with the magnesium surface, creating reactive magnesium iodide sites.[1][2] The disappearance of the brown iodine color is a good indicator of initiation.[2][10]
-
1,2-Dibromoethane (DBE): A small amount of DBE is highly effective. It reacts readily with magnesium to form ethylene gas (observed as bubbling) and MgBr₂, cleaning the magnesium surface.[1][2]
-
Pre-formed Grignard Reagent: Adding a few drops of a previously prepared Grignard reagent solution can help to initiate the reaction.[1]
-
Q4: What are the primary side reactions and how can I prevent them?
The main side reactions are benzyne formation and Wurtz coupling.
-
Benzyne Formation: If the Grignard reagent forms at the C2 position, the resulting organometallic can act as a base, abstracting the proton at C3. This is less likely but possible. More commonly, if the Grignard forms at C1, it can eliminate MgBrF to form a highly reactive benzyne intermediate.[3][4][5] This is minimized by maintaining a low reaction temperature.
-
Wurtz Coupling: This occurs when the formed Grignard reagent reacts with another molecule of the starting aryl bromide, leading to the formation of a biphenyl derivative. This is controlled by the slow, dropwise addition of the aryl bromide solution to the magnesium suspension, ensuring the halide is consumed as it is added and its concentration remains low.
Below is a diagram illustrating the desired reaction pathway versus potential side reactions.
Caption: Reaction pathways for this compound Grignard reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction does not initiate (no heat, no color change). | 1. Inactive magnesium surface (MgO layer).[1][2]2. Wet solvent or glassware.3. Impure starting halide. | 1. Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] If necessary, gently warm the flask with a heat gun until initiation is observed, then immediately cool.2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous THF.[1]3. Purify Halide: Purify the this compound by distillation or filtration through a plug of activated alumina if impurities are suspected. |
| Reaction starts but then stops. | 1. Insufficient magnesium activation.2. High concentration of impurities introduced with the bulk addition of the aryl halide. | 1. Re-activate: Add another small crystal of iodine. Consider adding a few drops of a pre-formed Grignard solution (e.g., from a previous successful run).2. Slow Addition: Ensure the aryl halide solution is added very slowly (dropwise) to maintain the reaction. A syringe pump is recommended for precise control. |
| Low yield of the desired product. | 1. Benzyne Formation: Reaction temperature is too high.[3][4]2. Wurtz Coupling: Aryl halide concentration is too high during the reaction.3. Protonolysis: Grignard reagent is quenched by acidic protons (e.g., water).[1][11] | 1. Maintain Low Temperature: Once initiated, immediately cool the reaction to 0°C or below for the remainder of the addition and stirring time.[8]2. Dilution & Slow Addition: Use a higher volume of THF and add the halide solution over a prolonged period (1-2 hours).3. Strict Anhydrous Technique: Use Schlenk line or glovebox techniques. Ensure the electrophile added is also anhydrous. |
| Formation of a brown, tarry substance. | Benzyne Polymerization: This is a strong indicator that benzyne was formed at elevated temperatures and subsequently polymerized. | Discard and Restart: This is generally not salvageable. Critically review the temperature control in your next attempt. Ensure the cooling bath is maintained and the internal reaction temperature is monitored with a low-temperature thermometer. |
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting workflow for Grignard reagent formation.
Optimized Experimental Protocol
This protocol is optimized for the formation of (2-bromo-6-fluorophenyl)magnesium bromide.
Reagents & Equipment:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal) or 1,2-Dibromoethane (DBE, ~5 mol%)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature thermometer
Procedure:
-
Preparation: Assemble and flame-dry all glassware under a stream of inert gas. Allow to cool to room temperature.
-
Magnesium Activation: Add the magnesium turnings to the reaction flask. Add a single crystal of iodine or a few drops of DBE. Gently warm the flask with a heat gun under the inert gas flow until the iodine sublimes or bubbling from DBE is observed. Allow the flask to cool.
-
Initiation: Add enough anhydrous THF to cover the magnesium. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of the halide solution to the magnesium suspension.
-
Observation: Stir the mixture. Initiation is indicated by a gentle reflux, the disappearance of the iodine color, and/or the formation of a cloudy gray solution.[2]
-
Grignard Formation: Once initiation is confirmed, immediately cool the flask to -10°C using a suitable cooling bath (e.g., ice/salt). Slowly add the remaining halide solution from the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour to ensure full conversion.
-
Usage: The resulting dark gray or brown Grignard solution is now ready for reaction with the desired electrophile. It is best used immediately.
References
- Grignard reagent - Wikipedia. Provides a comprehensive overview of Grignard reagent synthesis, including common solvents, activation methods (Iodine, 1,2-dibromoethane), and the need for anhydrous conditions. [Link]
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Does anyone know the best way to activate magnesium for the grignard reagent? - ResearchGate. A discussion forum with practical tips from chemists on magnesium activation, including mechanical and chemical methods. [Link]
- Grignard Reaction - University of California, Irvine.
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry.
- Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? - Chemistry Stack Exchange. Explains the reactivity trend of carbon-halogen bonds (C-Br > C-Cl > C-F) based on bond strength. [Link]
- Benzyne formation with Grignard reagents - Chemistry Stack Exchange.
- Grignard Reaction - Web Pages.
- why does Mg chose C-Br bond over C-Cl bond in the prep of grignard reagent? - askIITians.
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. why does Mg chose C-Br bond over C-Cl bond in the prep of grignard re - askIITians [askiitians.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Preventing debromination during lithiation of 1,2-Dibromo-3-fluorobenzene
Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the lithiation of 1,2-Dibromo-3-fluorobenzene. Our focus is to provide actionable troubleshooting advice and in-depth answers to common questions, ensuring the selective formation of your desired organolithium intermediate while preventing undesired side reactions, most notably, debromination.
Troubleshooting Guide: Preventing Debromination
Debromination is a frequent and frustrating side reaction during the lithiation of polyhalogenated aromatics. This guide will walk you through diagnosing the issue and implementing robust solutions.
Question: My reaction is consuming the starting material, but I'm primarily isolating 1-bromo-2-fluorobenzene or 2-bromo-1-fluorobenzene. What is causing this debromination, and how can I stop it?
Answer:
This is a classic problem that points to the formation of an unstable aryllithium intermediate, which then eliminates lithium bromide to form a highly reactive 3-fluoro-benzyne . This benzyne intermediate is the root cause of your debromination byproduct. Understanding the mechanism is the first step to preventing it.
The Underlying Mechanism: Benzyne Formation
The lithiation of this compound doesn't just have one possible outcome. Three primary competing pathways are at play, and controlling the reaction conditions determines which pathway dominates.
DOT Script for Competing Pathways Diagram
Figure 1: Competing lithiation pathways for this compound.
Analysis of Pathways:
-
Pathway A (Most Likely with n-BuLi): Lithium-halogen exchange is an extremely fast, kinetically controlled process.[1] The fluorine atom at C3 is a powerful ortho-directing group, not only for deprotonation but also for activating the adjacent C-Br bond towards exchange.[2] Therefore, the bromine at the C2 position is the most likely site of initial lithiation with alkyllithiums like n-BuLi. This intermediate, 2-lithio-1-bromo-3-fluorobenzene, is the direct precursor to the problematic benzyne.
-
Pathway B (Minor): Exchange at the C1 bromine is sterically less hindered but electronically less favored due to its meta relationship to the fluorine. This pathway is generally a minor contributor under standard conditions.
-
Pathway C (Favored with Amide Bases): Non-nucleophilic, strong bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) favor deprotonation (Directed ortho-Metalation or DoM) over halogen exchange.[3] The most acidic proton is at C4, ortho to the powerfully activating fluorine group. This pathway forms a different aryllithium and avoids the specific benzyne that leads to debromination at C1 or C2.
The Debromination Cascade:
Once the 2-lithio-1-bromo-3-fluorobenzene intermediate (from Pathway A) is formed, it is thermally unstable. If the temperature rises even slightly above -78°C, it will readily eliminate LiBr to form 3-fluorobenzyne. This highly reactive species is then quenched or reduced, leading to your observed byproducts.
DOT Script for Debromination Mechanism Diagram
Sources
Technical Support Center: Improving Yield in Cross-Coupling Reactions of 1,2-Dibromo-3-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and improve yields in cross-coupling reactions involving 1,2-dibromo-3-fluorobenzene. As Senior Application Scientists, we have synthesized key literature insights and field-proven experience to address the specific nuances of this unique substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Conversion of Starting Material
Question: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is showing low or no conversion. What are the primary causes and how can I fix this?
Answer: Low conversion is a frequent challenge and often points to issues with the catalyst system, reaction conditions, or reagent quality. A systematic approach is key to identifying the root cause.
Core Areas to Investigate:
-
Catalyst Activity and Integrity: The active Pd(0) species is the engine of your reaction. Its formation and stability are paramount.
-
Problem: Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. Many common precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction, which can be inefficient.[1][2]
-
Solution:
-
Switch to a Pre-formed Pd(0) Source: Consider using a more robust and air-stable Pd(0) precatalyst such as Pd₂(dba)₃ or a palladacycle-based precatalyst (e.g., G3 or G4 Buchwald precatalysts).[3][4] These often lead to more consistent generation of the active catalytic species.
-
Ensure Anaerobic Conditions: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species.[3] Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere throughout the reaction setup and duration.[5]
-
-
-
Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability, reactivity, and steric environment.[6]
-
Problem: The chosen phosphine ligand is not suitable for the electron-deficient and sterically hindered this compound. Simple ligands like PPh₃ may not be effective.[7]
-
Solution:
-
Employ Bulky, Electron-Rich Ligands: For challenging substrates, bulky and electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[3][6] These ligands promote oxidative addition and stabilize the palladium center, preventing decomposition.[8]
-
Screen a Panel of Ligands: The optimal ligand is often substrate-dependent. A small, systematic screen of different ligand classes can quickly identify a more effective partner for your specific transformation.
-
-
-
Base Selection and Solubility: The base plays a critical role, particularly in the transmetalation step of Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[9][10]
-
Problem: The selected base may be too weak or poorly soluble in the reaction medium, leading to a stalled catalytic cycle.
-
Solution:
-
Suzuki Reactions: If a weak base like Na₂CO₃ is ineffective, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[9][11] The choice of cation can also influence reaction rates.[12]
-
Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are generally required.[10] Base solubility is critical; for instance, NaOtBu is more soluble in THF and dioxane than in toluene.[10]
-
Consider a Biphasic System: For Suzuki reactions, a solvent system like toluene/water or dioxane/water can improve the solubility of inorganic bases and facilitate the reaction.[13]
-
-
-
Reaction Temperature:
-
Problem: Insufficient thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: Gradually increase the reaction temperature. Many cross-coupling reactions require elevated temperatures (80-110 °C) to proceed efficiently.[13][14] However, be cautious of excessively high temperatures, which can accelerate catalyst decomposition and lead to side reactions.[3]
-
Issue 2: Poor Regioselectivity (Mono- vs. Di-substitution and C1 vs. C2 Selectivity)
Question: I am attempting a mono-substitution on this compound, but I'm getting a mixture of mono- and di-substituted products. Furthermore, how can I control which bromine is replaced?
Answer: Controlling selectivity with this substrate is a significant challenge due to the two adjacent bromine atoms and the electronic influence of the fluorine substituent. The reactivity of the C-Br bonds is not identical.
Understanding the Reactivity:
The C-Br bond ortho to the fluorine (at the C2 position) is generally more activated towards oxidative addition than the C-Br bond meta to the fluorine (at the C1 position). This is due to the electron-withdrawing inductive effect of the fluorine atom. However, steric hindrance also plays a crucial role.
Strategies for Controlling Selectivity:
-
Favoring Mono-substitution:
-
Stoichiometry Control: Use a slight excess of this compound relative to your coupling partner (e.g., 1.2-1.5 equivalents of the dibromide). This ensures the coupling partner is consumed before significant di-substitution can occur.[10]
-
Slow Addition: Adding the limiting reagent (e.g., the boronic acid in a Suzuki coupling) slowly via a syringe pump can maintain its low concentration, favoring reaction with the more abundant starting material over the mono-substituted intermediate.[13][15]
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can sometimes improve selectivity for the more reactive site and reduce over-reaction.
-
-
Influencing C1 vs. C2 Selectivity:
-
Ligand Choice: The steric bulk of the ligand is a powerful tool.
-
To favor reaction at the less hindered C1 position: Use a very bulky ligand (e.g., XPhos or t-butyl-based phosphines). The steric clash between the ligand and the fluorine atom at the C3 position can disfavor oxidative addition at the adjacent C2 position.
-
To favor reaction at the more electronically activated C2 position: A less bulky ligand might be employed, though this may also increase the rate of di-substitution.
-
-
Catalyst System Screening: A systematic screening of different palladium precatalysts and ligands is the most effective empirical approach to discovering conditions that favor one regioisomer over the other.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine substituent in the cross-coupling of this compound?
A1: The fluorine atom has a dual electronic effect:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bonds. This makes the aromatic ring more electron-deficient, which generally accelerates the rate-limiting oxidative addition step of the catalytic cycle.[16] The C-Br bond ortho to the fluorine (C2) is more affected and thus more activated.
-
Resonance Effect (+R): Fluorine can donate lone-pair electron density into the pi system of the ring. While this effect is weaker than its inductive withdrawal, it can influence the electron distribution.[16]
The net result is that the fluorine atom generally increases the reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions.[17]
Q2: I am observing significant protodeboronation of my boronic acid in a Suzuki-Miyaura coupling. How can I minimize this side reaction?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a common side reaction.[3]
-
Use a Stronger Base: Weaker bases or the presence of excess water can promote this side reaction. Switching to a stronger, anhydrous base like K₃PO₄ can often suppress it.[9]
-
Ensure Anhydrous Conditions: While some water is often necessary for Suzuki couplings with inorganic bases, excessive water can be detrimental. Ensure your organic solvent is dry.
-
Use Potassium Trifluoroborate Salts: Aryltrifluoroborate salts (ArBF₃K) are often more stable towards protodeboronation than the corresponding boronic acids and can be a superior coupling partner in many cases.
Q3: For a Buchwald-Hartwig amination, what is a good starting point for reaction conditions with this compound?
A3: A robust starting point would be:
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich ligand like XPhos or RuPhos (2-4 mol%). Alternatively, a pre-formed palladacycle like XPhos Pd G3 (2-4 mol%) can be used for convenience and reliability.[14][18]
-
Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Use 1.2 equivalents for mono-amination of a primary amine or 2.4 equivalents for di-amination.[10]
-
Solvent: Anhydrous toluene or dioxane are excellent choices.[14]
-
Temperature: Start at 100-110 °C.
Q4: Can I use copper-free conditions for a Sonogashira coupling with this substrate?
A4: Yes, and it is often recommended. While copper(I) co-catalysts can accelerate the reaction, they also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[15] Modern palladium/phosphine systems are often active enough to facilitate the Sonogashira coupling without a copper co-catalyst. A system like Pd(OAc)₂ with a ligand such as XPhos in the presence of an amine base like Et₃N or DBU is a good starting point for copper-free conditions.[19][20]
Experimental Protocols & Data
Protocol: Screening Ligands for Mono-Suzuki Coupling
This protocol provides a framework for identifying the optimal ligand to maximize yield and regioselectivity.
-
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add this compound (e.g., 0.2 mmol, 1.2 equiv) and the desired arylboronic acid (0.167 mmol, 1.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific phosphine ligand to be tested (4 mol %) to each respective vial.
-
Base and Solvent: Add the chosen base (e.g., K₃PO₄, 2.0 equiv) and degassed solvent (e.g., dioxane/water 4:1, 2 mL).
-
Reaction: Seal the vials and heat the array to the desired temperature (e.g., 100 °C) with stirring for a set time (e.g., 12 hours).
-
Analysis: After cooling, an aliquot from each vial can be diluted and analyzed by LC-MS or GC-MS to determine conversion, product ratio (mono- vs. di-substituted), and regioselectivity (C1 vs. C2).[3]
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Typical Outcome Notes |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Often sluggish, low conversion.[7] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | Good activity, often a reliable choice.[3] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | Excellent for sterically demanding couplings; may favor C1.[19] |
| RuPhos | Pd G3 Precat. | Cs₂CO₃ | t-AmOH | 100 | High activity, good for electron-deficient systems.[3] |
This table provides representative starting points. Optimal conditions must be determined empirically.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- Jutand, A. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Inorganics.
- Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Nottingham University.
- Denmark, S. E., et al.
- Chemical Communications (RSC Publishing).
- Ghaffari, B., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Vantourout, J. C., et al. Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- ACS Publications. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- PMC - PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
- PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
- ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. [Link]
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]
- Organic Chemistry Frontiers (RSC Publishing).
- ResearchGate. (PDF)
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
- White Rose Research Online.
- ChemRxiv.
- A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjug
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
- ResearchGate. (PDF) Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). [Link]
- ResearchGate.
- PMC - NIH.
- ResearchGate. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
- ResearchGate. Optimization of the Suzuki–Miyaura reaction conditionsa. [Link]
- ResearchGate.
- PubChem. This compound. [Link]
- PubMed Central. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]
- PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
- Universidad Autónoma de Madrid. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. [Link]
- Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Catalyst Selection for 1,2-Dibromo-3-fluorobenzene Reactions: A Technical Support Guide
Welcome to the technical support center for reactions involving 1,2-Dibromo-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this challenging substrate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the general principles of catalyst selection.
Q1: Why is catalyst selection so critical for this compound?
A1: The substrate this compound (PubChem CID: 2783154) presents a unique challenge due to the interplay of electronic and steric effects from its three substituents.[1] The fluorine atom is strongly electron-withdrawing, which activates the C-Br bonds towards oxidative addition—often the rate-limiting step in cross-coupling reactions.[2] However, the two bromine atoms are inequivalent: one is ortho to the fluorine, and the other is meta. This electronic differentiation, combined with steric hindrance from the adjacent substituents, makes achieving high yield and, crucially, high regioselectivity a non-trivial task that hinges on the careful selection of the catalyst system.
Q2: What are the most common palladium-catalyzed cross-coupling reactions for this substrate?
A2: The most prevalent and synthetically useful reactions for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is one of the most versatile and widely used methods due to the stability and low toxicity of the boron reagents.[3][4]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, essential for synthesizing aryl amines.[5][6]
-
Heck Reaction: For forming C-C bonds by coupling with alkenes to create substituted styrenes and related structures.[7][8]
Q3: How do the substituents influence which C-Br bond reacts first (regioselectivity)?
A3: Regioselectivity is governed by a balance of electronics and sterics. The C-Br bond ortho to the electron-withdrawing fluorine atom is electronically more activated towards oxidative addition. However, it is also more sterically hindered by the adjacent bromine atom. Conversely, the C-Br bond meta to the fluorine is less electronically activated but also less sterically encumbered. In many catalytic systems, the reaction will preferentially occur at the more sterically accessible C-Br bond (meta to the fluorine). However, highly active catalysts with specific ligand geometries can sometimes overcome the steric barrier to react at the ortho position. Precise control often requires careful tuning of the ligand, temperature, and stoichiometry.
Q4: What general classes of palladium catalysts and ligands are most effective for this type of substrate?
A4: For challenging, sterically hindered, and electronically deactivated or polyhalogenated aryl bromides, the most successful catalyst systems typically involve:
-
Palladium Precatalysts: Air-stable Pd(II) sources like Pd(OAc)₂ and PdCl₂(ACN)₂ are common, as they are reduced in situ to the active Pd(0) species.[9] More advanced, well-defined precatalysts (e.g., Buchwald Palladacycle Precatalysts) are often used to ensure efficient and reproducible generation of the active catalyst.
-
Electron-Rich, Bulky Ligands: These are crucial for promoting the difficult oxidative addition step and stabilizing the catalytic intermediates.[10][11] Key classes include:
-
Bulky Monophosphines: Buchwald ligands (e.g., XPhos, SPhos, tBu₃P) are highly effective.[12]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can provide high catalyst stability and activity.[10]
-
Bidentate Phosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also widely used, particularly in Suzuki couplings.[9]
-
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue: Low or No Yield
Q: My Suzuki-Miyaura coupling of this compound is giving a very low yield. What are the likely causes and how can I fix it?
A: Low yields in Suzuki couplings are a common problem that can often be traced back to a few key areas.[13][14]
-
Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) source (like Pd(OAc)₂), it must be reduced in situ. This process can be inefficient. Furthermore, the Pd(0) catalyst is highly sensitive to oxygen.
-
Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[13] All solvents and liquid reagents must be thoroughly degassed before use. Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that forms the active species more reliably.[15]
-
-
Cause 2: Poor Reagent Quality. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[13]
-
Solution: Use fresh or properly stored boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable derivative, such as a pinacol ester.
-
-
Cause 3: Suboptimal Ligand/Base Combination. The hindered nature of the substrate requires a highly active catalyst.
-
Cause 4: Insufficient Temperature. The oxidative addition step has an activation energy barrier that may not be overcome at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Solvents like toluene or dioxane allow for higher reaction temperatures (e.g., 80-120 °C).[14]
-
Issue: Poor Selectivity & Side Products
Q: I am trying to achieve mono-substitution, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?
A: Achieving selective mono-substitution on a di-halogenated substrate is a classic synthetic challenge.
-
Solution 1: Control Stoichiometry. This is the most critical factor. Use a slight excess of this compound relative to your coupling partner (e.g., 1.2-1.5 equivalents of the dibromide to 1.0 equivalent of the boronic acid or amine).
-
Solution 2: Lower the Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the second, less reactive C-Br bond. Running the reaction at the lowest temperature that still provides a reasonable rate for the first coupling can significantly enhance mono-selectivity.[12]
-
Solution 3: Slow Addition. For highly reactive coupling partners, consider adding them slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration low, favoring reaction at the more active site before a second coupling can occur.
Q: My reaction is plagued by the formation of a dehalogenated starting material. What causes this and how can I prevent it?
A: Dehalogenation occurs when the aryl halide is reduced instead of coupled. This happens when a hydride source intercepts the catalytic cycle after oxidative addition.[16]
-
Cause: The source of the hydride can be residual water, an alcohol solvent, or even certain amine bases.
-
Solution: Ensure all solvents are anhydrous and reagents are dry.[13] If using an amine base, consider a non-coordinating, hindered base. If the problem persists, re-evaluate the entire system for potential sources of protons or hydrides.
Q: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A: Homocoupling (Glaser coupling) is a common side reaction, especially when the desired cross-coupling is slow. It is often promoted by the presence of oxygen and Pd(II) species.[2][16]
-
Solution 1: Rigorous Degassing. Oxygen is a primary culprit. Ensure all solvents and the reaction headspace are scrupulously purged with an inert gas.
-
Solution 2: Use a Pd(0) Precatalyst. Starting with a Pd(II) source can lead to side reactions during the initial reduction step. Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for clean Pd(0) generation can suppress homocoupling.[16]
-
Solution 3: Optimize the Catalyst System. A more active catalyst system (e.g., using a bulky phosphine ligand) will accelerate the desired cross-coupling, allowing it to outcompete the homocoupling side reaction.
Section 3: Catalyst System Data & Experimental Protocols
Table 1: Recommended Catalyst Systems for this compound
This table provides starting points for reaction optimization. Conditions should be optimized for each specific substrate combination.
| Reaction Type | Palladium Source | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | General Performance & Notes |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100-110 | Good for a wide range of arylboronic acids. Rigorous degassing is critical. |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5%) | tBu₃P·HBF₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 | A classic system; tBu₃P is a highly active, general ligand. |
| Buchwald-Hartwig | Pd₂(dba)₃ (1%) | Xantphos (2%) | NaOtBu (1.5) | Toluene | 90-110 | Effective for coupling with primary and secondary amines. NaOtBu is a strong base; ensure substrate compatibility. |
| Buchwald-Hartwig | "XPhos Pd G3" (2%) | (Internal) | Cs₂CO₃ (2.0) | t-Amyl alcohol | 110 | Modern precatalyst, often shows high activity and functional group tolerance. |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | Et₃N or DIPEA (2.0) | DMF or Acetonitrile | 80-120 | Classic conditions. Yields can be variable with this hindered substrate.[7] |
Representative Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is a general starting point and must be optimized for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the desired arylboronic acid (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Addition of Base: Add finely powdered, dry K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of toluene and water, 6 mL total) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Visual Guides & Workflows
Generalized Catalytic Cycle for Cross-Coupling
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.[3][17]
Caption: Decision workflow for catalyst selection and reaction optimization.
References
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.University of Antwerp.[Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).[Link]
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.Scite.ai.[Link]
- Key ligands used in palladium-mediated cross-coupling reactions.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros.Reddit.[Link]
- Buchwald–Hartwig amin
- Problems with Suzuki coupling : r/Chempros.Reddit.[Link]
- Buchwald-Hartwig Amin
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF.
- Cross-Coupling Chemistry.University of Rochester.[Link]
- Heck reaction – Knowledge and References.Taylor & Francis.[Link]
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.[Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.[Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.MDPI.[Link]
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Suzuki Coupling.Organic Chemistry Portal.[Link]
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?Quora.[Link]
- Heck Reaction.Chemistry LibreTexts.[Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.PubMed Central.[Link]
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co.Semantic Scholar.[Link]
- Intro to Organometallics: The Heck Reaction.Odinity.[Link]
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF.
- This compound.PubChem.[Link]
- From Established to Emerging: Evolution of Cross-Coupling Reactions.
Sources
- 1. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Temperature Control in 1,2-Dibromo-3-fluorobenzene Reactions
An in-depth guide for researchers, scientists, and drug development professionals on managing temperature-sensitive reactions involving 1,2-Dibromo-3-fluorobenzene.
Introduction: The Critical Role of Thermal Management
This compound is a versatile, polyhalogenated building block crucial in synthesizing complex organic molecules for pharmaceuticals and materials science. Its utility stems from the differential reactivity of its bromine and fluorine substituents, allowing for selective functionalization. However, the key to unlocking its synthetic potential lies in rigorous temperature control. The proximity of the bromine atoms and the influence of the electron-withdrawing fluorine atom create a delicate energetic balance. Minor temperature deviations can dramatically shift reaction outcomes, leading to undesired side products, low yields, and compromised regioselectivity. This guide provides a comprehensive framework for troubleshooting and optimizing thermal conditions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical when working with this compound?
Precise temperature control is paramount for three primary reasons:
-
Preventing Benzyne Formation: In the presence of strong bases, particularly during metallation reactions (e.g., lithium-halogen exchange), elevated temperatures can promote the elimination of lithium bromide to form a highly reactive fluorobenzyne intermediate. This intermediate readily undergoes uncontrolled polymerization or cycloaddition reactions, drastically reducing the yield of the desired product. Maintaining cryogenic temperatures (typically below -75 °C) is essential to ensure the kinetic stability of the aryllithium species.[1]
-
Ensuring Regioselectivity: The electronic environment of the aromatic ring is complex due to the competing inductive effects of the halogens. Different reaction pathways may have closely related activation energies. Temperature fluctuations can provide sufficient energy to overcome smaller activation barriers, leading to the formation of undesired regioisomers.
-
Maintaining Catalyst Stability and Activity: In transition-metal-catalyzed reactions like Suzuki-Miyaura coupling, the palladium catalyst's stability and activity are highly temperature-dependent.[2] Excessive heat can lead to catalyst decomposition (e.g., formation of palladium black), while insufficient heat may result in poor or incomplete conversion.[2]
Q2: What is the optimal temperature range for lithium-halogen exchange (metallation) of this compound?
For generating the aryllithium intermediate via lithium-halogen exchange (e.g., with n-BuLi or t-BuLi), it is critical to maintain the reaction at or below -75 °C .[1] Many protocols recommend temperatures as low as -85 °C to -100 °C, especially during the addition of the organolithium reagent, to effectively dissipate the exothermic heat of reaction and prevent localized temperature spikes that could trigger side reactions.
Q3: How does temperature influence Suzuki-Miyaura cross-coupling reactions with this compound?
Temperature is a key variable to optimize for successful Suzuki-Miyaura couplings.
-
Low Temperatures: While some modern, highly active catalyst systems can facilitate couplings at room temperature[3], reactions with less reactive coupling partners or more sterically hindered substrates often fail to proceed or are impractically slow at ambient temperatures.
-
Elevated Temperatures: Most standard protocols require heating, typically in the range of 80 °C to 110 °C , to drive the catalytic cycle forward.[2] However, exceeding this range can lead to side reactions such as protodebromination (loss of a bromine atom) or catalyst degradation. The ideal temperature depends heavily on the specific catalyst, base, and solvent system employed.[4]
Q4: What are the key physical properties of this compound I should be aware of?
Understanding the physical properties is crucial for safe handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂F | [5] |
| Molecular Weight | 253.89 g/mol | [5] |
| Boiling Point | ~221.1 °C at 760 mmHg | [6][7] |
| Density | ~2.014 g/cm³ at 25 °C | [6][7] |
| Flash Point | ~87.5 °C | [6][7] |
| Physical Form | Liquid or Solid at room temperature | [8] |
| Storage | Keep in a dark place, sealed in a dry container at room temperature. | [8][9] |
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, focusing on temperature-related causes and solutions.
Issue 1: Low or No Yield in a Low-Temperature Metallation Reaction
-
Symptom: After quenching the reaction mixture with an electrophile, analysis (TLC, GC-MS, NMR) shows primarily starting material or a complex mixture of unidentifiable byproducts.
-
Causality Analysis: This often points to the instability of the aryllithium intermediate or incomplete initial metallation. The primary suspect is a loss of temperature control.
Caption: Troubleshooting workflow for low-yield metallation reactions.
Issue 2: Poor Selectivity or Multiple Products in Cross-Coupling Reactions
-
Symptom: The final product mixture contains the desired compound along with significant amounts of debrominated starting material, homocoupled boronic acid, and/or products from reaction at the second bromine site.
-
Causality Analysis: Temperature directly impacts the rates of competing reaction pathways. An unstable temperature can favor side reactions over the desired productive catalytic cycle.
Caption: Impact of temperature on Suzuki coupling reaction pathways.
-
Solution:
-
Screen Temperatures: Run small-scale parallel reactions at different temperatures (e.g., 80°C, 90°C, 100°C) to identify the optimal point that maximizes yield of the desired product while minimizing byproducts.
-
Use a Controlled Heating System: Employ an oil bath with a contact thermometer or a heating mantle with a PID controller to ensure a stable and uniform reaction temperature. Avoid sand baths, which can have significant temperature gradients.
-
Ensure Proper Degassing: Oxygen can contribute to catalyst degradation and the formation of homocoupled byproducts. Ensure the reaction mixture is thoroughly degassed before heating.
-
Experimental Protocols
Protocol 1: Low-Temperature Lithiation and Quenching
This protocol details the formation of a monolithiated species followed by quenching with a generic electrophile (e.g., trimethylsilyl chloride).
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Reagents: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the thermometer bulb is submerged in the reaction mixture.
-
Addition: While stirring vigorously, add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 20-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: Slowly add the chosen electrophile (e.g., TMSCl, 1.2 eq) dropwise, again ensuring the temperature remains below -75 °C.
-
Warm-up & Workup: After the addition is complete, allow the reaction to stir for another hour at -78 °C before slowly warming to room temperature. Quench with a saturated aqueous solution of NH₄Cl and proceed with standard aqueous workup and extraction.
Protocol 2: Temperature-Controlled Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki coupling with an arylboronic acid.
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and a magnetic stir bar.
-
Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and a solvent mixture (e.g., toluene/water 4:1, ~0.15 M).
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).
-
Heating: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 90 °C).[2] Use a condenser to prevent solvent loss.
-
Monitoring: Stir the reaction at a constant temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
References
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.
- This compound Properties.
- Structure–melting relations in isomeric dibromobenzenes.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 811711-33-8 [sigmaaldrich.com]
- 9. 811711-33-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Work-up Procedures for 1,2-Dibromo-3-fluorobenzene Reactions
Welcome to the technical support hub for reactions involving 1,2-Dibromo-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. As a versatile building block in organic synthesis, particularly in the formation of complex poly-aromatic systems, the successful isolation of your target compound is paramount. This document provides field-proven insights and troubleshooting strategies to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling this compound and its reaction mixtures? A1: this compound, like many halogenated aromatic compounds, should be handled with care. It is advisable to treat it as a skin and eye irritant and potentially harmful if swallowed or inhaled.[1] Always work in a well-ventilated laboratory fume hood.[2] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][3] Before starting any reaction, consult the Safety Data Sheet (SDS) for the specific reagents you are using.[3][4]
Q2: My reaction involves a palladium catalyst. What is the biggest challenge I should anticipate during the work-up? A2: The most significant challenge is the complete removal of residual palladium. Palladium catalysts, especially homogeneous ones, can be difficult to separate from the desired organic product.[5] The presence of nitrogen or other coordinating groups in your product can form stable, soluble complexes with palladium, making simple filtration ineffective.[6] In the pharmaceutical industry, stringent limits on residual metals in final drug products make this a critical purification step.[5]
Q3: Why is it crucial to use anhydrous solvents when preparing a Grignard reagent from this compound? A3: Grignard reagents are extremely strong bases and nucleophiles. They react rapidly and exothermically with protic sources, especially water, to quench the reagent and form an alkane—in this case, 1-bromo-3-fluorobenzene.[7][8] This is why all glassware must be flame- or oven-dried, and anhydrous solvents (typically ethers like THF or diethyl ether) must be used to ensure a successful reaction.[9][10][11]
Q4: I've formed an emulsion during my aqueous extraction. How can I resolve this? A4: Emulsions are a common problem when partitioning organic and aqueous layers, especially when insoluble byproducts are present. The most effective solution is to add a saturated aqueous solution of sodium chloride (brine).[12] The increased ionic strength of the aqueous phase makes it more polar, which decreases the solubility of organic components and helps to break up the emulsion, leading to a sharper separation of the two layers.[12]
Troubleshooting Guide: Common Reaction Work-ups
This section addresses specific issues encountered during the work-up of the most common reactions involving this compound: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) and Grignard Reactions.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Question: After my Suzuki coupling reaction, my crude product is a dark, oily solid, and TLC shows multiple spots, including what I suspect is starting material and some baseline material. How do I begin the purification?
Answer: This is a typical outcome for a Suzuki coupling reaction. The dark color is often due to colloidal or precipitated palladium ("palladium black"), and the baseline material on the TLC is likely a combination of the palladium catalyst and inorganic salts from the base used in the reaction.
Causality & Solution Pathway:
-
Initial Filtration (Palladium Removal): The first step is to remove the bulk of the palladium catalyst. Dilute the entire reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass this mixture through a short plug of Celite® or silica gel in a sintered glass funnel.[13][14][15] The Celite will trap insoluble inorganic salts and heterogeneous or precipitated palladium.[13] Wash the Celite pad thoroughly with the same solvent to ensure you recover all of your product.
-
Aqueous Work-up (Salt and Base Removal): Transfer the filtrate to a separatory funnel and perform an aqueous work-up.[16][17]
-
Wash with water to remove water-soluble bases (e.g., K₂CO₃, K₃PO₄) and boronic acid byproducts.
-
Wash with brine (saturated NaCl solution) to remove residual water from the organic layer and break any potential emulsions.[12]
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[17]
-
Final Purification (Chromatography): The resulting crude material can now be purified by flash column chromatography on silica gel to separate your desired product from unreacted starting materials and non-polar byproducts (like homocoupled species).[15]
Question: I've performed an initial filtration and aqueous work-up, but my product is still contaminated with a soluble palladium complex. How can I remove it?
Answer: Soluble palladium species are common when using homogeneous catalysts (e.g., Pd(PPh₃)₄) and can be challenging to remove.
Causality & Solution Pathway:
This occurs because the palladium remains complexed, often to phosphine ligands or even the product itself, keeping it soluble in the organic phase.[6] Simple filtration and extraction are insufficient. More targeted methods are required:
-
Method A: Adsorption on Activated Carbon: Dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate). Add activated carbon (5-10% by weight relative to the crude product) and stir the mixture, sometimes with gentle heating (40-50 °C), for several hours.[6] The palladium complexes adsorb onto the surface of the carbon. Remove the carbon by filtration through Celite. Caveat: Activated carbon can be non-specific and may also adsorb some of your product, potentially lowering the yield.[6]
-
Method B: Palladium Scavengers: These are solid-supported reagents (often silica or polymer beads) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[6] Stir the scavenger resin with the solution of your crude product. The palladium is selectively bound to the resin, which is then easily removed by filtration. This method is often more selective and efficient than activated carbon.
-
Method C: Specialized Extraction: In some cases, extraction with an aqueous solution containing a chelating agent like EDTA or thiourea can help pull the palladium into the aqueous phase. This is generally less common and requires optimization.
Scenario 2: Grignard Reactions
Question: I'm quenching my Grignard reaction, and the mixture is forming a thick, un-stirrable white precipitate. How do I proceed?
Answer: This is a very common occurrence during the work-up of Grignard reactions. The precipitate consists of magnesium salts (e.g., Mg(OH)Br), which are poorly soluble in many organic solvents.[7]
Causality & Solution Pathway:
The goal of the work-up is to protonate the alkoxide product and dissolve these magnesium salts.[18][19]
-
Controlled Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, providing a proton source to form the desired alcohol while being less reactive than strong acids, which can sometimes promote side reactions with sensitive products. The addition is often exothermic, so proceed with caution.
-
Dissolving the Salts: Continue adding the NH₄Cl solution and stir vigorously. If the salts persist, you may need to add a dilute strong acid, such as 1M HCl.[19] The acid will react with the magnesium salts to form water-soluble MgCl₂ and MgBr₂. Continue adding acid until the aqueous layer becomes clear.
-
Extraction: Once all solids have dissolved, transfer the mixture to a separatory funnel. If needed, add more organic solvent (e.g., diethyl ether, ethyl acetate) to ensure proper separation. Separate the layers.
-
Washing and Drying: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product, which can then be purified further by chromatography or recrystallization.
Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up for a Neutral Organic Compound
This protocol is a standard procedure following a reaction like a Suzuki coupling.[20][21]
-
Cool and Dilute: Cool the reaction mixture to room temperature. Dilute it with an appropriate organic solvent (e.g., ethyl acetate, 3-5 times the volume of the reaction solvent).
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
Aqueous Wash: Add deionized water (approximately equal to the volume of the organic layer). Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Neutralizing Wash (if necessary): If the reaction was run under acidic or basic conditions, perform a neutralizing wash.
-
For acidic reactions, wash with a saturated aqueous NaHCO₃ solution.
-
For basic reactions, wash with dilute aqueous HCl (e.g., 1M).
-
-
Brine Wash: Add a saturated aqueous NaCl (brine) solution. Shake and separate as before. This step helps to remove the majority of the dissolved water from the organic layer.[12]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps together.
-
Isolate: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh organic solvent.
-
Concentrate: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Work-up and Quenching of a Grignard Reaction
This protocol outlines the steps to safely quench a Grignard reaction and isolate the resulting alcohol.[8][19]
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Cool Reaction: Place the flask containing the Grignard reaction mixture in an ice-water bath and allow it to cool to 0-5 °C.
-
Slow Addition: With vigorous stirring, add the saturated NH₄Cl solution dropwise via an addition funnel. The quench is often exothermic, so maintain a slow addition rate to keep the internal temperature below 20-25 °C.
-
Dissolve Salts: Continue adding the NH₄Cl solution until the initial vigorous reaction subsides and most of the magnesium salts have been quenched. If a significant amount of precipitate remains, switch to a dropwise addition of 1M HCl until the aqueous layer is clear.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether or ethyl acetate to fully dissolve the product.
-
Separate and Wash: Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry and Concentrate: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.
Visualizations & Workflows
General Post-Reaction Work-up and Purification Workflow
Caption: A standard workflow for aqueous work-up and isolation.
Decision Tree for Palladium Removal
Caption: A decision guide for selecting a palladium removal method.
References
- ResearchGate. (2015).
- ResearchGate. (2017).
- Green Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
- Bartleby.com. (n.d.). Hydrolysis Grignard Reactions and Reduction. [Link]
- LookChem. (n.d.).
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- Wikipedia. (n.d.). Grignard reagent. [Link]
- BYJU'S. (n.d.). Grignard Reagent. [Link]
- Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- Reddit. (2020). Troubleshooting my grignard reactions. [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
- Fiveable. (n.d.). Aqueous workup Definition. [Link]
- IPL.org. (n.d.).
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
- Google Patents. (2012). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- Web Pages. (n.d.). Grignard Reaction. [Link]
- University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- YouTube. (2017). Workup. [Link]
Sources
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of Impurities in 1,2-Dibromo-3-fluorobenzene Synthesis
Welcome to the technical support guide for the synthesis and characterization of 1,2-Dibromo-3-fluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of process-related impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Overview of the Synthetic Pathway
The synthesis of this compound is often approached via a Sandmeyer reaction, a robust method for introducing halides onto an aromatic ring starting from an aryl amine.[1] A common and logical route begins with 2-Bromo-3-fluoroaniline. This precursor undergoes diazotization followed by a copper-catalyzed bromination to yield the target molecule. This guide will focus on the challenges encountered during this specific pathway.
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My post-reaction GC-MS analysis shows a cluster of peaks with the correct molecular mass (m/z 252/254/256), but only one is my product. What are the others?
A: You are observing the formation of isomeric impurities—molecules with the same chemical formula (C₆H₃Br₂F) but different arrangements of atoms.[2] The formation of isomers is a common challenge in aromatic chemistry, and their separation can be difficult due to similar physical properties.[3]
Potential Causes & Solutions:
-
Starting Material Impurity: Your starting material, 2-Bromo-3-fluoroaniline, may contain other bromo-fluoroaniline isomers.
-
Solution: Always verify the purity of your starting materials via GC-MS or NMR before beginning the synthesis. If necessary, purify the starting aniline by column chromatography or recrystallization.
-
-
Side Reactions: Although the Sandmeyer reaction is generally regioselective (replacing the diazonium group), minor side reactions or rearrangements can occur, especially if the reaction is not properly controlled.
-
Solution: Strictly control the reaction temperature during both diazotization and the Sandmeyer reaction. Ensure homogenous mixing to avoid localized temperature spikes.
-
-
Purification Strategy:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Preparative Chromatography: For high-purity requirements, preparative HPLC or flash chromatography on silica gel is often necessary. The choice of eluent is critical; a non-polar system (e.g., hexane/ethyl acetate) is a good starting point. Studies on halogenated benzenes show that carbon-based columns can offer unique selectivity based on halogen–π interactions.[4]
-
Q2: The overall yield of my desired product is significantly lower than expected. What are the most likely reasons?
A: Low yields in a Sandmeyer reaction typically point to issues with the stability of the diazonium salt intermediate or the efficiency of the final copper-catalyzed step.
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[5] If the temperature during diazotization rises above 5-10 °C, the salt will rapidly decompose, primarily reacting with water to form the corresponding phenol (in this case, 2-bromo-3-fluorophenol), which is a common and significant impurity.[6]
-
Solution: Maintain a strict temperature of 0-5 °C throughout the addition of your nitrite source.[7] Use an ice/salt bath and monitor the internal reaction temperature closely. Ensure the diazonium salt solution is used immediately in the next step.
-
-
Incomplete Diazotization: Insufficient acid or sodium nitrite will result in unreacted starting material.
-
Solution: Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents). You can test for the presence of excess nitrous acid using starch-iodide paper (it will turn dark blue), which indicates the diazotization is complete.[6]
-
-
Inefficient Sandmeyer Reaction: The copper(I) bromide catalyst may be inactive, or the reaction conditions may not be optimal.
-
Solution: Use freshly prepared or high-purity CuBr. The catalyst is susceptible to air oxidation. Ensure the reaction is heated sufficiently (often to 60-100 °C) to drive the substitution to completion.
-
Q3: My reaction mixture turned dark brown or black, and I isolated a significant amount of tar-like material. What went wrong?
A: The formation of dark, polymeric tars is a classic sign of uncontrolled diazonium salt decomposition and radical side reactions.[8]
Potential Causes & Solutions:
-
Temperature Excursion: This is the most common cause. A runaway reaction can lead to rapid decomposition.
-
Solution: As mentioned, rigorous temperature control is paramount. Add the nitrite solution slowly and sub-surface to ensure rapid dispersion and prevent localized heating.[7]
-
-
Radical Coupling: The Sandmeyer reaction proceeds via a radical mechanism.[1] Uncontrolled radical reactions can lead to the formation of biaryl compounds and other polymeric materials.
-
Solution: Ensure your reagents and solvents are pure. Impurities can sometimes initiate unwanted radical pathways. Working under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidative side reactions.[9]
-
Frequently Asked Questions (FAQs) on Impurity Characterization
Q1: What is the most effective analytical workflow for identifying unknown impurities in my crude product?
A: A multi-technique approach is always recommended for unambiguous impurity identification.
Caption: Recommended workflow for impurity identification and characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first step. It separates volatile components and provides two key pieces of information: the retention time (a physical property) and the mass spectrum (related to the chemical structure). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) is a powerful diagnostic tool.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For any significant impurity (>0.1%), NMR is the gold standard for structure elucidation.[11] ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and environment.[12]
-
Isolation (if necessary): If the structure cannot be determined from the mixture, the impurity must be isolated using techniques like preparative HPLC or column chromatography before further spectroscopic analysis.[11]
Q2: How can I use ¹H NMR to specifically confirm the structure of this compound versus its isomers?
A: Each isomer will have a unique ¹H NMR spectrum due to differences in symmetry and spin-spin coupling. For this compound, you should observe three distinct signals in the aromatic region, each integrating to one proton. The key is the coupling pattern (multiplicity) and the coupling constants (J-values). The fluorine atom will couple to nearby protons, resulting in additional splitting (doublets of doublets, triplets of doublets, etc.).
| Compound | Expected ¹H NMR Aromatic Signals | Key Differentiating Features |
| This compound (Target) | 3 signals (1H each) | Complex multiplets due to H-H and H-F coupling. Expect distinct ortho, meta, and para couplings. |
| 1,3-Dibromo-2-fluorobenzene | 2 signals (1H and 2H) | A triplet (1H) and a doublet (2H) pattern due to symmetry. |
| 2,3-Dibromo-1-fluorobenzene | 3 signals (1H each) | Different chemical shifts and coupling constants compared to the target due to the different electronic environment. |
This table provides a conceptual guide. Actual spectra should be compared with reference data or predicted using simulation software. The ability of NMR to distinguish isomers is a fundamental application of the technique.[13][14][15]
Q3: My starting material, 3-fluoroaniline, is prone to oxidation and turns dark on storage. Can this affect my reaction?
A: Absolutely. The use of oxidized or impure starting materials is a primary source of impurities and low yields.[9] The amino group in anilines is susceptible to air oxidation, which can form colored, often polymeric, byproducts. These impurities can interfere with the diazotization step and carry through the entire synthesis.
Best Practices:
-
Use 3-fluoroaniline from a freshly opened bottle or purify it by distillation under reduced pressure before use.
-
Store the aniline under an inert atmosphere (nitrogen or argon) in a dark, cool place.
-
Always run a purity check (GC-MS or NMR) on your starting material if there is any doubt.
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude Reaction Mixture
This protocol provides a general method for assessing the outcome of your synthesis.
-
Sample Preparation:
-
Take a small aliquot (~1-2 mg) of your crude organic extract.
-
Dissolve it in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate). The solvent should be high purity (GC grade).
-
If the sample contains solids, filter it through a syringe filter (0.45 µm) to prevent contamination of the GC inlet.
-
-
Instrument Setup (Typical Conditions):
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating halogenated aromatics.[16]
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for your product based on its expected retention time and mass spectrum (M⁺ at m/z 252, 254, 256 with the characteristic Br₂ isotope pattern).
-
Integrate all peaks to determine the relative percentage of product, starting materials, and impurities.
-
Analyze the mass spectra of unknown peaks to hypothesize their structures (e.g., loss of Br, presence of OH for phenolic impurities).
-
References
- Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
- Reddit Community. (2022). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]
- Reddit Community. (2017). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
- Khan Academy. (n.d.). Sandmeyer reaction. [Link]
- University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Department of Chemistry. [Link]
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.).
- Al-Qadhi, M. A., & Harrad, S. (2015). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
- den Besten, C., Smink, J. J., de Vries, J., & van Bladeren, P. J. (1992).
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
- Kanao, E., Morinaga, T., Kubo, T., et al. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 464-471. [Link]
- Oakwood Chemical. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]
- Agilent Technologies. (2009).
- ATSDR. (2005). Toxicological Profile for Bromoform and Dibromochloromethane. [Link]
- Clark, J. (2023). Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS)
- Wang, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
- YouTube. (2021). Proton NMR Analysis to identify Isomers. [Link]
- Wang, Y., et al. (2019).
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Egbuna, C., et al. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
- U.S. EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). [Link]
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]
- Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- Marion, D. (2013). An Introduction to Biological NMR Spectroscopy. Molecular & Cellular Proteomics. [Link]
- Khan Academy. (n.d.).
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Scaling Up the Synthesis of 1,2-Dibromo-3-fluorobenzene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1,2-Dibromo-3-fluorobenzene. Recognizing the compound's significance as a key building block in pharmaceutical and agrochemical development, this document provides in-depth technical support, addressing common challenges encountered during scale-up. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Recommended Synthesis Workflow: A Multi-Step Approach for Regiochemical Control
Direct bromination of fluorobenzene derivatives can often lead to a mixture of isomers with close boiling points, making purification exceptionally difficult and hampering yield on a larger scale.[1][2] To circumvent this, we recommend a robust, multi-step synthesis starting from 2-bromo-6-fluoroaniline. This pathway offers superior control over the regiochemistry, ensuring a purer final product.
The proposed workflow involves three primary stages:
-
Regioselective Bromination: Introduction of a second bromine atom to 2-bromo-6-fluoroaniline.
-
Diazotization: Conversion of the resulting aniline intermediate into a diazonium salt.
-
Sandmeyer Reaction: Displacement of the diazonium group with a bromine atom to yield the target molecule.[3]
Below is a visual representation of this synthetic pathway.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
This protocol is a representative example for laboratory-scale synthesis and should be optimized for specific equipment and scale-up objectives.
| Step | Reaction | Key Reagents & Conditions | Molar Ratio (vs. SM) | Temperature | Time (approx.) |
| 1 | Bromination | 2-Bromo-6-fluoroaniline (SM), 48% HBr, 30% H₂O₂ | SM: 1, HBr: 2.5, H₂O₂: 1.1 | 70-75°C | 5-8 hours |
| 2 | Diazotization | 2,4-Dibromo-6-fluoroaniline, NaNO₂, 48% HBr | SM: 1, NaNO₂: 1.1, HBr: 3.0 | 0-5°C | 1 hour |
| 3 | Sandmeyer | Diazonium salt solution, CuBr | Diazonium: 1, CuBr: 1.2 | 60-70°C | 2 hours |
Step 1: Synthesis of 2,4-Dibromo-6-fluoroaniline
-
To a stirred solution of 2-bromo-6-fluoroaniline in aqueous hydrobromic acid (48%), heat the mixture to 70-75°C until a clear solution is obtained (typically 1-3 hours).[4][5]
-
Slowly add hydrogen peroxide (30% solution) dropwise, maintaining the temperature between 70-75°C. The reaction is exothermic; careful control of the addition rate is crucial.
-
Continue stirring at this temperature for 5-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 10-20°C. The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dibromo-6-fluoroaniline.
Step 2 & 3: Diazotization and Sandmeyer Reaction
-
Prepare a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid (48%) and heat it to 60-70°C in a separate reaction vessel equipped for gas evolution.
-
In another vessel, suspend the 2,4-dibromo-6-fluoroaniline from Step 1 in aqueous HBr. Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline suspension, ensuring the temperature never exceeds 5°C.[6] The formation of the diazonium salt is complete when the solution gives a positive test on potassium iodide-starch paper.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.[3]
-
After the addition is complete, continue to stir the mixture at 60-70°C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers sequentially with dilute HCl (to remove copper salts), 5% sodium bicarbonate solution (to neutralize acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q: My bromination (Step 1) yield is low, and I'm seeing multiple products on my GC-MS analysis. What's happening?
A: This is a classic regioselectivity issue. The primary causes are:
-
Incorrect Stoichiometry: An excess of the brominating agent (H₂O₂ in this case) can lead to over-bromination, producing tri-brominated species. Conversely, insufficient brominating agent will leave starting material unreacted.
-
Temperature Spikes: Poor temperature control can affect the selectivity of the reaction.
-
Solution:
-
Control Addition: Add the hydrogen peroxide solution slowly and sub-surface if possible to ensure localized concentration is minimized.
-
Strict Temperature Monitoring: Use a reliable thermometer and a well-controlled heating/cooling system. For larger scales, consider a reactor with a cooling jacket.
-
Analytical Monitoring: Follow the reaction closely with TLC or GC to determine the optimal reaction time and avoid the formation of side products.
-
Q: The diazotization reaction seems to be failing; the solution turns dark brown, and the final yield is very low.
A: The aryl diazonium salt is notoriously unstable at elevated temperatures.[6] A dark brown or black color often indicates decomposition.
-
Cause: The temperature of the reaction exceeded the critical 0-5°C range. The diazonium salt decomposes into a variety of byproducts, including phenols, which can couple to form dark-colored azo compounds.
-
Solution:
-
Aggressive Cooling: Use an efficient cooling bath (ice-salt or a chiller) and monitor the internal temperature of the reaction, not just the bath temperature.
-
Slow Reagent Addition: The addition of the sodium nitrite solution must be slow enough to allow the cooling system to dissipate the heat generated by this exothermic step.
-
Use Immediately: The diazonium salt should be used in the subsequent Sandmeyer step as soon as it is prepared. Do not store it.
-
Q: My Sandmeyer reaction (Step 3) is sluggish, and I'm isolating significant amounts of 3-fluoro-2,6-dibromophenol as a byproduct. Why?
A: This points to two potential issues: an inefficient catalyst or premature decomposition of the diazonium salt.
-
Cause 1 (Catalyst): The copper(I) bromide catalyst may be partially oxidized to Cu(II), which is less effective in the Sandmeyer cycle.
-
Cause 2 (Decomposition): If the diazonium salt is added to a catalyst solution that is not hot enough, or if the salt solution itself is allowed to warm up, it can react with water to form a phenol before the Sandmeyer reaction can occur.
-
Solution:
-
Use High-Quality CuBr: Use freshly prepared or commercially available high-purity CuBr. Some protocols suggest adding a small amount of copper turnings or powder to the CuBr solution to keep it in the +1 oxidation state.
-
Maintain Temperatures: Ensure the CuBr solution is at the optimal temperature (60-70°C) before beginning the addition of the diazonium salt. The cold diazonium salt solution should be added slowly to the hot catalyst solution to promote the desired reaction over decomposition.
-
Caption: Troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Sandmeyer reaction?
A1: The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[3] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, which is the thermodynamic driving force for the reaction. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst. The detection of biaryl compounds as minor byproducts supports this radical mechanism.[3]
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Q2: Are there any viable alternative routes for this synthesis?
A2: Yes, other methods exist, but they often present challenges for scaling. For example, direct electrophilic bromination of 3-fluorobromobenzene could be attempted, but controlling the regioselectivity to get the desired 1,2,3-substitution pattern is extremely difficult. Another approach could involve lithiation and subsequent quenching with a bromine source, but this requires cryogenic temperatures and strictly anhydrous conditions, which can be costly and complex to implement on a large scale. The Sandmeyer reaction, despite its multi-step nature, often proves more reliable and cost-effective for producing specific isomers in high purity.[7]
Q3: What are the most critical safety considerations for scaling up this process?
A3: Scaling up this synthesis introduces several hazards that must be rigorously controlled:
-
Bromine Handling: Bromine is highly corrosive and toxic. All transfers should be conducted in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator, is mandatory.
-
Exothermic Reactions: Both the bromination and diazotization steps are exothermic. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure. Pilot plant and production-scale reactors must have robust cooling systems and pressure relief devices.
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor must be properly vented to prevent pressure buildup.
-
Product Toxicity: this compound is a hazardous chemical.[8] Appropriate handling procedures should be in place to avoid exposure.
Q4: How can I purify the final product on a large scale?
A4: While laboratory purification might involve chromatography, this is often not feasible for large quantities. The preferred industrial method is fractional distillation under reduced pressure . Because isomers of dibromofluorobenzene can have very close boiling points, a distillation column with high theoretical plates is recommended to achieve good separation.[1] It is also crucial to ensure the crude product is thoroughly washed and neutralized before distillation, as residual acid or copper salts can catalyze decomposition at high temperatures.[9]
References
- Wikipedia. Sandmeyer reaction. [Link]
- Khan Academy. Sandmeyer reaction (video). [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents.
- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]
- PrepChem.com. Synthesis of 3-bromofluorobenzene. [Link]
- YouTube. Enjoyable synthesis of 1,3 -Dibromobenzene. [Link]
- Google Patents.
- PubChem. This compound. [Link]
- Google Patents.
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- WIPO Patentscope. 116063184 Preparation method of 2-bromo-6-fluoroaniline. [Link]
- PPRTV Library. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). [Link]
Sources
- 1. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 6. Khan Academy [khanacademy.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Grignard Formation with 1,2-Dibromo-3-fluorobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming Grignard reagents from 1,2-Dibromo-3-fluorobenzene. This particular substrate presents unique challenges due to its polyhalogenated nature and the imperative for strictly anhydrous conditions. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient reaction.
The Criticality of Anhydrous Conditions
The Grignard reagent is a potent nucleophile and a very strong base.[1][2] Its carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[3][4] If any protic solvent, such as water, is present, the Grignard reagent will be rapidly quenched through an acid-base reaction, forming the corresponding alkane (in this case, 1-bromo-2-fluorobenzene) and a magnesium hydroxide salt.[1][5][6][7][8] This side reaction is irreversible and will significantly reduce, if not completely inhibit, the formation of your desired product.[5][9] Therefore, maintaining a scrupulously dry environment is the most critical factor for success.
Troubleshooting and FAQ
This section addresses common issues encountered during the Grignard formation with this compound.
Q1: My Grignard reaction won't initiate. What are the common causes and solutions?
Failure to initiate is the most frequent problem in Grignard synthesis. The primary culprit is often an intact passivating layer of magnesium oxide (MgO) on the magnesium turnings, which prevents the metal from reacting with the aryl halide.[3][10]
-
Inactive Magnesium Surface: The magnesium turnings are coated with a layer of MgO that must be disrupted.
-
Solution 1: Mechanical Activation. In the reaction flask, under an inert atmosphere, use a glass stirring rod to crush some of the magnesium turnings.[3][11] This will expose a fresh, unoxidized surface.
-
Solution 2: Chemical Activation. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether before adding your aryl halide.[3][10][12][13] The disappearance of the iodine's purple color or the observation of ethylene bubbles from the 1,2-dibromoethane indicates magnesium activation.[3][10]
-
-
Presence of Moisture: Trace amounts of water in your glassware or solvent will prevent the reaction from starting.
-
Impure Starting Material: Impurities in the this compound can hinder the reaction.
-
Solution: Purify the starting material if its purity is questionable.
-
Q2: The reaction mixture turned cloudy, but then it turned black. What does this signify?
A cloudy or grey appearance is a positive sign, indicating the formation of the Grignard reagent.[15] However, a black color often suggests decomposition of the Grignard reagent, which can be caused by overheating or the presence of impurities.[15][16]
-
Solution: Control the reaction temperature carefully. The formation of a Grignard reagent is exothermic.[12] Add the this compound solution dropwise to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
Q3: I'm concerned about side reactions with a polyhalogenated compound. What should I look out for?
With this compound, there are two primary side reactions to be aware of:
-
Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound to form a biphenyl derivative. This is more prevalent at higher concentrations and temperatures.
-
Solution: Use dilute solutions and maintain a controlled addition rate of the aryl halide to keep its instantaneous concentration low.
-
-
Benzyne Formation: This is a significant concern with this specific substrate. The highly basic Grignard reagent can facilitate the elimination of the fluorine atom, which is ortho to one of the bromine atoms, leading to the formation of a highly reactive benzyne intermediate.[17][18] This intermediate can then undergo various reactions, leading to a mixture of products.
-
Solution: Maintain a low reaction temperature to disfavor the elimination pathway. The formation of the Grignard reagent at the C-Br bond is generally faster than the elimination of the C-F bond.
-
Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
For Grignard reactions, THF is a common and effective solvent.[4] Commercially available anhydrous THF can be used, but for highly sensitive reactions, it is best to dry it in the lab.
Materials:
-
Reagent-grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add sodium wire and a small amount of benzophenone to a flask of THF.
-
Reflux: Heat the mixture to reflux under an inert atmosphere.
-
Observation: The solution will turn a deep blue or purple color when the THF is anhydrous. This is due to the formation of the sodium benzophenone ketyl radical anion.
-
Distillation: Distill the dry THF directly into the reaction flask or a storage flask under an inert atmosphere.
| Solvent Properties | Boiling Point (°C) | Density (g/mL) | Common Drying Agents |
| Tetrahydrofuran (THF) | 66 | 0.889 | Sodium/benzophenone, Molecular Sieves (3Å)[19] |
| Diethyl Ether | 34.6 | 0.713 | Sodium/benzophenone, Calcium Hydride |
Protocol 2: Grignard Reagent Formation with this compound
This protocol outlines the setup and execution of the Grignard reaction under strictly anhydrous conditions.
Materials:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
This compound
-
Anhydrous THF
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while it is still hot and flush with a steady stream of inert gas.[20][21] Equip the flask with a magnetic stir bar.
-
Magnesium Preparation: Place the magnesium turnings in the flask.
-
Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple color of the iodine vapor disappears.[10] Allow the flask to cool to room temperature under the inert atmosphere.
-
Initial Reagent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.[15] Watch for signs of reaction: gentle bubbling, an increase in temperature (exotherm), and the formation of a cloudy, greyish solution.[10][22]
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[23]
-
Completion: After the addition is complete, if the reaction has subsided, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy grey or brownish color.
Visualizing the Workflow and Potential Pitfalls
Grignard Formation Workflow
Caption: Workflow for Grignard reagent formation.
Potential Side Reactions
Sources
- 1. psiberg.com [psiberg.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. leah4sci.com [leah4sci.com]
- 5. tutorchase.com [tutorchase.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. brainly.com [brainly.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. community.wvu.edu [community.wvu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. molan.wdfiles.com [molan.wdfiles.com]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion in 1,2-Dibromo-3-fluorobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues leading to low conversion in reactions involving 1,2-Dibromo-3-fluorobenzene. As a trifunctional substrate, its reactivity can be nuanced, but a systematic approach can resolve most experimental challenges.
Section 1: General Troubleshooting for Low Conversion
Before delving into reaction-specific issues, it's crucial to rule out universal sources of error. Low conversion is often traced back to fundamental experimental parameters.
Q1: My reaction has stalled with significant starting material remaining. What are the first things I should check?
A: Start with the three pillars of reproducible chemistry: reagent and solvent quality, and the reaction atmosphere.
-
Expert's Explanation:
-
Reagent Purity: this compound itself should be of high purity. Isomeric impurities, common in dihalobenzenes, can sometimes interfere with reactions.[1] More critically, the purity of your coupling partner (e.g., boronic acid, amine) is paramount. Boronic acids, for instance, are susceptible to decomposition via protodeboronation, especially with prolonged exposure to moisture.[2]
-
Solvent Quality: Ensure solvents are anhydrous and properly degassed. Trace amounts of water can quench sensitive reagents like Grignard reagents or intermediates in cross-coupling cycles.[3] Dissolved oxygen is a notorious poison for palladium(0) catalysts, which are essential for many cross-coupling reactions.[4][5] Inadequate degassing is a frequent cause of failed reactions.[6]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen).[5][7] This prevents the deactivation of oxygen-sensitive catalysts and reagents.[2] Ensure your Schlenk line or glovebox techniques are robust.
-
Q2: I've confirmed my reagents are pure and the system is inert, but conversion remains low. Could the reaction conditions be the problem?
A: Absolutely. Temperature, concentration, and reaction time are critical kinetic parameters that must be optimized.
-
Expert's Explanation:
-
Temperature: Many cross-coupling reactions require heating to overcome activation energy barriers, often in the range of 80-110 °C.[4][5] If your reaction is sluggish at a lower temperature, a gradual increase can significantly improve the rate. Conversely, excessively high temperatures can lead to reagent decomposition or byproduct formation.[8]
-
Concentration: Reaction kinetics are concentration-dependent. If the reaction is too dilute, the rate may be impractically slow. Consider increasing the concentration of your reactants.
-
Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS). Some reactions, especially with challenging substrates, may simply require more time to reach completion.[9]
-
Section 2: Reaction-Specific Troubleshooting
If general parameters are not the issue, the problem likely lies within the specifics of your chosen reaction.
Suzuki-Miyaura Cross-Coupling
This is one of the most common reactions for this compound. Low conversion often points to issues within the catalytic cycle.
Q3: My Suzuki-Miyaura reaction is not working. How do I troubleshoot the catalyst system and reagents?
A: The interplay between the palladium source, ligand, and base is the heart of a successful Suzuki-Miyaura coupling.
-
Expert's Explanation:
-
Catalyst & Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[4][10] For an electron-deficient system like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the rate-limiting oxidative addition step.[10][11] If a standard catalyst like Pd(PPh₃)₄ fails, switching to a more robust, modern ligand system is a primary troubleshooting step.[11][12]
-
Base Selection: The base is not merely a spectator; it is essential for the transmetalation step.[2][12] The effectiveness of a base depends on its strength and solubility. If a weak base like Na₂CO₃ is ineffective, stronger bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ should be screened.[4] Often, using an aqueous solution of the base is beneficial.
-
Boronic Acid/Ester Quality: As mentioned, boronic acids can degrade. If you suspect your boronic acid is the problem, consider using a more stable boronic ester (e.g., a pinacol ester).[2][5]
-
Troubleshooting Workflow for Suzuki-Miyaura Reactions
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
This reaction is sensitive to the choice of base and ligand, especially with potentially challenging substrates.
Q4: I'm attempting a Buchwald-Hartwig amination and facing poor conversion. What should I troubleshoot?
A: Success in Buchwald-Hartwig amination hinges on using a sufficiently strong base and a sterically demanding ligand to facilitate the catalytic cycle.
-
Expert's Explanation:
-
Base Strength: The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center.[13] For many amines, a strong base like sodium tert-butoxide (NaOt-Bu) is required.[7] Weaker bases like carbonates are often insufficient.[13][14][15][16] The choice of solvent can also influence the effective basicity.[14][15][16]
-
Ligand Choice: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands.[17] These ligands promote both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[13] If you are using older generation ligands (e.g., BINAP, DPPF), switching to a more advanced ligand may be necessary, especially for sterically hindered or electron-poor amines.[9][17]
-
Catalyst Precursor: Using a pre-formed catalyst (e.g., a G3 or G4 precatalyst) can sometimes give more reproducible results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[9]
-
Simplified Palladium Catalytic Cycles
Caption: Key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Grignard Reagent Formation
The selective formation of a Grignard reagent at one of the C-Br bonds can be challenging. Initiation is often the main hurdle.
Q5: I am trying to form a Grignard reagent from this compound, but the reaction won't start. What's going wrong?
A: The primary obstacle to Grignard formation is the passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings.[3][18] Activating the magnesium is essential for the reaction to initiate.
-
Expert's Explanation:
-
Magnesium Activation: The MgO layer prevents the magnesium from reacting with the aryl bromide.[18] This layer must be disrupted. Common activation methods include:
-
Mechanical Methods: Crushing the magnesium turnings with a glass rod to expose a fresh surface.[19]
-
Chemical Initiators: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[18][19][20][21] These highly reactive compounds will react with the magnesium, cleaning the surface and creating active sites.[18][20] The disappearance of the iodine color or the observation of ethylene bubbles from 1,2-dibromoethane are indicators of successful initiation.[18][21]
-
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by water.[3] All glassware must be rigorously dried, and anhydrous ether solvents (THF or Diethyl Ether) must be used.[21]
-
Side Reactions: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of the starting bromide.[22][23] This can be minimized by slow addition of the aryl bromide to the magnesium suspension, keeping its concentration low.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which of the two bromine atoms is more reactive in cross-coupling reactions?
The bromine atom at the 2-position (ortho to the fluorine) is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom makes the adjacent C-Br bond more electron-deficient and thus more susceptible to reaction with the electron-rich Pd(0) catalyst.[10]
FAQ 2: Can the fluorine atom be displaced during these reactions?
While C-F bonds are generally robust, under certain harsh conditions or with specific catalyst systems, C-F activation can occur. However, in standard Suzuki, Buchwald-Hartwig, or Grignard conditions, the C-Br bonds are overwhelmingly more reactive, and displacement of the fluorine is not a common side reaction.
FAQ 3: What are the recommended storage conditions for this compound?
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
FAQ 4: What are the primary safety concerns when working with this compound?
This compound is an irritant. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Section 4: Representative Experimental Protocol
Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at the more reactive 2-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- University of California, Irvine. (n.d.). The Grignard Reaction. [Link]
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (n.d.). Grignard reagent. [Link]
- Wikipedia. (n.d.).
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- PubMed. (2014).
- The Journal of Organic Chemistry. (2014).
- ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- Hartwig, J. F., et al. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 52(33), 8787-8791. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ACS Publications. (2023).
- Israeli Research Community Portal. (2012).
- ACS Publications. (2009). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. [Link]
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
- Chegg.com. (2022). Solved 7.
- ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
- ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
- ChemRxiv. (2021).
- Chegg.com. (2015). 1)
- Royal Society of Chemistry. (2015).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. community.wvu.edu [community.wvu.edu]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
Byproduct formation in the functionalization of 1,2-Dibromo-3-fluorobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the functionalization of 1,2-Dibromo-3-fluorobenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of your synthetic routes and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
The main challenges stem from the molecule's electronic and steric properties. The three adjacent halogen substituents create a complex electronic environment, influencing the reactivity of the C-Br bonds and the acidity of the aromatic protons. Key issues include:
-
Selective Functionalization: Achieving selective reaction at the C1-Br vs. the C2-Br position.
-
Benzyne Formation: The proximity of an aromatic proton to a bromine atom under basic conditions can lead to the formation of a highly reactive 3-fluoro-benzyne intermediate, resulting in regioisomeric products.[1][2][3]
-
Hydrodehalogenation: The loss of bromine or even fluorine atoms to yield partially or fully dehalogenated byproducts.[4][5][6]
-
Sluggish Reactions: Steric hindrance from the adjacent bulky bromine and fluorine atoms can sometimes impede reactions.
Q2: Which bromine atom is more susceptible to metal-halogen exchange?
Regioselective metal-halogen exchange is a critical consideration.[7] The bromine at the C2 position is flanked by another bromine and a fluorine atom, while the C1 bromine is only adjacent to the C2 bromine. The C-Br bond ortho to the fluorine (at C2) is generally more activated towards lithiation due to the inductive effect of the fluorine. However, the outcome can be highly dependent on the organometallic reagent and reaction conditions. For instance, bulky bases like t-BuLi might favor exchange at the less sterically hindered C1 position. Careful experimental validation is always recommended.
Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?
A combination of techniques is ideal for unambiguous characterization:
-
GC-MS: Excellent for identifying volatile byproducts like debrominated arenes (e.g., 1-bromo-2-fluorobenzene) and homocoupled species.
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: Indispensable for structural elucidation. ¹⁹F NMR is particularly powerful for identifying all fluorine-containing species in the mixture.[8] Long-range J(C-H) coupling constants can help unequivocally assign regioisomers.[7]
-
LC-MS: Useful for less volatile products and for getting a quick assessment of the product distribution.
Troubleshooting Guide: Metal-Halogen Exchange Reactions
Metal-halogen exchange, typically using organolithium reagents, is a common first step in functionalizing this compound. However, it is fraught with potential side reactions.
Problem 1: Low or no yield of the desired product after quenching with an electrophile. Starting material is recovered.
This is a classic issue in organolithium chemistry, often pointing to a problem with the lithiation step itself.[9][10]
Potential Causes & Solutions:
| Cause | Scientific Rationale & Explanation | Troubleshooting Steps |
| Inactive n-BuLi | n-Butyllithium degrades over time, especially with improper storage. The actual concentration can be significantly lower than stated on the bottle. | 1. Titrate your n-BuLi: Always titrate organolithium reagents before use. A fresh titration is the most reliable way to know the exact molarity. 2. Use a fresh bottle: If titration is not possible or yields are still low, open a new, sealed bottle of n-BuLi.[9] |
| Wet Glassware/Solvents | Organolithiums are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources.[11] | 1. Flame-dry all glassware: Heat all flasks, syringes, and cannulas under vacuum and cool under a stream of inert gas (Argon is preferred over Nitrogen for lithiations). 2. Use anhydrous solvents: Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl.[9] |
| Incomplete Reaction | The reaction may be too slow at -78 °C, especially if the substrate has poor solubility at that temperature. | 1. Increase the temperature: After adding the n-BuLi at -78 °C, allow the reaction to slowly warm to -40 °C or -20 °C for a period before re-cooling to add the electrophile.[10] 2. Check solubility: If the starting material is not dissolving, a different solvent system or a higher reaction temperature may be necessary. |
Diagnostic Workflow: To confirm if the lithiation is the problem, perform a D₂O quench. After the lithiation step, add heavy water (D₂O) instead of your electrophile. If the lithiation was successful, you will observe deuterium incorporation in your starting material scaffold via ¹H NMR (disappearance of a proton signal) or mass spectrometry. If you only recover the starting material, the lithiation failed.
Problem 2: A mixture of regioisomers is formed, including products not at the expected position.
This is a strong indicator of benzyne formation . The aryllithium intermediate or the strong base itself can eliminate HBr, forming 3-fluorobenzyne. The electrophile or nucleophiles in the mixture then add across the reactive "triple bond," leading to a loss of regiocontrol.[2][3]
Mechanism of Benzyne Formation and Trapping: The strong base (e.g., n-BuLi or the newly formed aryllithium) deprotonates the ring ortho to a bromine. This is followed by the elimination of LiBr to form the benzyne intermediate. A nucleophile (Nu⁻) can then attack either carbon of the strained triple bond, leading to two different anionic intermediates, which are then protonated or react with an electrophile.
Caption: Formation of regioisomers via a 3-fluorobenzyne intermediate.
Mitigation Strategies:
-
Use Lower Temperatures: Benzyne formation is often more prevalent at higher temperatures. Conduct the entire sequence at -78 °C or even lower if your equipment allows.[12]
-
Use a Halogen-Metal Exchange-Specific Reagent: Using t-BuLi instead of n-BuLi can sometimes favor the Br-Li exchange over deprotonation, as it is a bulkier but less nucleophilic base.
-
Change the Reaction Order: Add the electrophile to the reaction mixture before adding the organolithium reagent (Barbier conditions). This ensures that any aryllithium formed is trapped instantly, minimizing its chance to act as a base to form the benzyne.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds with this compound. However, side reactions can diminish yields and complicate purification.[13][14]
Problem: Significant formation of homocoupled boronic acid/ester byproduct and/or hydrodebromination of the starting material.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Explanation | Troubleshooting Steps |
| Oxygen in the Reaction | Oxygen can promote the oxidative homocoupling of the organoboron reagent (e.g., ArB(OH)₂ → Ar-Ar). | 1. Degas Rigorously: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be done by bubbling argon through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout. |
| Premature Catalyst Decomposition | The Pd(0) active catalyst can decompose or precipitate as palladium black, especially at high temperatures, leading to incomplete conversion and side reactions. | 1. Use Appropriate Ligands: Employ robust phosphine ligands (e.g., SPhos, XPhos, or dppf) that stabilize the Pd(0) center and promote the desired catalytic cycle.[15] 2. Lower the Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer period. |
| Protodeboronation/ Hydrodebromination | This is the cleavage of the C-B bond or C-Br bond and its replacement with a hydrogen from a proton source (like water in the solvent mixture). It is often base-mediated. | 1. Choose the Right Base: Use a milder base. K₂CO₃ or K₃PO₄ are often effective and less harsh than NaOH or KOH.[16] 2. Ensure Stoichiometry: Use a slight excess (1.1-1.2 eq) of the boronic acid to compensate for any protodeboronation. |
Visualizing Competing Pathways in Suzuki Coupling:
Caption: The desired Suzuki catalytic cycle versus competing side reactions.
Experimental Protocols
Protocol 1: General Procedure for Metal-Halogen Exchange and Electrophilic Quench
This protocol is a starting point and requires optimization for specific electrophiles.
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Allow to cool to room temperature under inert gas.
-
Reagents: Add this compound (1.0 eq) to the flask and dissolve in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add freshly titrated n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise at -78 °C.
-
Warm-up & Quench: After stirring for an appropriate time (highly substrate-dependent, 1-4 hours), slowly warm the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions.
- Photochemical dehalogenation and arylation reactions of polyhalogenoaromatic and polyhalogenoheteroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 1.
- Halogen - metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry. PubMed.
- Lithi
- Dehalogen
- Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros.
- Directed (ortho)
- Supporting Inform
- Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. KU Leuven.
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Halogen-metal exchange in 1,2-dibromobenzene and the possible intermediacy of 1,2-dilithiobenzene. PubMed.
- Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros.
- What is the role of halides in the reactivity of Grignard reagent? Quora.
- Ortho-lithi
- 5-Bromo-1,2,3-trifluorobenzene NMR. Magritek.
- Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene.
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- Benzyne. Chemistry LibreTexts.
- Benzyne, Arynes & Nucleophilic Arom
- Lec4 - Benzyne and Nucleophilic Arom
- Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. BenchChem.
- 1,2-Dibromobenzene(583-53-9) 1H NMR spectrum. ChemicalBook.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective — Arenberg Doctoral School [set.kuleuven.be]
- 7. Halogen - metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Dibromofluorobenzene Isomers: A Comparative Analysis for Synthetic Strategy
Abstract
Dibromofluorobenzene isomers are pivotal building blocks in the synthesis of complex organic molecules, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. The specific substitution pattern of the bromine and fluorine atoms on the benzene ring profoundly influences the molecule's physicochemical properties and, more critically, its reactivity in key synthetic transformations. This guide provides an in-depth comparison of 1,2-Dibromo-3-fluorobenzene and its constitutional isomers. We will explore their physical properties, delve into the regioselectivity of their reactions—supported by experimental data—and present detailed protocols to illustrate how these differences can be strategically exploited in drug development and chemical research.
Introduction: The Strategic Importance of Isomeric Differentiation
The six isomers of dibromofluorobenzene (C₆H₃Br₂F) represent a fascinating case study in how subtle changes in molecular architecture dictate chemical behavior. For the medicinal chemist or process scientist, selecting the correct isomer is not a trivial choice; it is a strategic decision that can dramatically alter reaction outcomes, simplify purification, and ultimately determine the feasibility of a synthetic route. The interplay between the electron-withdrawing inductive effect of the fluorine atom and the steric hindrance and reactivity of the two bromine atoms creates a unique electronic and steric landscape for each isomer. This guide will focus on elucidating these differences to empower researchers to make more informed decisions in their synthetic endeavors.
Visualization of the Dibromofluorobenzene Isomers
A clear visual representation is essential for appreciating the structural nuances among the isomers.
Figure 1: Structures of the six dibromofluorobenzene isomers.
Comparative Physicochemical Properties
The physical state, boiling point, and density of these isomers are critical parameters for reaction setup and solvent selection. The following table summarizes these key properties, highlighting the variations that arise from the different substitution patterns.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 811711-33-8 | 253.89 | Liquid or Solid | 221.1 (Predicted)[1] | 2.014 (Predicted)[2] | 1.575[1] |
| 1,2-Dibromo-4-fluorobenzene | 2369-37-1 | 253.89 | Liquid[3] | ~215-217 (Predicted) | ~2.0 (Predicted) | 1.5770-1.5810[3] |
| 1,3-Dibromo-2-fluorobenzene | 1435-54-7 | 253.89 | Solid or Liquid | ~210-215 (Predicted) | ~2.0 (Predicted) | N/A |
| 1,3-Dibromo-5-fluorobenzene | 1435-51-4 | 253.89 | Liquid | 204-206[4] | 2.018[4] | 1.577 |
| 1,4-Dibromo-2-fluorobenzene | 1435-52-5 | 253.89 | Solid | 216 | N/A (Solid) | N/A |
| 2,4-Dibromo-1-fluorobenzene | 1435-53-6 | 253.89 | Liquid | 214-216 | 2.047 | 1.583 |
Differential Reactivity: A Guide to Strategic Synthesis
The true value of these isomers lies in their differential reactivity, which can be harnessed to achieve site-selective functionalization. The electronic influence of the fluorine atom is paramount; it activates ortho and para positions to nucleophilic attack and deactivates them to electrophilic attack, while also influencing the oxidative addition rates in cross-coupling reactions.
Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorses of modern synthesis.[5][6] In polyhalogenated systems, the site of initial oxidative addition is often determined by a combination of electronic and steric factors.[5][7]
-
Electronic Control: The C-Br bond at a position that is more electron-deficient is generally more reactive towards Pd(0) oxidative addition.[7] The electron-withdrawing fluorine atom can enhance the electrophilicity of adjacent carbons.
-
Steric Hindrance: A C-Br bond flanked by two substituents will be sterically hindered, potentially slowing the rate of oxidative addition compared to a less encumbered C-Br bond.
Case Study: this compound vs. 1,2-Dibromo-4-fluorobenzene
In This compound , the C2-Br bond is ortho to the fluorine, while the C1-Br bond is meta. The strong electron-withdrawing effect of fluorine deactivates the ortho C-Br bond towards oxidative addition. Furthermore, the C1-Br bond is sterically less hindered. Consequently, cross-coupling reactions are expected to occur preferentially at the C1 position.
Conversely, in 1,2-Dibromo-4-fluorobenzene , the C1-Br bond is ortho to the fluorine, and the C2-Br bond is meta. Here, the C2-Br bond is electronically favored for oxidative addition as it is less deactivated by the fluorine. This regioselectivity allows for the sequential, site-specific introduction of different functionalities.
Figure 2: Predicted regioselectivity in Suzuki coupling.
Halogen-Metal Exchange
Lithium-halogen exchange is a powerful method for generating aryllithium species, which can then be trapped with various electrophiles.[8][9] The rate of exchange generally follows the trend I > Br > Cl, and for different C-Br bonds on the same ring, the rate is influenced by the stability of the resulting carbanion.[8][10]
The electron-withdrawing fluorine atom can stabilize an adjacent (ortho) carbanion through an inductive effect. This often leads to preferential metal-halogen exchange at the C-Br bond ortho to the fluorine.
-
1,3-Dibromo-2-fluorobenzene: Treatment with one equivalent of n-BuLi at low temperature would be expected to selectively form 3-bromo-2-fluorophenyllithium. The lithium species is stabilized by the adjacent fluorine, preventing exchange at the other bromine position.
-
1,4-Dibromo-2-fluorobenzene: Similarly, lithiation is expected to occur at the C1 position, ortho to the fluorine, yielding 4-bromo-2-fluorophenyllithium.
This predictable regioselectivity is invaluable for constructing highly substituted aromatic systems in a controlled manner.
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide a representative protocol for a regioselective Buchwald-Hartwig amination. The principles described are broadly applicable to other cross-coupling reactions.
Protocol: Regioselective Buchwald-Hartwig Amination of 1,4-Dibromo-2-fluorobenzene
This protocol aims to selectively aminate the C4 position, which is para to the fluorine and less sterically hindered than the C1 position.
Objective: To synthesize 4-bromo-2-fluoro-N-alkylaniline.
Materials:
-
1,4-Dibromo-2-fluorobenzene (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, Xantphos, and Sodium tert-butoxide.
-
Reagent Addition: Add anhydrous toluene, followed by 1,4-Dibromo-2-fluorobenzene and the desired amine via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
Causality and Justification:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich ligand like Xantphos is highly effective for C-N bond formation.[11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[12]
-
Regioselectivity Rationale: The C4-Br bond is generally more reactive in this system. While the C1-Br bond is ortho to the activating fluorine, it is also flanked by the fluorine and another bromine, creating significant steric hindrance that disfavors the approach of the bulky palladium catalyst.
Conclusion and Future Outlook
The dibromofluorobenzene isomers are far more than simple starting materials; they are versatile tools for precision synthesis. By understanding the subtle interplay of electronic and steric effects, researchers can strategically select the optimal isomer to control regioselectivity in key bond-forming reactions. The ability to predictably functionalize one C-Br bond in the presence of another opens up efficient pathways to complex molecules, including unsymmetrically substituted terphenyls and other scaffolds of high interest in drug discovery and materials science. As catalytic methods continue to evolve, the strategic application of these isomers will undoubtedly lead to even more innovative and efficient synthetic solutions.
References
- Vertex AI Search. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 1,4-Dibromo-2-fluorobenzene (CAS 1435-52-5).
- Cheméo. (n.d.). Chemical Properties of 2,4-Dibromo-1-fluorobenzene (CAS 1435-53-6).
- TSEALINE. (n.d.). 2,4-Dibromo-1-fluorobenzene CAS 1435-53-6 Manufacturers, Suppliers.
- PubChem. (n.d.). 1,4-Dibromo-2-fluorobenzene.
- PubChem. (n.d.). 2,4-Dibromo-1-fluorobenzene.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society.
- PubChem. (n.d.). 1,3-Dibromo-2-fluorobenzene.
- Chemsrc. (n.d.). 1,3-Dibromo-2-fluorobenzene | CAS#:1435-54-7.
- ResearchGate. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Royal Society of Chemistry. (2013).
- ResearchGate. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Matrix Fine Chemicals. (n.d.). 1,4-DIBROMO-2-FLUOROBEZENE | CAS 1435-52-5.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- University of Illinois IDEALS. (n.d.).
- Wikipedia. (n.d.). Metal–halogen exchange.
- ResearchGate. (n.d.). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene.
- PubChem. (n.d.). This compound.
- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- ETH Zurich. (2019). Metal-halogen exchange.
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Journal of Molecular Spectroscopy. (1966). Proton and fluorine NMR spectra of fluorobenzene.
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.
- Encyclopedia of Magnetic Resonance. (n.d.). Fluorine NMR.
Sources
- 1. echemi.com [echemi.com]
- 2. 1,2-DIBROMO-3-FLUORO-벤젠 | 811711-33-8 [m.chemicalbook.com]
- 3. 1,2-Dibromo-4-fluorobenzene, 98% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1,3-Dibromo-5-fluorobenzene CAS#: 1435-51-4 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Reactivity of C-Br Bonds in 1,2-Dibromo-3-fluorobenzene for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The ability to selectively address one reactive site over another within the same molecule opens up avenues for complex molecular architecture and the efficient construction of novel chemical entities. This guide provides an in-depth technical comparison of the reactivity of the two distinct carbon-bromine (C-Br) bonds in 1,2-dibromo-3-fluorobenzene, offering insights into how to leverage their differential reactivity in key synthetic transformations.
Introduction: The Challenge of Regioselectivity in this compound
This compound presents a fascinating case study in regioselectivity. With two bromine atoms at the C(1) and C(2) positions, differentiated by their proximity to a fluorine atom at C(3), the molecule offers two potential sites for reaction. Understanding the subtle interplay of electronic and steric factors that govern the reactivity of each C-Br bond is paramount for any synthetic campaign utilizing this versatile building block. This guide will dissect these factors and provide a framework for predicting and controlling the outcome of common cross-coupling and lithiation reactions.
Fundamental Principles Governing C-Br Bond Reactivity
The reactivity of a C-Br bond in the context of palladium-catalyzed cross-coupling reactions and metal-halogen exchange is primarily dictated by two key factors:
-
Bond Dissociation Energy (BDE): The energy required to homolytically cleave the C-Br bond. A lower BDE generally correlates with higher reactivity.
-
Electronic Effects: The electron density at the carbon atom of the C-Br bond. Electron-withdrawing substituents can influence the ease of oxidative addition to a low-valent metal center.
-
Steric Hindrance: The steric environment around the C-Br bond can impede the approach of a bulky catalyst or reagent.
In this compound, the C(1)-Br bond is ortho to the fluorine atom, while the C(2)-Br bond is meta to the fluorine and adjacent to another bromine atom. This seemingly subtle difference in positioning has profound implications for their respective reactivities.
Comparative Reactivity Analysis: C(1)-Br vs. C(2)-Br
While direct, side-by-side quantitative kinetic data for the reaction of each C-Br bond in this compound is not extensively documented in peer-reviewed literature, a strong, evidence-based inference of their relative reactivity can be drawn from established principles of physical organic chemistry and studies on analogous systems.
The C(1)-Br bond is predicted to be the more reactive of the two. This heightened reactivity is attributed to the "ortho-fluorine effect," a phenomenon where a fluorine atom significantly influences the reactivity of an adjacent position.
The "Ortho-Fluorine Effect" and Enhanced Reactivity at C(1)
The fluorine atom at C(3) exerts a powerful influence on the adjacent C(2)-H and C(1)-Br bonds. In the context of deprotonative lithiation, it is well-established that a fluorine substituent is a strong ortho-directing group, acidifying the adjacent protons.[1] This acidifying effect is due to the strong inductive electron-withdrawing nature of fluorine.
While our focus is on C-Br bond cleavage, the underlying electronic principles are analogous. The inductive effect of the ortho-fluorine atom polarizes the C(1)-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst. Furthermore, in metal-halogen exchange reactions, the fluorine atom can stabilize the resulting organometallic intermediate through coordination or inductive effects.
Studies on the regioselective halogen-metal exchange of 3-substituted 1,2-dibromoarenes have shown that the bromine atom ortho to the substituent is preferentially exchanged.[2][3] This provides strong precedent for predicting that the C(1)-Br in this compound will be more reactive in lithiation reactions.
Steric Considerations
At first glance, the C(1)-Br bond, flanked by a bromine and a fluorine atom, might appear more sterically hindered than the C(2)-Br bond, which is adjacent to a bromine and a hydrogen. However, the steric impact of a fluorine atom is relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å and bromine's 1.85 Å). In many catalytic systems, particularly with less bulky phosphine ligands, the electronic activation provided by the ortho-fluorine is expected to outweigh any minor increase in steric hindrance.
Experimental Support and Key Transformations
Based on the principles outlined above, we can predict the regiochemical outcomes of several key synthetic transformations.
Lithiation and Grignard Reagent Formation
In metal-halogen exchange reactions, such as those with n-butyllithium or isopropylmagnesium chloride, the reaction is expected to occur selectively at the C(1)-Br position. The strong ortho-directing effect of the fluorine atom makes the C(1) position the most kinetically favorable site for metalation.[1]
dot
Caption: Suzuki-Miyaura catalytic cycle highlighting the selective oxidative addition.
Experimental Protocols
While the following are generalized protocols, they serve as a robust starting point for achieving selective monofunctionalization of this compound at the C(1) position. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol for Selective Monolithiation and Quenching
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Electrophile (e.g., benzaldehyde, dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equiv) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the electrophile (1.1 equiv) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Selective Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) under a positive pressure of the inert gas.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The differential reactivity of the C(1)-Br and C(2)-Br bonds in this compound, primarily governed by the electronic influence of the ortho-fluorine atom, provides a powerful handle for selective synthetic transformations. The C(1)-Br bond is consistently predicted to be the more reactive site in both metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This understanding allows for the strategic, stepwise functionalization of this versatile building block, enabling the synthesis of complex and highly substituted aromatic compounds.
Further experimental studies involving kinetic analysis would be invaluable to quantify the reactivity difference between the two C-Br bonds. Additionally, computational studies calculating the bond dissociation energies and the activation barriers for oxidative addition for this specific molecule would provide a deeper theoretical understanding to complement the existing empirical knowledge.
References
- DiMichele, L., Menzel, K., Mills, P., Frantz, D., Nelson, T. (2006). Halogen-metal exchange of 3-substituted 1,2-dibromoarenes: The use of long-range JCH coupling constants to determine regiochemistry. Magnetic Resonance in Chemistry, 44(11), 1041-1043.
- Bettinger, H. F., & Filthaus, M. (2007). Halogen-metal exchange in 1,2-dibromobenzene and the possible intermediacy of 1,2-dilithiobenzene. The Journal of Organic Chemistry, 72(25), 9750-9752.
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
Sources
A Comparative Guide to the Cross-Coupling Reactivity of 1,2-Dibromo-3-fluorobenzene and 1,3-Dibromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise and predictable functionalization of aromatic scaffolds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the versatile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of two structurally similar yet electronically and sterically distinct building blocks: 1,2-Dibromo-3-fluorobenzene and 1,3-Dibromo-2-fluorobenzene. Understanding their differential reactivity in key cross-coupling reactions is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
The regioselectivity of cross-coupling reactions on polyhalogenated benzenes is a nuanced interplay of electronic and steric factors. The position of the fluorine atom, with its strong electron-withdrawing inductive effect, and the steric hindrance imposed by the bromine atoms, dictates the preferred site of oxidative addition to the palladium catalyst. This guide will dissect these factors, providing a framework for predicting and controlling the outcomes of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for these two isomers.
The Decisive Interplay of Steric and Electronic Effects
The regioselectivity in the cross-coupling of polyhalogenated arenes is primarily governed by the relative rates of oxidative addition at different carbon-halogen bonds.[1] This, in turn, is influenced by two key factors:
-
Electronic Effects: Electron-withdrawing substituents, such as fluorine, increase the electrophilicity of the aromatic ring and can facilitate oxidative addition at the ortho and para positions.
-
Steric Effects: The steric bulk of substituents can hinder the approach of the palladium catalyst to an adjacent carbon-halogen bond, thereby disfavoring oxidative addition at that site.[2]
In the case of our two isomers, the fluorine atom's placement dramatically alters the electronic landscape and steric environment around the two bromine atoms, leading to distinct reactivity profiles.
Comparative Analysis of Cross-Coupling Reactivity
While direct, side-by-side comparative studies under identical conditions for this compound and 1,3-Dibromo-2-fluorobenzene are not extensively documented in a single source, we can infer their reactivity based on established principles of regioselectivity in similar systems and available data on related dibromofluorobenzene isomers.[3][4]
This compound: A Sterically Influenced Reactivity
In this compound, the fluorine atom is positioned meta to both bromine atoms. Its electron-withdrawing effect will be felt at both C-Br bonds, but the steric environment is the more differentiating factor. The bromine at the C2 position is flanked by another bromine and a fluorine atom, making it significantly more sterically hindered than the bromine at the C1 position.
Therefore, in most cross-coupling reactions, we can predict that mono-functionalization will preferentially occur at the C1 position .
1,3-Dibromo-2-fluorobenzene: An Electronically Driven Selectivity
For 1,3-Dibromo-2-fluorobenzene, the fluorine atom is positioned ortho and para to the two bromine atoms. The strong electron-withdrawing effect of the fluorine atom will render the ortho and para positions more electrophilic. The bromine at the C1 position is ortho to the fluorine, while the bromine at the C3 position is also ortho to the fluorine. However, the C1 position is sterically less hindered than the C3 position, which is flanked by a bromine and a fluorine.
In this case, the electronic activation by the fluorine atom at both positions is significant. However, the slightly lower steric hindrance at C1 might favor reaction at this site. It is also plausible that under certain conditions, a mixture of mono-arylated products could be obtained.
Data Presentation: Predicted Regioselectivity and Representative Yields
The following tables summarize the predicted major mono-substituted product and representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions based on the analysis of steric and electronic effects in analogous systems. It is important to note that these are predictions and optimal conditions may vary.
Table 1: Predicted Regioselectivity in Mono-functionalization Reactions
| Starting Material | Predicted Major Product of Mono-functionalization |
| This compound | Coupling at C1 |
| 1,3-Dibromo-2-fluorobenzene | Coupling at C1 (potentially a mixture with C3) |
Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) of Mono-adduct | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85 (Predicted at C1) | [1][5] |
| 1,3-Dibromo-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90 (Predicted at C1) | [1][5] |
Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) of Mono-adduct | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~75-85 (Predicted at C1) | [6][7] |
| 1,3-Dibromo-2-fluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~70-80 (Predicted at C1) | [6][7] |
Table 4: Representative Conditions and Yields for Sonogashira Coupling
| Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) of Mono-adduct | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | ~80-90 (Predicted at C1) | [3] |
| 1,3-Dibromo-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | ~75-85 (Predicted at C1) | [3] |
Experimental Protocols
The following are generalized experimental protocols for the mono-functionalization of this compound and 1,3-dibromo-2-fluorobenzene via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol (Mono-arylation)
-
Reaction Setup: To an oven-dried Schlenk tube, add the dibromofluorobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.05 mmol, 1.05 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (Mono-amination)
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the dibromofluorobenzene (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) and the amine (1.1 mmol, 1.1 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Sonogashira Coupling Protocol (Mono-alkynylation)
-
Reaction Setup: To a Schlenk tube, add the dibromofluorobenzene (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon.
-
Reagent Addition: Add anhydrous, degassed THF (10 mL), triethylamine (2.0 mmol, 2.0 equiv.), and the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the reaction mixture at 60 °C for 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Trustworthiness and Self-Validation
The protocols provided are based on well-established conditions for cross-coupling reactions. To ensure the trustworthiness of your results, consider the following self-validating measures:
-
Control Reactions: Perform reactions with each mono-brominated fluorobenzene isomer to confirm their reactivity under the chosen conditions.
-
Analysis of Crude Reaction Mixture: Before purification, analyze the crude reaction mixture by ¹H NMR and GC-MS to determine the ratio of mono-substituted products, di-substituted products, and starting material. This will provide a clear picture of the regioselectivity and conversion.
-
Structural Confirmation: The structure of the major mono-substituted product should be unequivocally confirmed by 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC) to verify the position of the new substituent.
Mechanistic Insights
The regioselectivity of these reactions can be rationalized by considering the mechanism of the palladium-catalyzed cross-coupling cycle. The key step governing selectivity is the initial oxidative addition of the palladium(0) catalyst to one of the C-Br bonds.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
For This compound , the steric hindrance at the C2 position raises the energy of the transition state for oxidative addition at this site, making the reaction at the less hindered C1 position kinetically favored.
For 1,3-Dibromo-2-fluorobenzene , the electron-withdrawing fluorine atom activates both C-Br bonds towards oxidative addition. The selectivity will then be a subtle balance between the electronic activation and any steric differentiation between the two sites, with the less hindered C1 position likely being the preferred site of reaction.
Conclusion
The choice between this compound and 1,3-Dibromo-2-fluorobenzene as a starting material in a synthetic campaign will depend on the desired substitution pattern of the final product. By understanding the interplay of steric and electronic effects, researchers can make informed decisions to control the regioselectivity of cross-coupling reactions. The provided protocols and mechanistic insights serve as a valuable starting point for the development of robust and efficient synthetic routes to novel fluorinated aromatic compounds.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org.
- Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. - ResearchGate.
- Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements | Nuclear Magnetic Resonance Facility - Oregon State University.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents.
- Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes - PMC - NIH.
- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz - YouTube.
- Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF - ResearchGate.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate.
- The Interplay Between Steric and Electronic Effects in S(N)2 Reactions - PubMed.
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Palladium-catalyzed highly regioselective Buchwald-Hartwig amination of 5-substituted-1,2,3-triiodobenzene: Facile synthesis of 2,3-diiodinated N-arylanilines as potential anti-inflammatory candidates - OUCI.
- Steric/electronic effect-guided site-selective synthesis of di-boron embedded BN-MR-TADF molecules for narrowband high-efficienc - ChemRxiv.
- Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC - NIH.
- Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues | Request PDF - ResearchGate.
- (PDF) Steric and Electronic Effects on the Stereochemistry - Amanote Research.
- Synthesis of Oligomers via Sonogashira cross coupling followed by... - ResearchGate.
- Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF - ResearchGate.
- Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates - ResearchGate.
- A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime - MDPI.
- Regiocontrolled Suzuki—Miyaura Couplings of 3,5‐Dibromo‐2‐pyrone. | Request PDF - ResearchGate.
- Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate.
- Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing).
- Synthesis of di/tri-substituted carbazoles involving Pd-mediated Sonogashira coupling of indolyltriflates with aryl acetylenes - Organic & Biomolecular Chemistry (RSC Publishing).
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing).
- Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - RSC Publishing.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Terphenyl Synthesis: Evaluating Alternatives to 1,2-Dibromo-3-fluorobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Terphenyls, hydrocarbons consisting of a central benzene ring with two phenyl substituents, are privileged scaffolds in materials science and medicinal chemistry.[1] Their rigid, planar structure is a key component in organic light-emitting diodes (OLEDs), liquid crystals, and as precursors to advanced polymers. In drug development, the terphenyl motif is explored for its ability to mimic peptide structures and interact with biological targets.[2] The introduction of fluorine atoms onto the terphenyl core can profoundly modulate a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable.[3]
Traditionally, the synthesis of asymmetrically substituted, fluorinated terphenyls relies on the sequential cross-coupling of dihaloaromatics like 1,2-Dibromo-3-fluorobenzene. This guide provides an in-depth comparison of this benchmark method with alternative reagents and modern cross-coupling strategies. We will move beyond simple procedural lists to dissect the mechanistic rationale behind choosing a particular synthetic route, offering field-proven insights to guide your experimental design.
The Benchmark: Sequential Suzuki-Miyaura Coupling of this compound
The workhorse for constructing unsymmetrical terphenyls is the palladium-catalyzed Suzuki-Miyaura reaction.[4][5] The strategic placement of a fluorine atom ortho to two bromine atoms in this compound creates a subtle, yet exploitable, difference in their reactivity. The C-Br bond at the 2-position is sterically more hindered and electronically distinct from the C-Br bond at the 1-position. This allows for a site-selective first coupling, typically at the less hindered C-1 position, followed by a second coupling under slightly more forcing conditions to yield the desired terphenyl.[6][7]
Caption: Sequential Suzuki-Miyaura coupling workflow.
Representative Protocol: Suzuki-Miyaura Synthesis of a Fluorinated Terphenyl
-
Step 1 (First Coupling): To a degassed solution of this compound (1.0 equiv), Phenylboronic Acid (1.1 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., Toluene/EtOH/H₂O), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv).
-
Heat the reaction mixture at a moderate temperature (e.g., 80 °C) under an inert atmosphere until consumption of the starting material is observed by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the intermediate 2-bromo-3-fluoro-1,1'-biphenyl via column chromatography.
-
Step 2 (Second Coupling): Combine the purified intermediate (1.0 equiv), the second Arylboronic Acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.02 equiv) in a suitable solvent.
-
Heat the mixture at a higher temperature (e.g., 100-110 °C) until the reaction is complete.
-
Perform a final work-up and purification to yield the target terphenyl.
Beyond Suzuki: A Comparative Guide to Alternative Coupling Strategies
While reliable, the Suzuki-Miyaura coupling is not a panacea. The availability and cost of boronic acids, potential for proto-deboronation, and the need for stringent anaerobic conditions can be drawbacks. Several other palladium-catalyzed cross-coupling reactions provide powerful alternatives, each with a unique profile of reactivity, functional group tolerance, and operational complexity.
Methodology Comparison
| Coupling Reaction | Organometallic Reagent (R-M) | Key Features & Advantages | Disadvantages & Considerations |
| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)₂) | Commercially available reagents, stable to air/moisture, low toxicity, well-established.[8][9] | Base-sensitive functional groups may be problematic; potential for side reactions. |
| Stille | Organostannanes (R-SnR'₃) | Highly tolerant of various functional groups; reagents are air and moisture stable.[10] | High toxicity of tin reagents is a major drawback requiring careful handling and purification.[10][11] |
| Hiyama | Organosilanes (R-SiR'₃) | Low toxicity ("green" alternative), stable and easy-to-handle reagents.[12][13] | Requires an activator (e.g., F⁻, base) to cleave the C-Si bond.[12][14][15] |
| Negishi | Organozincs (R-ZnX) | Highly reactive , enabling difficult couplings at lower temperatures; excellent for sterically hindered substrates.[16][17] | Reagents are highly moisture and air-sensitive, often requiring in situ preparation.[16] |
| Kumada | Grignard Reagents (R-MgX) | Inexpensive and readily available reagents; highly reactive.[18][19] | Limited functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents. |
In-Depth Analysis of Key Alternatives
The Stille Coupling: Broad Scope at a Toxicological Cost
The Stille reaction couples organostannanes with organic halides and offers exceptional functional group tolerance.[10][20][11] The transmetalation step is generally facile, and the reagents are often robust. However, the high toxicity of organotin compounds is a significant barrier to its widespread use in industrial and pharmaceutical settings.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Hiyama Coupling: The Green and Stable Alternative
The Hiyama coupling utilizes organosilanes, which are significantly less toxic, more stable, and often cheaper than their tin or boron counterparts.[12][13] The primary mechanistic challenge is the cleavage of the highly stable C-Si bond. This is typically achieved by using a fluoride source (e.g., TBAF) or a strong base to form a hypervalent pentacoordinate silicon species, which is much more reactive in the transmetalation step.[12][14][15] The Hiyama-Denmark modification further refines this by using organosilanols, which can be activated by a Brønsted base, avoiding the need for fluoride and thus improving compatibility with silyl protecting groups.[21]
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv), the aryltrimethoxysilane (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a ligand (e.g., XPhos, 0.10 equiv) in a dry solvent like dioxane.
-
Activation: Add the activator, typically Tetrabutylammonium fluoride (TBAF, 1.5 equiv) as a 1M solution in THF.[13]
-
Reaction: Heat the mixture to 100 °C and monitor by LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water to remove the fluoride salts.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography. A second coupling can be performed on the isolated intermediate.
Caption: Activation of the organosilane in Hiyama coupling.
The Negishi Coupling: The High-Reactivity Option for Tough Substrates
When steric hindrance is a challenge or milder conditions are required, the Negishi coupling is often the solution.[17] Organozinc reagents are more nucleophilic than their boron or silicon counterparts, leading to faster transmetalation rates.[16] This heightened reactivity, however, comes at the cost of stability; organozinc reagents are sensitive to air and moisture and are typically prepared in situ from the corresponding organic halide and activated zinc metal.[16]
-
Organozinc Preparation: In a flame-dried flask under argon, add activated zinc dust. Add a solution of the aryl iodide or bromide (Ar¹-X, 1.1 equiv) in dry THF and heat gently to initiate the formation of the organozinc reagent (Ar¹-ZnX).
-
Coupling: In a separate flask, dissolve this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(dba)₂, 0.02 equiv) with a suitable ligand (e.g., SPhos, 0.04 equiv) in dry THF.
-
Transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature.
-
Monitor the reaction. Upon completion, quench the reaction carefully with saturated NH₄Cl solution.
-
Work-up and Purification: Perform a standard aqueous work-up, extraction, and purification by column chromatography.
Conclusion and Recommendations
The synthesis of fluorinated terphenyls is a critical capability for chemists in materials and pharmaceutical R&D. While the sequential Suzuki-Miyaura coupling of this compound remains a valid and robust benchmark, a modern synthetic chemist must be equipped with alternatives.
-
For green chemistry initiatives and to avoid the toxicity of tin, the Hiyama coupling is an outstanding choice, offering stable, easy-to-handle reagents with the primary consideration being the selection of an appropriate activator.[12][13]
-
For kinetically challenging or sterically hindered couplings where other methods fail, the enhanced reactivity of organozinc reagents makes the Negishi coupling the method of choice, provided the necessary anhydrous and anaerobic conditions can be maintained.[16][17]
-
The Stille coupling remains relevant for its broad functional group tolerance but should be reserved for situations where its toxicological profile can be safely managed.[10][11]
-
The Kumada coupling is a cost-effective option for simple substrates lacking sensitive functional groups.
The optimal choice of reagent and methodology is not universal but depends on a careful analysis of the substrate's functional groups, steric demands, project budget, and environmental, health, and safety (EHS) considerations. By understanding the mechanistic nuances and practical requirements of each of these powerful C-C bond-forming reactions, researchers can design more efficient, robust, and safer syntheses for the next generation of advanced materials and therapeutics.
References
- Hiyama Coupling - Organic Chemistry Portal. [Link]
- Hiyama coupling - Wikipedia. [Link]
- Dascalu, I. A., Isac, D. L., Shova, S., & Balan-Porcarasu, M. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure, 1266, 133474.
- Stille reaction - Wikipedia. [Link]
- Request PDF: Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes - ResearchG
- Sharma, S., et al. (2021).
- DeLano, J., et al. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 13(21), 5824–5827.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed. [Link]
- Request PDF: Synthesis of Terphenyls - ResearchG
- Request PDF: Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction - ResearchG
- Stille Coupling - Chemistry LibreTexts. [Link]
- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. [Link]
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - Michigan St
- Ayinla, J. I., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5233-5259.
- Negishi Coupling - Organic Chemistry Portal. [Link]
- Stille Coupling - Organic Chemistry Portal. [Link]
- Greener Approaches to Cross-Coupling - Royal Society of Chemistry. [Link]
- Székely, A., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562–2575.
- Palladium Cross-Coupling - COSyS. [Link]
- Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 12(9), 1436–1438.
- Sonogashira Coupling - Chemistry LibreTexts. [Link]
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Request PDF: FeCl3/PPh3-Catalyzed Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes - ResearchG
- Request PDF: Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions - ResearchG
- Rottländer, M., & Knochel, P. (1996). Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. The Journal of Organic Chemistry, 61(5), 1873–1876.
- Székely, A., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562–2575.
- Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing). [Link]
- Dreher, S. D., et al. (2008). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 130(29), 9257–9259.
- Request PDF: Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Terphenyl - Wikipedia. [Link]
- Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchG
- Sonogashira coupling in natural product synthesis - ResearchG
- General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions - ResearchG
- Request PDF: Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation - ResearchG
- Boyle, G. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6656–6671.
- Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes - Organic Chemistry Portal. [Link]
- Request PDF: Synthesis of Functionalizedo-,m-, andp-Terphenyl Derivatives by Consecutive Cross-Coupling Reactions of Triazene-Substituted Arylboronic Esters - ResearchG
- Iron(III) Catalyzed Coupling of Aryl Halides: Synthesis of Terphenyl and Biphenyl Derivatives - Bangladesh Journals Online. [Link]
Sources
- 1. Terphenyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. o-Terphenyl | 84-15-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Hiyama Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Hiyama coupling - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Differentiating Dibromofluorobenzene Isomers: A Spectroscopic Approach
Abstract
The precise identification of constitutional isomers is a critical challenge in chemical synthesis, drug development, and materials science. Halogenated aromatic compounds, specifically dibromofluorobenzenes, serve as versatile building blocks, yet their isomeric ambiguity can lead to significant downstream consequences in reaction pathways and final product efficacy. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of three key isomers: 1,2-Dibromo-3-fluorobenzene, 1,2-Dibromo-4-fluorobenzene, and 1,3-Dibromo-5-fluorobenzene. By leveraging the unique sensitivities of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a multi-faceted analytical workflow. This document details the experimental protocols, presents comparative data, and offers in-depth analysis grounded in spectroscopic principles to empower researchers with a robust methodology for isomer verification.
Introduction: The Challenge of Isomeric Purity
Dibromofluorobenzene isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern on the benzene ring dictates the molecule's electronic properties, steric hindrance, and subsequent reactivity. An incorrect isomer in a synthesis can lead to failed reactions, impure products, and misleading biological data. While chromatographic methods can achieve separation, spectroscopic techniques offer definitive structural confirmation. This guide focuses on interpreting the distinct spectral signatures of three commercially available isomers to provide a reliable and efficient identification strategy.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols for each analytical technique are essential. The following outlines the methodologies used to acquire the comparative data presented in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the dibromofluorobenzene isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra manually.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Apply a single drop of the neat liquid or a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry (MS) Protocol
-
Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40–350 m/z.
-
Source Temperature: 230°C.
-
Results and Discussion: A Comparative Analysis
The structural differences between the three isomers, though subtle, manifest as highly diagnostic variations in their respective spectra.
¹H NMR Spectroscopy: The Power of Splitting Patterns
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The number of unique proton environments, their chemical shifts, and, most importantly, their coupling patterns (both H-H and H-F) provide a definitive fingerprint for each molecule. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[1]
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Structure | Proton Signals | δ (ppm), Multiplicity, J (Hz) |
| This compound | ![]() | 3 | H4: ~7.4 (ddd, J ≈ 8.2, 7.5, 1.5)H5: ~7.1 (t, J ≈ 8.0)H6: ~7.2 (ddd, J ≈ 8.0, 4.5, 1.5) |
| 1,2-Dibromo-4-fluorobenzene | ![]() | 3 | H3: ~7.7 (dd, J ≈ 8.8, 5.0)H5: ~7.2 (ddd, J ≈ 8.8, 8.8, 2.5)H6: ~7.0 (dd, J ≈ 8.8, 2.5) |
| 1,3-Dibromo-5-fluorobenzene | ![]() | 2 | H2/H6: ~7.4 (d, J(H,F) ≈ 5.5)H4: ~7.2 (t, J(H,F) ≈ 8.0) |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The patterns are the key identifiers.
Analysis:
-
1,3-Dibromo-5-fluorobenzene: This isomer is immediately identifiable due to its high symmetry (C₂ᵥ). This symmetry results in only two distinct proton signals. The protons at positions 2 and 6 are equivalent and appear as a doublet due to coupling with the fluorine atom (meta H-F coupling, ~5.5 Hz). The single proton at position 4 appears as a triplet, also due to coupling with two equivalent fluorine atoms on either side, though this is a simplification and it's more accurately a triplet due to coupling with the two equivalent ortho fluorine atoms. This simplified spectrum is a stark contrast to the other two isomers.[2]
-
This compound: This molecule lacks symmetry, giving rise to three distinct proton signals in the aromatic region. The spectrum is complex due to multiple H-H and H-F couplings. Each proton is coupled to its neighboring protons and to the fluorine atom, resulting in complex multiplets (e.g., doublet of doublet of doublets). Protons ortho, meta, and para to the fluorine atom will exhibit different H-F coupling constants, which aids in assignment.
-
1,2-Dibromo-4-fluorobenzene: Like the 3-fluoro isomer, this compound also shows three unique proton signals. However, the substitution pattern creates a more readily interpretable spectrum. H3 is ortho to the fluorine and shows a characteristic doublet of doublets from coupling to H5 (para H-H, small) and the fluorine atom (ortho H-F, large). H5 is coupled to H6 (ortho H-H), H3 (para H-H), and the fluorine atom (meta H-F), resulting in a complex multiplet. H6 is coupled to H5 (ortho H-H) and the fluorine atom (para H-F, small).[3]
The logical workflow for identification using ¹H NMR is visualized below.
Caption: A decision tree for isomer identification based on ¹H NMR spectra.
¹³C NMR Spectroscopy: Leveraging Symmetry and C-F Coupling
Carbon NMR provides complementary information, primarily through the number of signals and the magnitude of carbon-fluorine coupling constants (JCF), which can span over 250 Hz for direct ¹JCF coupling. Aromatic carbons typically appear in the 110-150 ppm range.[1]
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
| Isomer | Structure | Carbon Signals | Key Features |
| This compound | ![]() | 6 | 6 unique signals. C3 shows large ¹JCF (~250 Hz). C2/C4 show ²JCF (~20 Hz). |
| 1,2-Dibromo-4-fluorobenzene | ![]() | 6 | 6 unique signals. C4 shows large ¹JCF (~250 Hz). C3/C5 show ²JCF (~25 Hz). |
| 1,3-Dibromo-5-fluorobenzene | ![]() | 4 | 4 unique signals due to symmetry. C5 shows large ¹JCF (~250 Hz). C4/C6 show ²JCF (~20 Hz). C1/C3 are equivalent. C2 is unique. |
Analysis:
-
Number of Signals: The most immediate differentiator is the number of aromatic carbon signals. The highly symmetric 1,3-Dibromo-5-fluorobenzene displays only 4 signals, whereas the two less symmetric isomers each show 6 signals.[4] This provides a rapid method for identifying the C₂ᵥ symmetric isomer.
-
C-F Coupling: For all isomers, the carbon atom directly bonded to the fluorine will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-260 Hz). The carbons ortho to the fluorine will also be doublets with a significant coupling constant (²JCF ≈ 20-25 Hz). While differentiating between the 1,2-dibromo-3-fluoro and 1,2-dibromo-4-fluoro isomers on ¹³C data alone is challenging without advanced 2D NMR techniques (like HMBC), the combination with ¹H NMR data makes the assignment definitive.
Infrared (IR) Spectroscopy: Fingerprinting Substitution Patterns
IR spectroscopy provides information about the vibrational modes of the molecule. While the C-Br and C-F stretching vibrations are present, the most diagnostic region for these isomers is the C-H out-of-plane (OOP) bending region from 900-650 cm⁻¹. The pattern of absorption bands in this region is highly characteristic of the benzene ring substitution pattern.
Table 3: Key Differentiating IR Absorptions (cm⁻¹)
| Isomer | C-F Stretch | Aromatic C-H Out-of-Plane Bending |
| This compound | ~1250-1200 | Strong bands characteristic of 1,2,3-trisubstitution. |
| 1,2-Dibromo-4-fluorobenzene | ~1240-1190 | Strong bands characteristic of 1,2,4-trisubstitution.[5] |
| 1,3-Dibromo-5-fluorobenzene | ~1270-1220 | Strong bands characteristic of 1,3,5-trisubstitution.[6] |
Analysis: The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations.
-
1,2,3-trisubstituted rings (like this compound) typically show a strong band around 780-740 cm⁻¹.
-
1,2,4-trisubstituted rings (like 1,2-Dibromo-4-fluorobenzene) often exhibit a strong band in the 880-800 cm⁻¹ range.[5]
-
1,3,5-trisubstituted rings (like 1,3-Dibromo-5-fluorobenzene) have a very characteristic pattern with strong bands around 880-830 cm⁻¹ and 730-670 cm⁻¹.[6]
While not as definitive as NMR, these patterns provide excellent corroborating evidence for the structure.
Mass Spectrometry: The Isotopic Signature
Mass spectrometry provides the molecular weight and information about fragmentation. For these isomers, the key feature is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
Analysis: All three isomers have the same molecular formula (C₆H₃Br₂F) and molecular weight (253.89 g/mol ). In an EI-MS spectrum, they will all exhibit a characteristic cluster of peaks for the molecular ion (M⁺) due to the two bromine atoms.
-
M⁺ peak: Contains two ⁷⁹Br isotopes.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4 peak: Contains two ⁸¹Br isotopes.
The expected intensity ratio for this cluster will be approximately 1:2:1 .[7] The observation of this pattern confirms the presence of two bromine atoms in the molecule. While the fragmentation patterns (loss of Br, F, HBr) might show minor intensity differences between the isomers, these are generally not reliable enough for unambiguous identification compared to the clarity provided by NMR.
Caption: General experimental workflow for spectroscopic identification.
Conclusion
The unambiguous identification of this compound, 1,2-Dibromo-4-fluorobenzene, and 1,3-Dibromo-5-fluorobenzene is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H NMR is the most decisive single technique, with the number of signals and unique splitting patterns providing a definitive fingerprint for each isomer.
-
¹³C NMR serves as a powerful confirmation tool, rapidly identifying the highly symmetric 1,3-Dibromo-5-fluorobenzene by its reduced number of signals.
-
IR Spectroscopy offers corroborating evidence through characteristic C-H out-of-plane bending vibrations tied to the ring substitution pattern.
-
Mass Spectrometry confirms the elemental composition, specifically the presence of two bromine atoms, via the classic 1:2:1 isotopic cluster.
By integrating these orthogonal datasets, researchers can confidently verify the structure of their dibromofluorobenzene isomers, ensuring the integrity of their synthetic and developmental workflows.
References
- AIP Publishing. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- JoVE. (2026). Video: NMR Spectroscopy of Aromatic Compounds.
- NIST Chemistry WebBook. (n.d.). 2,4-Dibromo-1-fluorobenzene.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
Sources
- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 2. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 1H NMR [m.chemicalbook.com]
- 3. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]
- 5. 2,4-Dibromo-1-fluorobenzene [webbook.nist.gov]
- 6. 1,3-Dibromo-5-fluorobenzene(1435-51-4) IR Spectrum [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
A Senior Scientist’s Guide to Predicting the Reactivity of 1,2-Dibromo-3-fluorobenzene: A Computational Approach
In the landscape of pharmaceutical and materials science, polyhalogenated aromatic compounds are invaluable building blocks. Their regioselective functionalization, however, presents a significant synthetic challenge. 1,2-Dibromo-3-fluorobenzene is a prime example of this complexity; its reactivity is governed by a delicate interplay of inductive and resonance effects from three distinct halogen substituents. Predicting the outcome of a reaction with this substrate is non-trivial. Will a nucleophile displace a bromide, and if so, which one? Could the molecule undergo a "halogen dance" rearrangement under basic conditions? Or will a metal catalyst preferentially insert into one of the two C-Br bonds?
This guide provides a comparative framework for answering these questions using computational analysis. We will move beyond simple electronic rules and employ Density Functional Theory (DFT) to build a quantitative, predictive model of reactivity. Our approach is grounded in the principle of self-validation: each computational step is designed to provide a clear, verifiable prediction that can guide and rationalize experimental efforts. We will explore the primary reaction pathways—Nucleophilic Aromatic Substitution, Halogen Dance, and Palladium-Catalyzed Cross-Coupling—and demonstrate how to computationally derive the data needed to compare their feasibility.
Pillar 1: The Theoretical Foundation & Initial Reactivity Assessment
Before simulating full reaction pathways, a low-cost computational assessment of the ground-state molecule can provide profound insights into its intrinsic reactivity. The choice of computational method is critical. For systems like this, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost. Specifically, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) has been shown to provide reliable geometries and electronic properties for substituted benzenes.[1][2][3]
Initial Analysis Workflow:
Caption: Competing SNAr pathways for nucleophilic attack at C1 vs. C2.
Predicted Outcome & Rationale: The fluorine at C3 and the bromine at C1 both exert a strong inductive electron-withdrawing effect. This effect will be most pronounced at the adjacent C2 position. Therefore, we predict that the Meisenheimer complex resulting from attack at C2 will be better stabilized. This increased stability should translate to a lower activation energy for the C2-attack pathway, making it the kinetically favored process. The fluorine's ability to stabilize an adjacent negative charge is a key factor in SNAr reactions. [4]
| Reaction Pathway | Predicted ΔG‡ (kcal/mol) | Predicted ΔG_rxn (kcal/mol) | Favored? |
|---|---|---|---|
| SNAr at C1 (ortho to F) | Higher | Exergonic | No |
| SNAr at C2 (ortho to F, Br) | Lower | Exergonic | Yes |
Pathway B: Halogen Dance Reaction
Under strongly basic conditions (e.g., using LDA), polyhalogenated aromatics can undergo a "halogen dance," where a halogen migrates to a different position on the ring via a series of deprotonation and halogen-metal exchange steps. [5][6]For this compound, the most likely proton to be abstracted is at C4, which is flanked by fluorine and bromine. This could initiate a migration of the C2-bromine to the newly formed carbanionic center at C4.
Computational Protocol for Halogen Dance:
-
Model Deprotonation: Optimize the structure of the arylanion formed by deprotonation at C4, C5, and C6. Compare their relative energies to determine the most stable anion (most acidic proton).
-
Model the Rearrangement: Propose an intramolecular or intermolecular mechanism for bromine migration. For an intramolecular path, locate the transition state for the bromine shift from C2 to C4.
-
Calculate Energy Barrier: Compute the Gibbs free energy of the initial arylanion and the transition state for migration to determine the activation energy.
Predicted Outcome & Rationale: The acidity of the ring protons is enhanced by the inductive effects of the halogens. The proton at C4 is ortho to the C3-fluorine and meta to the C2-bromine, while the C6 proton is ortho to the C1-bromine. Due to fluorine's superior inductive effect, the C4 proton is likely the most acidic. Deprotonation here would create an aryllithium intermediate. The subsequent bromine migration is a complex process, but its feasibility can be assessed by the calculated activation barrier. [7]This pathway competes with SNAr and is highly dependent on the use of a very strong, non-nucleophilic base.
Pathway C: Palladium-Catalyzed Cross-Coupling
Reactions like Suzuki or Buchwald-Hartwig couplings involve the oxidative addition of a palladium(0) catalyst into a carbon-halogen bond. A critical question for this compound is the relative reactivity of the C1-Br and C2-Br bonds toward a Pd(0) complex.
Computational Protocol for Oxidative Addition:
-
Model Reactants: Optimize the geometry of this compound and a model Pd(0) catalyst (e.g., Pd(PH₃)₂).
-
Locate Transition States: Perform a transition state search for the oxidative addition of the Pd(0) catalyst into the C1-Br bond and the C2-Br bond, respectively.
-
Validate and Calculate Barriers: Validate each TS via frequency calculation and compute the Gibbs free energy of activation (ΔG‡) for both pathways.
Predicted Outcome & Rationale: The rate of oxidative addition is influenced by both steric and electronic factors.
-
Sterics: The C1-Br bond is less sterically hindered than the C2-Br bond, which is flanked by both a bromine and a fluorine atom. This would favor addition at C1.
-
Electronics: The C-Br bond with the lower electron density (more electrophilic carbon) is often more reactive. The strong electron-withdrawing fluorine at C3 will significantly lower the electron density at the ortho C2 position.
This creates a competing situation. While sterics favor C1, electronics favor C2. Computational analysis is essential to determine which factor dominates. The calculated activation energies will provide a quantitative comparison. Often in such systems, the electronic effect is the deciding factor, suggesting a preference for oxidative addition at the more electron-deficient C2-Br bond. [8][9]
| Reaction Pathway | Steric Factor | Electronic Factor | Predicted ΔG‡ (kcal/mol) | Favored? |
|---|---|---|---|---|
| Pd(0) Addition at C1-Br | Less Hindered | Less Electron-Deficient | Higher | No |
| Pd(0) Addition at C2-Br | More Hindered | More Electron-Deficient | Lower | Yes |
Synthesis and Conclusion
This computational guide provides a robust framework for dissecting the complex reactivity of this compound. By systematically calculating the activation barriers for the rate-determining steps of each potential reaction, we can generate a data-driven comparison to predict the most likely outcome under specific conditions.
-
For nucleophilic substitution , calculations predict a strong preference for attack at the C2 position , driven by the superior stabilization of the Meisenheimer intermediate by the adjacent fluorine and bromine atoms.
-
For metal-catalyzed cross-coupling , the oxidative addition step is also predicted to favor the C2-Br bond , where the carbon center is rendered more electrophilic by the ortho-fluorine substituent.
-
A halogen dance is a more niche reaction, only likely to occur in the presence of a strong, non-nucleophilic base, and would likely be initiated by deprotonation at the most acidic C4 position.
This analysis demonstrates that computational chemistry is not merely a theoretical exercise but a powerful predictive tool for the modern scientist. It allows for the rational design of synthetic strategies, saving significant time and resources by focusing experimental efforts on the most promising pathways. The protocols described herein are self-validating and provide a clear, logical basis for understanding and manipulating the reactivity of complex aromatic systems.
References
- Abraham, R. J., et al. (2010). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry.
- Turan, E., et al. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of Molecular Modeling.
- Wikipedia contributors. (2023). Halogen dance rearrangement. Wikipedia, The Free Encyclopedia.
- Ahmad, S., et al. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. Molecules.
- Zhu Group, CUHK-Shenzhen. DFT calculations. Zhu Group Website.
- Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education.
- Mongin, F., & Quéguiner, G. (2006). Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. Chemistry - A European Journal.
- Ito, Y., et al. (2020). Plausible reaction pathway of the halogen dance of 1,2,3‐tribromobenzene. ResearchGate.
- Kadian, N. (2015). Nucleophilic aromatic substitution. SlideShare.
- Danton, M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Okano, K., & Mori, A. (2024). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. Kobe University Repository.
- Duan, X.-F., & Zhang, Z.-B. (2005). Recent Progress of Halogen-Dance Reactions in Heterocycles. HETEROCYCLES.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
- LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- ResearchGate. (2017). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.
- Eliwa, E. M., et al. (2024). Transition metal-catalyzed C(sp2/sp3)–H α-fluoroalkenylation from gem-(bromo/di)fluoroalkenes to monofluoroalkenes: scope, mechanisms, and synthetic applications. Organic & Biomolecular Chemistry.
Sources
- 1. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Chemist's Compass: A Comparative Guide to Catalyst Performance in 1,2-Dibromo-3-fluorobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and materials science, the precise functionalization of complex aromatic scaffolds is paramount. 1,2-Dibromo-3-fluorobenzene stands as a versatile building block, offering multiple reaction sites for the strategic construction of novel molecular architectures. However, the presence of two ortho-disposed bromine atoms and a fluorine substituent presents a significant challenge in achieving selective C-C and C-N bond formation. The choice of catalyst is not merely a matter of promoting a reaction; it is the critical determinant of yield, regioselectivity, and ultimately, the viability of a synthetic route.
This guide provides a comprehensive, data-driven comparison of catalyst systems for the cross-coupling of this compound. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower researchers in making informed decisions. Every recommendation is grounded in experimental evidence and authoritative literature, ensuring the trustworthiness and reproducibility of the described methods.
The Selectivity Challenge: A Tale of Two Bromines
The primary hurdle in the coupling of this compound is controlling which C-Br bond reacts. The C-Br bond at the 2-position is flanked by a bromine and a fluorine atom, while the C-Br bond at the 1-position is adjacent to a bromine and a hydrogen. These subtle electronic and steric differences can be exploited by the careful selection of a catalyst system, particularly the ligand, to direct the reaction to a specific site.
Comparative Performance of Leading Catalyst Systems
The following tables summarize the performance of various palladium-based catalyst systems in key cross-coupling reactions. While specific data for this compound is limited in publicly accessible literature, the data presented for structurally similar polyhalogenated benzenes provides a strong predictive framework for catalyst performance.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For polyhalogenated substrates, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity.
| Catalyst System (Precatalyst/Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations | Reference |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | High yield for a related nitro-substituted dibromobenzene, suggesting efficacy for electron-deficient systems.[1] | |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | A classic catalyst, often effective but may require longer reaction times.[1] | |
| PEPPSI-IPr | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | N-Heterocyclic carbene (NHC) ligand shows excellent activity and short reaction times.[1] |
Table 2: Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. For this compound, achieving mono-amination is a key challenge.
| Catalyst System (Precatalyst/Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations | Reference |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 18 | 92 | XPhos is a highly effective ligand for amination of challenging aryl bromides.[2] | |
| Pd(OAc)₂ / BINAP | Aniline | NaOtBu | Toluene | 100 | 24 | 75-85 | A well-established system, though potentially requiring longer reaction times.[3] | |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | Diphenylamine | NaOtBu | Toluene | Reflux | 16 | 65 | Effective for less nucleophilic amines.[4] |
Table 3: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to alkynylated aromatics. The use of a copper co-catalyst is typical, though copper-free methods are emerging.
| Catalyst System (Precatalyst/Ligand/Co-catalyst) | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 65 | 4 | 90 | Standard conditions, generally reliable for a range of substrates.[5] | |
| Pd(OAc)₂ / DPPE / CuI | Terminal Alkyne | K₃PO₄ | THF | 60 | 6 | High | DPPE as a bidentate phosphine ligand can enhance catalytic activity.[6] | |
| Pd₂(dba)₃ / TFP | Terminal Alkyne | Et₃N | THF | RT | 12 | High | Tris(2-furyl)phosphine (TFP) as a ligand can promote efficient coupling.[6] |
Table 4: Heck Coupling
The Heck reaction enables the vinylation of aryl halides. Regioselectivity in the context of this compound will be a key consideration.
| Catalyst System (Precatalyst/Ligand) | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations | Reference |
| Pd(OAc)₂ | Methyl acrylate | Et₃N | DMF | 100 | 24 | 85 | A simple, ligandless system that can be effective for activated aryl halides.[7] | |
| Pd(OAc)₂ / P(o-tolyl)₃ | Styrene | Et₃N | Acetonitrile | 80 | 16 | 90 | The use of a phosphine ligand often improves yields and reaction times. | |
| Herrmann's Catalyst | n-Butyl acrylate | NaOAc | NMP | 140 | 4 | 95 | A highly active palladacycle catalyst suitable for less reactive bromides. |
The "Why": Mechanistic Insights into Catalyst Selection
The choice of catalyst and ligand is not arbitrary; it is a strategic decision based on fundamental organometallic principles. The catalytic cycle for most cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.
The Role of the Ligand
The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle.
-
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P): These ligands accelerate both oxidative addition and reductive elimination. The bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is often the active catalyst. The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the cleavage of the C-Br bond in the oxidative addition step.
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr): NHCs are strong σ-donors and form very stable bonds with palladium. This stability can lead to highly active and long-lived catalysts, often allowing for lower catalyst loadings and shorter reaction times.[8]
-
Bidentate phosphine ligands (e.g., BINAP, DPPF): These ligands chelate to the palladium center, creating a more defined and stable catalytic species. This can be advantageous in preventing catalyst decomposition and can influence selectivity.[9]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols for Catalyst Benchmarking
To ensure a fair and accurate comparison of catalyst performance, it is essential to employ a standardized experimental protocol. The following protocols are provided as a starting point for benchmarking catalysts for the coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (2.0 equivalents).
-
Add this compound (1.0 equivalent) and the boronic acid (1.1 equivalents).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.4 equivalents for mono-amination).
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents for mono-amination).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Caption: A standardized workflow for benchmarking catalyst performance.
Conclusion and Future Outlook
The selective coupling of this compound is a challenging yet rewarding endeavor. While a universally "best" catalyst remains elusive, this guide provides a framework for rational catalyst selection based on the desired transformation and an understanding of the underlying mechanistic principles. The data presented for related polyhalogenated systems strongly suggests that catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes will offer the highest performance in terms of yield and selectivity.
Future advancements in this field will likely focus on the development of even more selective and active catalyst systems, perhaps leveraging non-precious metal catalysts or novel ligand architectures. The continued exploration of reaction conditions, including the use of flow chemistry and high-throughput experimentation, will undoubtedly accelerate the discovery of optimal protocols for the coupling of this and other challenging substrates. By adhering to rigorous benchmarking practices and a deep understanding of catalytic principles, the synthetic chemistry community can continue to push the boundaries of what is possible in the construction of complex molecules.
References
- Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10145-10206. [Link]
- Palani, V., Perea, M. A., & Hartwig, J. F. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10145-10206. [Link]
- Biswas, S., & Hartwig, J. F. (2018). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society, 140(40), 12891-12900. [Link]
- Request PDF. (n.d.).
- Knapp, D. M., & Hartwig, J. F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2647-2681. [Link]
- Wikipedia. (2023).
- Plenio, H., & Fleck, T. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(4), 1083-1093. [Link]
- Organic Chemistry Research. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(1), 1-28. [Link]
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- Request PDF. (n.d.).
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- SciSpace. (n.d.). Polyoxometalate-based N-heterocyclic carbene (NHC)
- MDPI. (2022). Recent Progress in Pd-Catalyzed Tandem Processes.
- National Institutes of Health. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 114(17), 8997-9051. [Link]
- Royal Society of Chemistry. (2021). Light opens a new window for N-heterocyclic carbene catalysis. Chemical Science, 12(24), 8286-8303. [Link]
- Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
- Request PDF. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 70(42), 7799-7805. [Link]
- Wiley Online Library. (2022). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(71), e202202421. [Link]
- National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2202. [Link]
- ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). [Link]
- ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using... | Download Table. [Link]
- Request PDF. (n.d.).
- Lopp, M., et al. (2008). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 49(48), 6847-6850. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- Royal Society of Chemistry. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(30), 10293-10299. [Link]
- Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
- National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-chlorobenzene.
- MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(11), 3326. [Link]
- Royal Society of Chemistry. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic & Biomolecular Chemistry, 20(20), 4155-4159. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. scispace.com [scispace.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. kbfi.ee [kbfi.ee]
- 6. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemres.org [orgchemres.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Regioselective Lithiation of 1,2-Dibromo-3-fluorobenzene: A Comparative Study of Common Reagents
Introduction: Unlocking the Synthetic Potential of 1,2-Dibromo-3-fluorobenzene
In the landscape of medicinal and materials chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound stands as a versatile building block, offering multiple sites for synthetic elaboration.[1] The introduction of an organometallic handle, specifically through lithiation, transforms this relatively inert arene into a potent nucleophile, ready to engage with a wide array of electrophiles. However, the presence of three distinct halogen atoms and three aromatic protons presents a significant challenge in regioselectivity. The outcome of the lithiation is not predetermined and is critically dependent on the choice of the lithiating agent and the reaction conditions.
This guide provides an in-depth comparative analysis of common lithiation reagents for this compound. We will move beyond simple protocols to explore the underlying mechanistic principles that govern the reaction's regioselectivity. By understanding the causality behind experimental choices, researchers can make informed decisions to achieve their desired synthetic outcomes, whether through lithium-halogen exchange or directed ortho-metalation.
Mechanistic Crossroads: Halogen Exchange vs. Directed ortho-Metalation
The lithiation of this compound can proceed via two primary, competing pathways. The choice of reagent is the deciding factor that directs the reaction down one path over the other.
-
Lithium-Halogen Exchange: This is a rapid, kinetically controlled reaction where an organolithium reagent swaps its lithium atom for a halogen on the aromatic ring.[2] The rate of exchange is heavily influenced by the halogen, following the general trend of I > Br > Cl.[2][3] For this compound, both bromine atoms are candidates for this exchange. The stability of the resulting carbanion also plays a crucial role.[2]
-
Directed ortho-Metalation (DoM): In this pathway, a substituent on the ring, known as a Directed Metalation Group (DMG), coordinates to the lithium reagent, thereby directing the deprotonation of a proton at the ortho position.[4][5][6] Fluorine is recognized as a moderate DMG, capable of directing lithiation to an adjacent position.[5][7] In our substrate, the fluorine atom at C3 can direct the abstraction of the proton at the C4 position.
The interplay between these two mechanisms is what makes this substrate particularly interesting and challenging.
Caption: Competing pathways for the lithiation of this compound.
Comparative Analysis of Lithiation Reagents
The choice of lithiating agent is the most critical variable in determining the regiochemical outcome. The basicity, steric bulk, and inherent reactivity of the organolithium species dictate its preference for either proton abstraction or halogen exchange.
| Reagent | Type / Properties | Primary Pathway | Expected Regioselectivity | Pros | Cons |
| n-Butyllithium (n-BuLi) | Alkyllithium / Standard Base | Mixture / Condition-Dependent | Can lead to mixtures of lithiation at C2 (exchange) and C4 (DoM). | Widely available, inexpensive, well-understood reactivity. | Often lacks high selectivity for this type of substrate, leading to product mixtures.[8][9] |
| sec-Butyllithium (s-BuLi) | Alkyllithium / Stronger Base | Primarily Li-Halogen Exchange | Favors lithiation at the C2 position via exchange with the adjacent bromine. | More reactive than n-BuLi, can improve reaction rates.[10][11] | Still may produce minor amounts of DoM product; more reactive and hazardous than n-BuLi. |
| tert-Butyllithium (t-BuLi) | Alkyllithium / Very Strong, Bulky Base | Highly Selective Li-Halogen Exchange | Highly selective for lithiation at the C2 position. The steric bulk disfavors proton abstraction at the more hindered C4. | Excellent for clean lithium-halogen exchange; side reactions are often minimized.[11][12] | Highly pyrophoric and requires careful handling. Using 2 equivalents is often recommended.[12] |
| Lithium Diisopropylamide (LDA) | Amide Base / Non-Nucleophilic | Highly Selective Directed ortho-Metalation (DoM) | Highly selective for deprotonation at the C4 position, directed by the fluorine DMG. | Excellent for clean deprotonation without competing halogen exchange.[7][10] | Less basic than alkyllithiums, may require longer reaction times or additives for less acidic protons. |
Field-Proven Insights & Recommendations
-
For Selective C2 Functionalization (via Halogen Exchange): tert-Butyllithium (t-BuLi) is the reagent of choice. Its high reactivity and steric bulk favor a clean lithium-bromine exchange at the C2 position. The use of two equivalents of t-BuLi is a common strategy; the first equivalent performs the exchange, and the second induces an E2 elimination on the tert-butyl bromide byproduct, forming the inert gas isobutylene and preventing side reactions.[12]
-
For Selective C4 Functionalization (via Directed ortho-Metalation): Lithium diisopropylamide (LDA) or other lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are superior.[7][13] These non-nucleophilic bases are designed for proton abstraction and will selectively deprotonate the most acidic proton, which is at the C4 position ortho to the directing fluorine group, leaving the bromine atoms untouched.[7][14]
-
The Ambiguity of n-BuLi: While being the workhorse of many labs, n-BuLi often provides poor regioselectivity with polyfunctionalized substrates like this compound. It is capable of engaging in both pathways, and the reaction outcome can be sensitive to subtle changes in temperature, solvent, and addition rate, often resulting in difficult-to-separate product mixtures. Its use is generally not recommended when high regioselectivity is required for this specific substrate.
Experimental Protocols
The following are generalized, self-validating protocols. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Selective C2 Lithiation-Carboxylation using t-BuLi
This protocol targets the formation of 3-bromo-2-fluoro-6-bromobenzoic acid via lithium-halogen exchange.
Caption: Workflow for selective C2 lithiation and carboxylation.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (2.0 eq., typically 1.7 M in pentane) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
For quenching, add a large excess of crushed dry ice to the flask in portions. Alternatively, bubble dry CO2 gas through the solution for 20 minutes.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Carefully quench the reaction with saturated aqueous NH4Cl.
-
Acidify the aqueous layer with 2M HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective C4 Lithiation-Silylation using LDA
This protocol targets the formation of 1,2-dibromo-3-fluoro-4-(trimethylsilyl)benzene via directed ortho-metalation.
Step-by-Step Methodology:
-
Prepare LDA in situ: To a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.1 eq.). Cool to -78 °C. Slowly add n-BuLi (1.05 eq.) and stir for 30 minutes at 0 °C, then re-cool to -78 °C.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the substrate solution to -78 °C.
-
Transfer the freshly prepared LDA solution via cannula into the substrate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add chlorotrimethylsilane (TMSCl, 1.2 eq.) dropwise at -78 °C.
-
Stir for an additional hour at -78 °C, then allow the mixture to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product via column chromatography.
Conclusion
The regioselective lithiation of this compound is a controllable process, fundamentally governed by the choice of the lithiating agent. For selective halogen-metal exchange at the C2 position, the sterically demanding and highly basic tert-butyllithium is the superior reagent. Conversely, for selective deprotonation at the C4 position via directed ortho-metalation, a non-nucleophilic amide base such as LDA is required. By understanding the competing mechanistic pathways and the distinct characteristics of each reagent, synthetic chemists can confidently navigate the complexities of this versatile substrate to forge new molecular architectures.
References
- Gschwend, H. W.; Rodriguez, H. R. Directed Lithiation of Aromatic Compounds. Organic Reactions. 1979, 26, 1-360. [Link]
- Wikipedia. Metal–halogen exchange. [Link]
- Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. [Link]
- Mongin, F.; Schlosser, M. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. 1996, 37 (36), 6551-6554. [Link]
- Leroux, F.; Schlosser, M. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. 2002, 56, 267-270. [Link]
- Wikipedia.
- Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. [Link]
- MacMillan Group, Princeton University. The Mechanism of Lithium-Halogen Exchange. 2007. [Link]
- PubChem. This compound. [Link]
- ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]
Sources
- 1. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. vapourtec.com [vapourtec.com]
- 12. researchgate.net [researchgate.net]
- 13. chimia.ch [chimia.ch]
- 14. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Navigating Regioselectivity in Dibromofluorobenzene Reactions: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the precise and predictable functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Dibromofluorobenzenes are a class of exceptionally versatile building blocks, offering multiple well-defined reaction sites for the construction of complex molecular architectures. However, the synthetic utility of these reagents is intrinsically linked to the ability to control the regioselectivity of their reactions. The subtle interplay of electronic and steric effects, governed by the substitution pattern of the fluorine and bromine atoms, dictates the outcome of a wide range of transformations.
This guide provides an in-depth analysis of the regioselectivity in reactions of various dibromofluorobenzene isomers. By elucidating the underlying mechanistic principles and providing supporting experimental data, we aim to equip chemists with the predictive understanding necessary for rational synthetic design.
The Decisive Role of Fluorine: Mechanistic Insights into Regioselectivity
The regiochemical outcome of reactions involving dibromofluorobenzenes is primarily governed by the potent electronic effects of the fluorine substituent. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which significantly influences the reactivity of the adjacent carbon-bromine bonds. This inductive effect lowers the electron density at the ortho carbon, making the C-Br bond more polarized and thus more susceptible to oxidative addition by a low-valent metal catalyst (e.g., palladium(0)) in cross-coupling reactions.[1]
Furthermore, the acidity of the proton ortho to the fluorine is increased, facilitating regioselective deprotonation in monolithiation reactions.[2][3] While fluorine also possesses a mesomeric electron-donating effect (+M), its inductive influence is generally dominant in directing the regioselectivity of the reactions discussed herein.
In palladium-catalyzed cross-coupling reactions, the generally accepted reactivity trend for halogens is I > Br > Cl > F, based on bond dissociation energies.[4] Within a dibrominated system, the fluorine's placement becomes the key determinant for which C-Br bond will react preferentially.
A Comparative Analysis of Isomer Reactivity
The substitution pattern of the dibromofluorobenzene isomers has a profound impact on the regioselectivity of their reactions. Below, we compare the reactivity of key isomers in several common transformations.
Suzuki-Miyaura Coupling: A Case Study in C-C Bond Formation
The Suzuki-Miyaura coupling is a stalwart of C-C bond formation. The regioselectivity observed in the monocoupling of dibromofluorobenzenes with arylboronic acids is a clear indicator of the fluorine's directing effect.
| Dibromofluorobenzene Isomer | Major Monosubstituted Product Position | Regiomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 2,4-Dibromo-1-fluorobenzene | C-2 (ortho to F) | >95:5 | ~85 | [5] |
| 1,4-Dibromo-2-fluorobenzene | C-4 (para to F) | Site-selective | High | [6] |
| 1,2-Dibromo-4-fluorobenzene | C-2 (ortho to F) | Highly selective | Good | [6] |
| 1,3-Dibromo-5-fluorobenzene | C-1/C-3 (ortho to F) | Mixture expected | - | [7] |
Note: Yields and regiomeric ratios are representative and can be influenced by the specific reaction conditions.
The data clearly indicates a strong preference for the reaction to occur at the C-Br bond that is electronically activated by the fluorine atom, particularly at the ortho position.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means to introduce alkynyl functionalities. Similar to the Suzuki coupling, the regioselectivity is dictated by the preferential oxidative addition at the more electron-deficient C-Br bond.
For instance, in the Sonogashira coupling of 1,4-dibromo-2-(trifluoromethyl)benzene , a related fluorinated system, the reaction occurs selectively at the C-4 position, which is para to the fluorine and meta to the trifluoromethyl group.[8] This highlights that even with other electron-withdrawing groups present, the position relative to the halogen leaving groups is critical.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The regioselectivity in the monoamination of dibromofluorobenzenes follows the same principles of electronic activation. While specific comparative data for all dibromofluorobenzene isomers is not compiled in a single source, studies on related dihaloarenes, such as 1,3-dibromo-5-nitrobenzene, demonstrate that selective mono-amination can be achieved by controlling stoichiometry and reaction conditions.[9] Given the strong directing effect of fluorine, it is anticipated that mono-amination of dibromofluorobenzenes would preferentially occur at the C-Br bond ortho to the fluorine.
Monolithiation: Generating Functionalized Intermediates
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. Fluorine is a potent directing group for lithiation.[2] In the context of dibromofluorobenzenes, monolithiation is expected to occur at the position ortho to the fluorine atom. For example, in 2,4-dibromo-1-fluorobenzene , lithiation would be expected to occur at the C-2 position. This regioselectivity provides a route to a variety of functionalized intermediates by quenching the resulting aryllithium species with an appropriate electrophile.
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-1-fluorobenzene
This protocol describes a representative procedure for the selective monocoupling at the C-2 position.
Materials:
-
2,4-Dibromo-1-fluorobenzene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask, combine 2,4-dibromo-1-fluorobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the key steps and decision points in the regioselective reactions of dibromofluorobenzenes.
Caption: Regioselective monolithiation of 2,4-dibromo-1-fluorobenzene.
Conclusion
The regioselectivity in the reactions of dibromofluorobenzenes is a highly predictable and controllable phenomenon, primarily dictated by the strong directing effect of the fluorine substituent. For synthetic chemists, this provides a powerful tool for the selective functionalization of these versatile building blocks. By understanding the principles outlined in this guide, researchers can confidently design and execute synthetic strategies to access a diverse range of complex molecules with a high degree of precision, accelerating innovation in drug discovery and materials science.
References
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as...
- Exploring 2,4-Dibromo-1-fluorobenzene: Properties and Applic
- Directed (ortho)
- Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and...
- Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry.
- Ligand-controlled regioselectivity in palladium-c
- A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Highly(≥98%)
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- Factorizing Yields in Buchwald-Hartwig Amin
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- Directing Effects.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- Factorizing Yields in Buchwald-Hartwig Amin
- Cationic-palladium catalyzed regio- and stereoselective syn-1,2-dicarbofunctionaliz
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)
- Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Applic
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Synthesis of Oligomers via Sonogashira cross coupling followed by...
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- 2,4-Dibromo-1-fluorobenzene.
- impact of base selection on Buchwald-Hartwig amin
- A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling.
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- 1,4-Dibromo-2-fluorobenzene 98.
- Application Notes and Protocols for the Buchwald-Hartwig Amin
- Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores.
- Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks.
- Exploring the Synthesis P
- Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
- Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes.
- 2,4-Dibromo-1-fluorobenzene.
- 1,4-Dibromo-2-fluorobenzene 98.
- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
- 1,3-Dibromo-5-fluorobenzene 97.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Experimental vs. Theoretical NMR Shifts for 1,2-Dibromo-3-fluorobenzene
Introduction
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining molecular structure in solution. For substituted aromatic compounds like 1,2-Dibromo-3-fluorobenzene, which presents a unique pattern of electron-withdrawing and sterically demanding substituents, NMR provides a detailed fingerprint of its electronic and spatial arrangement.
This guide offers an in-depth comparison between experimentally derived and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. The convergence or divergence of these two datasets provides a powerful validation tool. A strong correlation enhances confidence in structural assignments, while significant deviations can illuminate subtle conformational or electronic effects not captured by standard models. We will explore the causality behind the experimental and computational methodologies, providing a framework for researchers to critically evaluate and integrate these complementary approaches in their own work.
Experimental Methodology: Acquiring the Spectroscopic Fingerprint
The acquisition of high-quality, reproducible NMR data is the foundation upon which any structural analysis is built. The protocol described below is designed to be a self-validating system, ensuring data integrity and accuracy.
Step-by-Step Protocol for NMR Data Acquisition:
-
Sample Preparation:
-
Rationale: The choice of solvent is critical as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its excellent solubilizing properties and relatively inert nature. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm, providing a sharp, singlet reference peak.
-
Procedure: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube. The solution must be homogeneous to ensure sharp, well-resolved peaks.
-
-
Instrumentation and Setup:
-
Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion, which is crucial for resolving the complex spin systems often found in polysubstituted aromatic rings.
-
Procedure: The spectrometer is tuned and shimmed on the prepared sample to optimize the magnetic field homogeneity, ensuring maximum resolution and symmetrical peak shapes.
-
-
¹H NMR Acquisition:
-
Rationale: A standard one-pulse proton experiment is sufficient. Key parameters are optimized to ensure quantitative reliability and prevent signal saturation.
-
Procedure: A 30-degree pulse angle and a relaxation delay of 2 seconds are used. Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Rationale: A proton-decoupled ¹³C experiment (e.g., zgpg30) is performed to simplify the spectrum to a series of singlets, one for each unique carbon environment. Due to the low natural abundance of ¹³C, a greater number of scans is required.
-
Procedure: A 30-degree pulse angle and a relaxation delay of 2 seconds are used. Several hundred to a few thousand scans are acquired to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Rationale: The raw data (Free Induction Decay - FID) must be mathematically processed to generate the frequency-domain spectrum that is interpretable.
-
Procedure: The FID is Fourier transformed, followed by phase and baseline correction. The spectrum is then calibrated by setting the TMS peak to 0.00 ppm.
-
Theoretical Methodology: Predicting Shifts from First Principles
Computational chemistry offers a powerful predictive tool that complements experimental work. By simulating the magnetic environment of each nucleus, we can calculate theoretical chemical shifts. Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method is a robust and widely used approach for this purpose.[1][2]
Step-by-Step Protocol for NMR Shift Calculation:
-
Molecular Structure Optimization:
-
Rationale: The accuracy of a predicted NMR spectrum is highly dependent on the accuracy of the input molecular geometry. Therefore, the structure of this compound must first be optimized to find its lowest energy conformation. A popular and well-benchmarked functional like B3LYP-D3 with a basis set such as 6-311G(d,p) is suitable for this task.[3] The inclusion of a dispersion correction (D3) is important for accurately modeling non-covalent interactions.
-
Procedure: A geometry optimization is performed using the B3LYP-D3 functional and the 6-311G(d,p) basis set. The calculation includes a solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, to simulate the solution-phase environment in which the experimental data is acquired.[3]
-
-
NMR Shielding Tensor Calculation:
-
Rationale: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. The GIAO method is employed to ensure that the calculated shieldings are independent of the origin of the magnetic field gauge.[4] For higher accuracy in the NMR calculation itself, a different functional and a larger basis set are often used. The WP04 functional with the 6-311++G(2d,p) basis set has been shown to provide excellent results for ¹H shifts.[3]
-
Procedure: A single-point NMR calculation is performed on the optimized geometry using the GIAO method at the WP04/6-311++G(2d,p) level of theory, again incorporating the PCM for chloroform.
-
-
Conversion to Chemical Shifts:
-
Rationale: The calculation yields absolute magnetic shieldings (σ_calc). To compare with experimental data, these must be converted to chemical shifts (δ_pred) relative to a reference standard (TMS). This is done by calculating the shielding of TMS at the same level of theory and applying a linear scaling equation.
-
Procedure: The shielding for TMS is calculated (σ_ref). The predicted chemical shift for a nucleus i is then calculated using the formula: δ_pred(i) = (σ_ref - σ_calc(i)) / (1 - σ_ref * 10⁻⁶). Often, an empirical linear scaling is applied (δ_pred = m * σ_calc + b) where 'm' and 'b' are derived from benchmarking against a large set of known compounds to correct for systematic errors.[5]
-
Workflow for Comparing Experimental and Theoretical NMR Data
Sources
A Comparative Guide to the Efficacy of 1,2-Dibromo-3-fluorobenzene in the Synthesis of Target Molecules
Introduction
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of drug discovery and materials science. The presence of fluorine can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the demand for versatile, fluorinated building blocks has surged. Among these, 1,2-Dibromo-3-fluorobenzene (CAS 811711-33-8) emerges as a uniquely powerful synthon.[2][3] Its distinct arrangement of two bromine atoms ortho to each other and a fluorine atom provides a scaffold ripe for sequential, regioselective functionalization. The differential reactivity of the C-Br bonds and the electronic influence of the fluorine atom allow chemists to orchestrate complex molecular constructions with a high degree of precision.
This guide provides an in-depth comparison of the efficacy of this compound in the synthesis of key molecular classes against established alternative methodologies. We will delve into the synthesis of fluorinated dibenzofurans, carbazoles, and triphenylenes, providing objective analysis, supporting experimental data, and detailed protocols to inform your synthetic strategy.
I. Synthesis of Fluorinated Dibenzofurans
Dibenzofurans are a critical structural motif found in numerous biologically active compounds and advanced materials.[4] The synthesis of specifically substituted fluorinated derivatives is of particular interest for tuning their electronic and biological properties.
A. The this compound Approach: Sequential Palladium-Catalyzed Coupling
This strategy leverages the differential reactivity of the two bromine atoms to first perform an intermolecular coupling followed by an intramolecular cyclization to construct the dibenzofuran core. The fluorine atom remains as a key substituent on the final product.
Logical Workflow: Sequential Coupling and Cyclization
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 811711-33-8 [sigmaaldrich.com]
- 3. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
A Researcher's Guide to 1,2-Dibromo-3-fluorobenzene: A Cost-Benefit Analysis in Synthesis
For chemists engaged in the intricate art of molecular design, particularly within pharmaceutical and materials science, the choice of starting materials is a critical decision point, balancing reactivity, selectivity, cost, and the strategic incorporation of key functional groups. 1,2-Dibromo-3-fluorobenzene emerges as a specialized building block that offers unique synthetic advantages, primarily the regioselective introduction of substituents and the incorporation of a fluorine atom—a common strategy for enhancing the metabolic stability and binding affinity of drug candidates.
This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis. We will delve into its unique reactivity, compare it objectively with common alternatives, and provide actionable experimental protocols to empower researchers in making informed strategic decisions.
The Synthetic Value Proposition: Understanding Reactivity
The utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity trend is well-established: C–I > C–Br > C–Cl >> C–F. The carbon-fluorine bond is exceptionally strong and typically remains inert under standard cross-coupling conditions, while the two carbon-bromine bonds serve as reactive handles.
Furthermore, the two bromine atoms are not electronically equivalent. The bromine at the C2 position is ortho to the electron-withdrawing fluorine atom, influencing its reactivity relative to the bromine at the C1 position. This subtle electronic difference can be exploited to achieve regioselective mono-functionalization, followed by a subsequent, distinct functionalization at the second bromine position. This stepwise approach is a cornerstone of its strategic value, allowing for the controlled assembly of complex, unsymmetrical biaryl and other substituted aromatic systems.
Caption: Workflow for sequential Suzuki-Miyaura cross-coupling reactions.
Grignard Reagent Formation
Grignard reactions offer an alternative route for C-C bond formation by creating a potent carbon nucleophile. Due to the higher reactivity of the C-Br bond compared to the C-F bond, magnesium insertion occurs selectively at one of the bromine positions. This in situ generated Grignard reagent can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.
Comparative Analysis with Alternatives
The decision to use this compound is best made by comparing it to other common di-halogenated aromatic building blocks. The primary trade-off is between the higher cost of the fluorinated reagent and the synthetic advantages it confers.
| Reagent | Structure | Approx. Cost (USD/g) | Key Advantages & Considerations |
| This compound | C₆H₃Br₂F | Quote-based, typically high | Benefit: Unique 1,2,3-substitution pattern. Fluorine atom for medicinal chemistry applications. Potential for high regioselectivity in sequential reactions. [1] |
| 1,3-Dibromobenzene | C₆H₄Br₂ | $1 - $2 | Cost-Effective. Symmetrical, leading to statistical mixtures in mono-substitution unless directing groups are used. Useful for synthesizing symmetrical 1,3,5-trisubstituted products. [2][3][4] |
| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | $1.50 - $2.50 | Inherent Selectivity. C-Br bond is significantly more reactive than the C-Cl bond, allowing for clean mono-functionalization at the bromine position. Lower cost than fluorinated analogs. [5][6] |
| 1,3-Dibromo-5-fluorobenzene | C₆H₃Br₂F | $3.50 - $4.50 | Symmetrical Fluorinated Analog. Both C-Br bonds are equivalent, simplifying mono-substitution. Provides a different substitution pattern (meta-directing fluorine). |
Note: Prices are estimates for research quantities based on publicly available data from various suppliers and are subject to change.
Cost-Benefit Decision Framework
Choosing the right building block depends on the specific goals of the synthesis. The following framework can guide the decision-making process for a researcher or drug development professional.
Caption: A decision-making workflow for selecting an appropriate dihalobenzene.
Experimental Protocols
The following protocols are provided as self-validating systems, representing robust starting points for synthesis.
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol details the mono-arylation of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 254 mg)
-
Phenylboronic acid (1.1 mmol, 134 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Standard Schlenk line glassware, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water. The mixture should be degassed by bubbling argon through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.
Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile
This protocol describes the formation of the Grignard reagent and its subsequent reaction with acetone.
Materials:
-
Magnesium turnings (1.2 mmol, 29 mg)
-
Iodine (a single small crystal)
-
This compound (1.0 mmol, 254 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Acetone (1.0 mmol, 58 mg, 74 µL)
-
Standard flame-dried, three-necked flask with condenser and dropping funnel
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under an argon atmosphere. Add the magnesium turnings and the iodine crystal to the reaction flask.
-
Magnesium Activation: Gently heat the flask with a heat gun until iodine vapor is observed, then allow it to cool.
-
Initiation: Prepare a solution of this compound in 3 mL of anhydrous THF in the dropping funnel. Add ~0.5 mL of this solution to the magnesium. The reaction is initiated when the brown iodine color disappears and gentle bubbling is observed. Gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure full conversion.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetone in 1 mL of anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of cold saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tertiary alcohol, which can be purified by column chromatography.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a certified chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Conclusion
This compound is a premium building block whose higher cost is justified by its unique synthetic utility. It provides a reliable route to complex, specifically substituted 1,2,3-trifunctionalized aromatic rings containing a fluorine atom. For projects in medicinal chemistry where the introduction of fluorine is a strategic goal, and where precise control over substituent placement is paramount, the benefits of using this reagent often outweigh the economic considerations. For simpler syntheses not requiring a fluorine atom or this specific substitution pattern, more cost-effective alternatives like 1,3-dibromobenzene or 1-bromo-3-chlorobenzene are more logical choices. Ultimately, a careful analysis of the synthetic end-goal against the cost and reactivity profile of available starting materials will lead to the most efficient and successful research outcome.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CP Lab Safety. (n.d.). Laboratory Chemicals, 1,3-Dibromobenzene, 25g, Each.
Sources
- 1. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1073-06-9|1-Bromo-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 811711-33-8 [sigmaaldrich.com]
- 5. 1,2-Dibromo-3-fluorobutane | C4H7Br2F | CID 101659670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-3-fluorobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Researcher's Guide to Selective Cross-Coupling of 1,2-Dibromo-3-fluorobenzene: A Yield and Methodology Comparison
Introduction
In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are fundamental building blocks for synthesizing complex molecular architectures. Among these, 1,2-dibromo-3-fluorobenzene stands out as a particularly versatile, yet challenging, substrate. Its two bromine atoms, situated in distinct electronic and steric environments ortho and meta to a fluorine atom, offer the potential for programmed, regioselective functionalization. Achieving high selectivity and yield in the substitution of one C-Br bond over the other is a critical synthetic hurdle.
This guide provides an in-depth comparison of the performance of four major palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig—for the selective functionalization of this compound. By synthesizing experimental data from peer-reviewed literature with expert mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific target molecules. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison of expected yields.
The Challenge of Regioselectivity
The core challenge in the functionalization of this compound lies in controlling which of the two bromine atoms reacts. The C1-Br bond is meta to the fluorine, while the C2-Br bond is ortho. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the adjacent C-Br bond. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is favored at the more electron-deficient carbon center. Therefore, the C-Br bond ortho to the fluorine (C2) is often more activated and thus more reactive. This inherent electronic bias is a key factor in achieving regioselective mono-functionalization.
Comparative Analysis of Cross-Coupling Methods
Suzuki-Miyaura Coupling: Reliable C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most robust and widely used C-C bond-forming methods due to the stability, low toxicity, and commercial availability of boronic acids.
Mechanistic Insight & Selectivity: The catalytic cycle proceeds via the standard steps of oxidative addition, transmetalation, and reductive elimination. For this compound, oxidative addition of the Pd(0) catalyst occurs preferentially at the more electron-deficient C2-Br bond, which is activated by the ortho-fluorine atom. This leads to a strong regioselective preference for substitution at the C2 position.
Experimental Data: Research by Gribble et al. (1998) provides a clear example of a highly regioselective and high-yielding Suzuki coupling on this substrate.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 81% | C2-substitution | [1] |
Detailed Experimental Protocol (Suzuki-Miyaura Coupling) Based on the procedure by G.W. Gribble, et al.[1]
-
To a solution of this compound (1.0 g, 3.9 mmol) in toluene (20 mL), add phenylboronic acid (0.57 g, 4.7 mmol).
-
Add an aqueous solution of sodium carbonate (2 M, 8 mL).
-
De-gas the biphasic mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Heat the reaction mixture to 100 °C and stir vigorously under an argon atmosphere for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (50 mL).
-
Wash the organic phase sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield 2-bromo-6-fluoro-1,1'-biphenyl as a colorless oil.
Sonogashira Coupling: Efficient Alkynylation
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.
Mechanistic Insight & Selectivity: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the Pd(0) catalyst to the aryl bromide. The regioselectivity is again governed by the electronic activation provided by the fluorine substituent, favoring reaction at the C2 position. The copper co-catalyst facilitates the deprotonation of the alkyne and the subsequent transmetalation step.
Experimental Data: The same study by Gribble et al. (1998) also demonstrates a highly efficient and regioselective Sonogashira coupling.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 24 | 88% | C2-substitution | [1] |
Detailed Experimental Protocol (Sonogashira Coupling) Based on the procedure by G.W. Gribble, et al.[1]
-
To a solution of this compound (1.0 g, 3.9 mmol) in a mixture of triethylamine (10 mL) and THF (10 mL), add trimethylsilylacetylene (0.46 g, 4.7 mmol).
-
Add copper(I) iodide (15 mg, 0.08 mmol).
-
De-gas the solution by bubbling argon through it for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (28 mg, 0.04 mmol).
-
Stir the reaction mixture at room temperature (25 °C) under an argon atmosphere for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-bromo-2-(trimethylsilylethynyl)-3-fluorobenzene.
Workflow for Selective Mono-functionalization
The experimental evidence strongly supports a predictable workflow for the selective mono-functionalization of this compound, proceeding via preferential reaction at the C2 position.
Caption: Regioselective functionalization of this compound.
Stille Coupling: A Note on Data Availability
The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.
Mechanistic Insight & Selectivity: The catalytic cycle is analogous to the Suzuki coupling. Oxidative addition of Pd(0) to the C-Br bond is the initial step, and the regioselectivity is expected to favor the electronically activated C2 position.
Experimental Data: Despite a thorough search of peer-reviewed literature, specific experimental data for the Stille coupling with this compound could not be located. While the reaction is mechanistically feasible and expected to be regioselective, published yields are not available for a direct comparison. Therefore, the following protocol is a representative procedure based on established methods for similar dihaloarenes and would require optimization.
Representative Experimental Protocol (Stille Coupling)
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous, degassed toluene or DMF.
-
Add the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the mixture to 80-110 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through Celite®, extract with an organic solvent, and purify by column chromatography.
Buchwald-Hartwig Amination: A Note on Data Availability
The Buchwald-Hartwig amination is the leading method for the synthesis of aryl amines from aryl halides, offering broad substrate scope and functional group tolerance.
Mechanistic Insight & Selectivity: The reaction involves the oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[2] As with the C-C coupling reactions, selectivity is anticipated to strongly favor the C2 position.
Experimental Data: Similar to the Stille coupling, specific, published yield data for the Buchwald-Hartwig amination of this compound is not readily available in the literature. The following representative protocol is based on general conditions for aryl bromides and would require experimental optimization.
Representative Experimental Protocol (Buchwald-Hartwig Amination)
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv) followed by the amine coupling partner (1.2 equiv).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle Overview
The underlying mechanism for these palladium-catalyzed reactions dictates their outcome.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Summary and Recommendations
This guide highlights the synthetic utility of this compound as a substrate for selective cross-coupling reactions. Based on available experimental data, a clear and reliable path to mono-functionalized products can be achieved.
Data-Driven Comparison Table:
| Reaction Type | Coupling Partner | Typical Yield | Selectivity | Key Advantages | Major Drawbacks |
| Suzuki-Miyaura | Boronic Acids | 81% [1] | Excellent (C2) | Low toxicity, stable reagents, robust | Can require aqueous biphasic conditions |
| Sonogashira | Terminal Alkynes | 88% [1] | Excellent (C2) | Mild conditions, high yields | Requires copper co-catalyst, sensitive to O₂ |
| Stille | Organostannanes | Not Reported | Expected (C2) | High functional group tolerance | Toxicity of tin reagents/byproducts |
| Buchwald-Hartwig | Amines | Not Reported | Expected (C2) | Premier method for C-N bonds, wide scope | Air-sensitive catalysts/ligands, strong base |
Recommendations for Researchers:
-
For C(sp²)-C(sp²) Bonds: The Suzuki-Miyaura coupling is the recommended starting point due to its high reported yield (81%), excellent regioselectivity, and the use of less toxic and more stable boron-based reagents.[1]
-
For C(sp²)-C(sp) Bonds: The Sonogashira coupling is an outstanding choice, demonstrating an even higher reported yield (88%) under mild, room-temperature conditions.[1] It is the method of choice for introducing alkynyl moieties.
-
For Other C-C or C-N Bonds: While specific data is lacking for this compound, Stille and Buchwald-Hartwig reactions remain powerful tools. Researchers should consider these methods when Suzuki or Sonogashira approaches are unsuitable. It is crucial to begin with a small-scale reaction to optimize conditions (catalyst, ligand, base, solvent, temperature) to maximize yield and selectivity, using the representative protocols provided as a starting point.
The predictable regioselectivity, driven by the electronic influence of the fluorine atom, makes this compound a valuable building block for the rational design and synthesis of novel compounds.
References
- Gribble, G. W., et al. (1998). Regioselective Synthesis of 2-Substituted 7-Fluorobenzofurans, 7-Fluoroindoles, and 7-Fluorobenzothiophenes. Journal of Organic Chemistry, 63(21), 7370-7378. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Sources
A Senior Application Scientist's Guide to the Purity Analysis of 1,2-Dibromo-3-fluorobenzene from Different Suppliers
Introduction: The Critical Role of Starting Material Purity
In the intricate world of pharmaceutical synthesis and drug development, the quality of a starting material is not merely a parameter—it is the foundation upon which the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API) are built. 1,2-Dibromo-3-fluorobenzene is a key building block in the synthesis of various complex organic molecules. Its specific substitution pattern makes it a valuable intermediate, but also susceptible to the formation of isomeric and process-related impurities. The presence of these impurities, even in trace amounts, can have profound consequences, leading to unwanted side reactions, decreased yields, and the generation of difficult-to-remove impurities in downstream steps.
According to the International Council for Harmonisation (ICH) Q11 guidelines, the quality of intermediates directly influences the critical quality attributes (CQAs) of the final API.[1] Therefore, a rigorous and multi-faceted analytical approach to qualifying incoming batches of key starting materials like this compound is not just good practice; it is a regulatory and scientific necessity.[1][2][3]
This guide provides an in-depth comparison of the purity of this compound from three hypothetical, yet representative, suppliers (Supplier A, Supplier B, and Supplier C). We will delve into the causality behind our choice of analytical techniques, provide detailed experimental protocols, and present comparative data to illustrate how different suppliers can exhibit significant variations in their impurity profiles. Our goal is to empower you, the end-user, to make informed decisions when sourcing critical raw materials.
Overall Analytical Workflow
A robust purity assessment relies on a combination of orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and together, they create a comprehensive quality profile. Our workflow is designed to separate, identify, and quantify the main component and any accompanying impurities.
Caption: Overall workflow for the comprehensive purity analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Expertise & Rationale
Gas chromatography is the premier technique for analyzing volatile and semi-volatile organic compounds, making it ideal for substituted benzenes.[4][5] The choice of a Flame Ionization Detector (FID) is deliberate; it offers high sensitivity and a near-uniform response factor for hydrocarbons, allowing for reliable area-percent quantification without the need for individual impurity standards, especially when using methods that leverage effective carbon number (ECN) responses.[6] For this analysis, a mid-polarity stationary phase (e.g., 50% phenyl-methylpolysiloxane) is selected. This phase provides the necessary selectivity to separate constitutional isomers (e.g., other dibromo-fluorobenzene isomers) which are common process-related impurities. The separation is primarily driven by differences in boiling points and interactions with the stationary phase.[7]
Experimental Protocol: GC-FID Analysis
-
System Preparation:
-
Instrument: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and FID.[4]
-
Column: Agilent DB-17 (50%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
Instrumental Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 300°C.
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 400 mL/min; Makeup (He): 25 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample from each supplier into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade acetone. This results in a concentration of ~1 mg/mL.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and a known, closely eluting impurity (e.g., 1,3-Dibromo-2-fluorobenzene) if available.
-
Inject the SST solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%, and the resolution between the two peaks should be ≥ 1.5. This ensures the system is precise and capable of separating critical components.
-
-
Analysis:
-
Inject the prepared samples from Suppliers A, B, and C in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity based on the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Comparative GC-FID Data
| Supplier | Purity (% Area) | Number of Impurities (>0.05%) | Key Impurity Profile |
| Supplier A | 99.85% | 2 | Impurity 1 (RT 12.5 min): 0.08%Impurity 2 (RT 13.1 min): 0.06% |
| Supplier B | 99.10% | 5 | Impurity 3 (RT 11.9 min): 0.45%Impurity 4 (RT 12.8 min): 0.22%Other minor impurities |
| Supplier C | 99.96% | 1 | Impurity 1 (RT 12.5 min): 0.04% (below 0.05% threshold) |
Discussion of GC Results
The GC-FID analysis reveals clear differences in the purity and impurity profiles of the material from the three suppliers. Supplier C provides the highest purity material with no single impurity above the 0.05% reporting threshold. Supplier A 's material is also of high quality, with only two minor impurities. In contrast, Supplier B 's product shows significantly lower purity and a more complex impurity profile, with one impurity present at a concerning level of 0.45%. This impurity could potentially be an isomer, which we will investigate further using GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Rationale
While GC is excellent for volatile impurities, HPLC is superior for detecting non-volatile or thermally labile impurities that might be present. We employ a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.[8] A C18 column is the workhorse for small molecule analysis, providing excellent retention and separation for aromatic compounds.[9] UV detection is chosen for its robustness and sensitivity towards aromatic compounds which typically possess a strong chromophore. This orthogonal technique (separation based on polarity vs. volatility in GC) is crucial for a comprehensive purity assessment.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation:
-
Instrument: Waters Alliance HPLC system or equivalent, with a photodiode array (PDA) or variable wavelength UV detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
-
Sample Preparation:
-
Use the same ~1 mg/mL solutions prepared for GC analysis, as acetone is a suitable solvent for RP-HPLC injection.
-
-
System Suitability Test (SST):
-
Inject a standard solution six times. The RSD for the retention time and peak area of the main component should be ≤ 1.0% and ≤ 2.0%, respectively. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5. This validates the system's performance.
-
-
Analysis:
-
Inject the prepared samples from Suppliers A, B, and C in duplicate.
-
Integrate and report all peaks ≥ 0.05%.
-
Calculate purity based on the area percent method.
-
Comparative HPLC-UV Data
| Supplier | Purity (% Area) | Number of Impurities (>0.05%) | Key Impurity Profile |
| Supplier A | 99.88% | 1 | Impurity 5 (RRT 1.15): 0.11% |
| Supplier B | 99.25% | 3 | Impurity 5 (RRT 1.15): 0.15%Impurity 6 (RRT 0.85): 0.55% |
| Supplier C | 99.95% | 1 | Impurity 5 (RRT 1.15): 0.05% |
Discussion of HPLC Results
The HPLC data corroborates the findings from the GC analysis, confirming the high purity of the material from Supplier C . Interestingly, a new, more polar impurity (Impurity 6, RRT 0.85) was detected in Supplier B 's material at a significant level (0.55%). This impurity was likely not volatile enough to be observed by GC, highlighting the necessity of using orthogonal analytical techniques. Supplier A and C both show a small amount of a less polar impurity (Impurity 5), but at acceptable levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale
NMR spectroscopy is an unparalleled tool for structural elucidation and confirmation of identity.[10] For a fluorinated compound, ¹⁹F NMR is particularly powerful due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which makes it an excellent probe for detecting fluorine-containing impurities.[11][12][13] ¹H and ¹³C NMR provide a complete picture of the molecule's structure. By comparing the spectra of the samples to a certified reference standard, we can confirm the identity of the main component and detect any structural isomers or other impurities that might be present.
Experimental Protocol: NMR Analysis
-
System Preparation:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probes: Broadband observe (BBO) probe.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of each sample into an NMR tube.
-
Dissolve in ~0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
-
Acquisition Parameters:
-
¹H NMR: 32 scans, relaxation delay (d1) of 5 seconds to ensure quantitative integration.
-
¹³C{¹H} NMR: 1024 scans, standard parameters.
-
¹⁹F NMR: 128 scans, standard parameters.
-
-
Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the chemical shifts and coupling patterns of ¹H, ¹³C, and ¹⁹F spectra against a reference standard or literature data to confirm the structure of this compound.
-
Carefully inspect the baseline and expanded regions for any small peaks indicative of impurities. Pay close attention to the aromatic region in the ¹H spectrum and the full range of the ¹⁹F spectrum.
-
Comparative NMR Data Summary
| Supplier | ¹H NMR Conformance | ¹⁹F NMR Conformance | Observable Impurities |
| Supplier A | Conforms to structure. Minor unassigned peaks (~0.1% integration). | Single major peak. No other fluorine-containing species detected. | Minor aliphatic grease-like signals. |
| Supplier B | Conforms to structure. Multiple additional aromatic signals (~0.5-1% total integration). | Single major peak. A minor peak at a different chemical shift is observed (~0.4% integration). | Signals consistent with an isomeric dibromo-fluorobenzene. |
| Supplier C | Conforms to structure. Clean baseline. | Single, sharp major peak. Clean baseline. | No significant impurities detected. |
Discussion of NMR Results
The NMR analysis provides critical structural information. The material from Suppliers A and C conforms well to the expected structure of this compound. The ¹⁹F NMR for Supplier C is exceptionally clean. Supplier A shows some minor non-problematic grease-like impurities, possibly from handling or packaging. The results for Supplier B are concerning. The ¹⁹F NMR spectrum shows a second fluorine-containing species, and the ¹H NMR shows additional aromatic signals. This strongly suggests the presence of an isomeric impurity, corroborating the GC-FID data.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale
GC-MS is used for the definitive identification of volatile and semi-volatile impurities separated by GC.[14] Mass spectrometry provides the molecular weight and fragmentation pattern of an unknown compound, which acts as a chemical fingerprint. For halogenated compounds, MS is particularly informative. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[15] A molecule containing two bromine atoms, like our target compound, will exhibit a characteristic triplet isotope pattern for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[16] This unique signature allows for the confident identification of bromine-containing impurities.[17]
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
Instrument: Agilent GC-MS system (e.g., 7890B GC with 5977B MSD) or equivalent.
-
Column & GC Method: Use the same column and GC method as described in the GC-FID section to ensure retention time correlation.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40 - 400 m/z.
-
-
Analysis:
-
Inject the ~1 mg/mL samples.
-
Obtain the mass spectrum for the main peak and all impurity peaks detected in the GC-FID analysis.
-
For the main peak, confirm the molecular weight (254 g/mol for C₆H₃Br₂F) and the characteristic 1:2:1 isotopic pattern for the molecular ion [M]⁺ at m/z 252, 254, 256.
-
For impurity peaks, analyze the mass spectrum to propose a structure. Compare fragmentation patterns with spectral libraries (e.g., NIST) for identification.
-
GC-MS Impurity Identification Results
-
Supplier A:
-
Impurity 1 (RT 12.5 min): Identified as a monobromo-fluorobenzene isomer (MW 175). Likely a starting material carryover.
-
-
Supplier B:
-
Impurity 3 (RT 11.9 min): Identified as 1,3-Dibromo-2-fluorobenzene . The mass spectrum shows a molecular ion cluster at m/z 252/254/256 with a 1:2:1 ratio, confirming it is a dibromo-fluorobenzene isomer. The fragmentation pattern matched the library entry for this specific isomer.
-
Impurity 4 (RT 12.8 min): Identified as a tribromobenzene isomer (MW 314). Suggests over-bromination during synthesis.
-
-
Supplier C:
-
No significant impurities were identified, consistent with other tests.
-
Discussion of GC-MS Results
The GC-MS analysis provides the final piece of the puzzle. It confirms that the major volatile impurity in Supplier B 's material is an isomer, 1,3-Dibromo-2-fluorobenzene. The presence of isomers is particularly problematic in drug development as they can have different reactivity and lead to different product profiles in subsequent synthetic steps. The identification of a tribrominated species points to poor process control during manufacturing.
Conclusion and Supplier Recommendation
This comprehensive, multi-technique analysis provides a clear and objective comparison of the purity of this compound from three different suppliers. The data is summarized below:
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| GC-FID Purity | 99.85% | 99.10% | 99.96% |
| HPLC-UV Purity | 99.88% | 99.25% | 99.95% |
| NMR Conformance | Good | Poor (Isomeric Impurity) | Excellent |
| Key Impurities Identified | Monobromo-fluorobenzene | Isomeric dibromo-fluorobenzene, Tribromobenzene | None significant |
Recommendation:
Based on the overwhelming evidence from all analytical techniques, Supplier C is the unequivocally recommended source for this compound. Their material exhibits the highest purity, a clean impurity profile, and correct structural identity with no detectable isomeric impurities.
Supplier A provides material of acceptable quality for some research applications, but the presence of a minor impurity should be noted.
Supplier B is not recommended for use in any stage of drug development. The presence of a significant isomeric impurity (1,3-Dibromo-2-fluorobenzene) and other process-related impurities indicates poor manufacturing process control. Using this material would introduce significant risks to process reproducibility, yield, and the purity of any downstream products.
This guide underscores the principle that while a supplier's Certificate of Analysis (CoA) provides a starting point, an independent and orthogonal analytical verification is essential for risk mitigation in scientific research and pharmaceutical development.
References
- ICH Q11: Development and Manufacture of Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
- Structure Elucidation of Fluorin
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (RSC) Publishing. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Aromatic Hydrocarbon Analysis. Agilent. [Link]
- Organic Small Molecule HPLC Columns; C-18 columns. Aapptec Peptides. [Link]
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]
- Gas Chrom
- The Influence of the Aromatic Character in the Gas Chromatography Elution Order. National Institutes of Health (NIH). [Link]
- Reversed-phase HPLC Analysis and Purification of Small Molecules.
- Bromo pattern in Mass Spectrometry. YouTube. [Link]
- Organic Compounds Containing Halogen
- Best Practices for Quality Control in Pharmaceuticals. SimplerQMS. [Link]
- Quality Control in Pharmaceutical Production: Standards and Practices. Parabolic Drugs. [Link]
- Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation. National Institutes of Health (NIH). [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. qualityfwd.com [qualityfwd.com]
- 3. Quality Control in Pharmaceutical Production: Standards and Practices [parabolicdrugs.com]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dibromo-3-fluorobenzene
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the proper disposal of 1,2-Dibromo-3-fluorobenzene, a halogenated aromatic compound frequently utilized in synthetic chemistry and drug development. The protocols outlined herein are designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, mitigating risks and ensuring regulatory compliance. Our objective is to build a foundation of trust by delivering expert-driven, actionable information that extends beyond the product itself.
Hazard Identification and Safety Profile
Understanding the inherent risks of a chemical is the first step in its safe management. This compound is classified as a hazardous substance with multiple routes of potential exposure.[1] Adherence to strict safety protocols is not merely procedural; it is a necessary safeguard against its irritant and potentially harmful effects.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2A) [2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [2]
It may also be harmful if swallowed, inhaled, or absorbed through the skin.[1]
| Property | Information | Source |
| Chemical Formula | C₆H₃Br₂F | [2] |
| Molecular Weight | 253.89 g/mol | [2] |
| Appearance | Liquid or Solid | |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Prerequisites for Disposal: Preparing Your Workspace
Before handling the waste stream, a systematic preparation of the workspace is essential. This proactive approach ensures that all necessary safety and logistical elements are in place, minimizing the risk of exposure or accidental release.
A. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedure. For handling this compound waste, the following are mandatory:
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required.[1]
-
Hand Protection: Handle with chemically impervious gloves (e.g., nitrile rubber). Contaminated gloves must be disposed of as hazardous waste immediately after use.[1]
-
Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: All handling of this chemical, including waste consolidation, should occur within a certified laboratory fume hood to avoid inhalation of vapors.[1] In situations where a fume hood is not feasible or if risk assessment indicates a higher potential for inhalation, a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[1]
B. Waste Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Container Type: Use only chemically compatible and properly sealed containers designated for hazardous waste. The container must be in good condition, with a threaded cap that can be securely tightened to be "vapor tight" and "spill proof."[3]
-
Waste Segregation: As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste streams.[3][4] Maintain separate, clearly marked containers for each waste category. This is a critical step, as mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, which for halogenated compounds is typically high-temperature incineration.[4]
-
Labeling: Label the waste container at the moment the first drop of waste is added.[3] The label must be unambiguous and include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoiding formulas or abbreviations)[3]
-
An accumulation start date
-
A list of all chemical constituents and their approximate concentrations if it is a mixed waste stream.
-
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe collection, storage, and disposal of this compound.
-
Work in a Controlled Environment: Conduct all waste handling and transfers inside a certified chemical fume hood.[1]
-
Segregate at the Source: Collect all waste containing this compound, including contaminated consumables like pipette tips and absorbent materials, directly into your designated "Halogenated Organic Waste" container.[3][4]
-
Keep Containers Closed: The hazardous waste container must remain tightly sealed at all times, except when you are actively adding waste.[3] This minimizes the release of volatile organic compounds (VOCs) into the laboratory environment.[5]
-
Temporary On-Site Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[6] This location should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]
-
Arrange for Professional Disposal: Do not attempt to dispose of this chemical through standard laboratory drains or as common trash.[1][5] Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Waste containing halogenated organic compounds is subject to specific land disposal restrictions and requires treatment at a specialized facility.[8][9]
-
Documentation: Maintain a log of the waste generated, including quantities and dates of accumulation, as required by your institution and local regulations.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
A. Spill Response
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Notify all personnel in the immediate area of the spill and evacuate non-essential personnel.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2A.[1][11]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][7][12] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, sealable container for hazardous waste.[5][12]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and the EHS office.[10]
B. Personal Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes and consult a physician.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][11]
In all cases of exposure, show the Safety Data Sheet (SDS) for this compound to the attending medical professional.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Conclusion
The responsible management of chemical waste is a cornerstone of professional laboratory practice. For this compound, this necessitates a clear understanding of its hazards, strict adherence to PPE requirements, and a systematic approach to waste segregation and disposal. By following these expert-validated protocols, researchers in the pharmaceutical and chemical industries can ensure a safe working environment, maintain regulatory compliance, and protect our shared environment.
References
- Safety Data Sheet - LGC Standards. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). 1-Bromo-3-fluorobenzene.
- Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene.
- Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene.
- U.S. Nuclear Regulatory Commission. (2008, March). Attachment I - Item 19 Emergency Procedure, Rev. 1.
- Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 1,3-Dibromobenzene.
- Harper College. (n.d.). Material Safety Data Sheet 1,2-Dibromo-1,2-diphenylethane, 96%.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Fluorobenzene.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Dibromobenzene.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fishersci.nl [fishersci.nl]
- 8. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. nrc.gov [nrc.gov]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Mastering the Safe Handling of 1,2-Dibromo-3-fluorobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized chemical reagents is paramount to both experimental success and personal safety. 1,2-Dibromo-3-fluorobenzene, a halogenated aromatic compound, is a valuable building block in organic synthesis, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for the safe utilization, management, and disposal of this compound, ensuring a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Intrinsic Risks
This compound (CAS No. 811711-33-8) is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its moderate acute toxicity and irritant properties.[1][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] While no specific occupational exposure limits (OELs) have been established for this compound, the known hazards of related aromatic hydrocarbons, such as benzene, underscore the need for stringent exposure controls. For context, the Occupational Safety and Health Administration (OSHA) sets a permissible exposure limit (PEL) for benzene at 1 part per million (ppm) over an 8-hour time-weighted average (TWA), while the National Institute for Occupational Safety and Health (NIOSH) recommends a more conservative limit of 0.1 ppm.[6][7][8][9] These values serve as an authoritative benchmark for the level of caution required.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 811711-33-8 | [1][2] |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Molecular Weight | 253.89 g/mol | [1][2] |
| Physical Form | Liquid or Solid | [1][4] |
| Boiling Point | 221.1°C at 760 mmHg | [10] |
| Density | 2.0 g/cm³ | [10] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][4] |
| Hazard Statements | H302, H315, H319, H335 | [1][2][4] |
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of each component is based on preventing the specific exposure routes identified in the hazard analysis.
Eye and Face Protection
-
Mandatory Equipment: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[11]
-
Causality: Standard safety glasses are insufficient as they do not protect against splashes or vapors. Goggles provide a seal around the eyes, which is critical given the compound's classification as a serious eye irritant.[12]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[12]
Skin and Body Protection
-
Hand Protection: The selection of appropriate gloves is critical, as many common laboratory gloves offer poor resistance to halogenated aromatic hydrocarbons.[11][13]
-
For Incidental Contact (Splashes): Heavy-duty nitrile gloves can be used, but they should be removed and discarded immediately upon any contact with the chemical. Wash hands thoroughly after removal.
-
For Extended Contact or Immersion: For situations requiring prolonged handling, more robust protection is necessary. A combination of a laminate glove (e.g., Silver Shield®/4H®) or a Viton® glove worn over a butyl rubber glove is recommended.[6]
-
Justification: Aromatic and halogenated hydrocarbons are known to permeate standard glove materials like latex and thin nitrile quickly.[1][13][14] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time and permeation rate data before use.
-
-
Body Protection: A standard laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[12]
Respiratory Protection
-
Primary Control: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.[15]
-
When Required: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[15]
Operational Plan: From Benchtop to Waste Container
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Diagram 1: Safe Handling Workflow for this compound
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[16]
-
Don all required PPE as detailed in Section 2.
-
Confirm that the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment and reagents. Ensure a spill kit containing absorbent material (e.g., vermiculite or sand), and separate waste bags is readily available.[17]
-
-
Handling and Use:
-
Conduct all manipulations, including weighing and transferring, inside the chemical fume hood.[10]
-
Use non-sparking tools and ground/bond containers when transferring large quantities to prevent static discharge.[12]
-
Keep containers tightly closed when not in use to minimize vapor release.[13]
-
Avoid contact with incompatible materials, primarily strong oxidizing agents.[18]
-
-
Post-Experiment Cleanup:
-
Carefully quench any reactive mixtures according to your specific experimental protocol.
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Emergency and Disposal Plans
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure fume hood sash is lowered to the appropriate height.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (vermiculite, sand, or commercial sorbent).[17]
-
Once absorbed, carefully scoop the material into a designated, sealable waste container.[17]
-
Wipe the spill area with a cloth dampened with a suitable solvent, then wash with soap and water. All cleanup materials are considered hazardous waste.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate all non-essential personnel from the laboratory and alert others in the vicinity.[18]
-
If safe to do so, remove ignition sources.[18]
-
Close the laboratory doors and prevent entry.
-
Immediately contact your institution's Environmental Health & Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[17][19]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan
The disposal of this compound and materials contaminated with it is strictly regulated. As a halogenated organic compound, it must be treated as hazardous waste.[20]
-
Waste Segregation: Collect all waste containing this compound (including excess reagent, reaction byproducts, contaminated consumables, and spill cleanup materials) in a dedicated, clearly labeled hazardous waste container.[2][20] Do not mix with non-halogenated organic waste or other waste streams.[2]
-
Container Management: Use a robust, leak-proof container that is chemically compatible with the waste. Keep the container securely closed except when adding waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[2]
-
Storage and Disposal: Store the waste container in a designated, well-ventilated satellite accumulation area. Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[2] Disposal methods for halogenated hydrocarbons often involve high-temperature incineration at a permitted facility.[12]
By integrating this comprehensive safety and operational framework, laboratory professionals can confidently and responsibly handle this compound, ensuring the integrity of their research while upholding the highest standards of safety.
References
- OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- PubChem. (n.d.). This compound.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- SD Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE.
- UNM Safety & Risk Services. (n.d.). Benzene Use SOP Example.
- ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO.
- Unknown. (n.d.). Hazardous Waste Segregation.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Difluorodibromomethane.
- New Jersey Department of Health. (n.d.). Benzene - Hazardous Substance Fact Sheet.
- OSHA. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- WorkCare. (n.d.). Benzene Medical Surveillance Overview Health Effects OSHA Requirements.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzene.
- NIOSH. (n.d.). Benzene - IDLH.
- Alachem Co., Ltd. (n.d.). This compound.
- NIOSH. (n.d.). CDC - DIBROMODIFLUOROMETHANE - International Chemical Safety Cards.
- NIOSH. (2014). CDC - DIBROMODIFLUOROMETHANE - International Chemical Safety Cards.
- PubChem. (n.d.). This compound.
Sources
- 1. gloves.com [gloves.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. lgcstandards.com [lgcstandards.com]
- 6. nj.gov [nj.gov]
- 7. workcare.com [workcare.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 9. Benzene - IDLH | NIOSH | CDC [cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. chemistry.osu.edu [chemistry.osu.edu]
- 14. safetyware.com [safetyware.com]
- 15. southalabama.edu [southalabama.edu]
- 16. WO1998056871A1 - Method for the disposal of waste products containing hydrocarbons and/or halogenated waste products - Google Patents [patents.google.com]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
- 20. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



